molecular formula C7H14ClNO2 B1427734 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride CAS No. 1071634-26-8

2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Cat. No.: B1427734
CAS No.: 1071634-26-8
M. Wt: 179.64 g/mol
InChI Key: YOLSRRMDMDHMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-3-2-6(5-8)4-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLSRRMDMDHMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743768
Record name (1-Methylpyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071634-26-8
Record name (1-Methylpyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylpyrrolidin-3-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a viable and scientifically sound synthetic pathway for the preparation of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride, a key building block for researchers, scientists, and drug development professionals. The presented methodology is grounded in established chemical principles and supported by relevant literature, ensuring both technical accuracy and practical applicability.

Introduction and Strategic Overview

This compound is a substituted pyrrolidine derivative of interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds and FDA-approved drugs.[1][2] The strategic design of a synthetic route to this target molecule hinges on the efficient construction of the N-methylated 3-substituted pyrrolidine core.

This guide will focus on a logical and efficient synthetic pathway commencing from the readily accessible precursor, 2-(pyrrolidin-3-yl)acetic acid. An alternative, more classical approach will also be briefly discussed, offering flexibility in starting material selection. The primary proposed pathway involves a two-step sequence: N-methylation of the pyrrolidine ring followed by the formation of the hydrochloride salt.

Proposed Synthetic Pathway

The most direct and efficient pathway to the target compound is contingent on the availability of 2-(pyrrolidin-3-yl)acetic acid. This starting material possesses the core pyrrolidine ring and the acetic acid side chain at the desired 3-position.[3] The key transformation is the selective methylation of the secondary amine of the pyrrolidine ring.

A highly effective and well-established method for the N-methylation of secondary amines is the Eschweiler-Clarke reaction .[4][5][6] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7][8] The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced by formate. A significant advantage of the Eschweiler-Clarke reaction is that it typically avoids over-alkylation to form quaternary ammonium salts.[5]

The overall synthetic strategy is depicted in the workflow diagram below:

Synthesis_Workflow start Start: 2-(Pyrrolidin-3-yl)acetic acid step1 Step 1: N-Methylation (Eschweiler-Clarke Reaction) start->step1 product1 Intermediate: 2-(1-Methylpyrrolidin-3-yl)acetic acid step1->product1 reagents1 Reagents: - Formaldehyde - Formic Acid reagents1->step1 step2 Step 2: Salt Formation product1->step2 final_product Final Product: This compound step2->final_product reagents2 Reagent: - Hydrochloric Acid (HCl) reagents2->step2

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: N-Methylation of 2-(Pyrrolidin-3-yl)acetic acid via Eschweiler-Clarke Reaction

This protocol describes the synthesis of 2-(1-Methylpyrrolidin-3-yl)acetic acid from 2-(pyrrolidin-3-yl)acetic acid.

Reaction Scheme:

N_Methylation reactant 2-(Pyrrolidin-3-yl)acetic acid product 2-(1-Methylpyrrolidin-3-yl)acetic acid reactant->product Eschweiler-Clarke Reaction reagents + Formaldehyde + Formic Acid reagents->reactant

Caption: N-Methylation of the pyrrolidine precursor.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
2-(Pyrrolidin-3-yl)acetic acid129.161.0
Formaldehyde (37% in H₂O)30.032.5 - 3.0
Formic Acid (98-100%)46.032.5 - 3.0
Deionized Water18.02-
Sodium Hydroxide (for pH adj.)40.00As needed
Diethyl Ether (for extraction)74.12-
Anhydrous Magnesium Sulfate120.37-

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(pyrrolidin-3-yl)acetic acid (1.0 eq.).

  • Add formic acid (2.5 eq.) to the flask, followed by the slow addition of formaldehyde (2.5 eq.).

  • Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the dropwise addition of a saturated sodium hydroxide solution until the pH is approximately 9-10.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(1-Methylpyrrolidin-3-yl)acetic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Step 2: Formation of the Hydrochloride Salt

This protocol details the conversion of the free base to its hydrochloride salt.

Reaction Scheme:

Salt_Formation reactant 2-(1-Methylpyrrolidin-3-yl)acetic acid product This compound reactant->product Acid-Base Reaction reagent + HCl in Ether reagent->reactant

Caption: Conversion to the hydrochloride salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
2-(1-Methylpyrrolidin-3-yl)acetic acid143.181.0 eq.
Anhydrous Diethyl Ether74.12-
Hydrochloric Acid (2M solution in diethyl ether)36.461.1 - 1.2 eq.

Procedure:

  • Dissolve the crude or purified 2-(1-Methylpyrrolidin-3-yl)acetic acid (1.0 eq.) in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of hydrochloric acid in diethyl ether (1.1 eq.) to the stirred solution.

  • A precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound as a solid.

Alternative Synthetic Approach

An alternative pathway can be envisioned starting from a more basic precursor, such as 3-pyrrolidinemethanol, which is often more readily available and cost-effective. This multi-step synthesis would involve:

  • N-Protection: Protection of the secondary amine, for instance, with a Boc group.

  • Side-chain Elaboration: Conversion of the primary alcohol to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with cyanide to introduce a cyanomethyl group.

  • Hydrolysis: Hydrolysis of the nitrile to the carboxylic acid.

  • Deprotection: Removal of the N-protecting group.

  • N-Methylation: Methylation of the resulting secondary amine as described previously.

  • Salt Formation: Conversion to the hydrochloride salt.

While longer, this approach offers greater flexibility and control over the synthesis.

Conclusion

The presented synthetic guide outlines a robust and efficient pathway for the preparation of this compound. The key transformation, an Eschweiler-Clarke N-methylation, is a reliable and high-yielding reaction for this purpose. The provided detailed protocols serve as a practical starting point for researchers in the field. The final product is a valuable building block for the synthesis of more complex molecules in drug discovery and development.

References

chemical properties of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

This guide provides a comprehensive technical overview of this compound (CAS No. 1071634-26-8). It is intended for researchers, chemists, and drug development professionals who are utilizing this compound as a synthetic building block. This document moves beyond a simple data sheet to offer insights into the practical aspects of its characterization, synthesis, and handling, reflecting field-proven expertise.

Core Molecular Identity and Structure

This compound is a heterocyclic compound featuring a saturated five-membered nitrogen ring (a pyrrolidine) substituted at the 3-position with an acetic acid group. The pyrrolidine nitrogen is methylated, forming a tertiary amine. The compound is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility.[1]

The fundamental structure is crucial for its application as a scaffold in medicinal chemistry. The pyrrolidine ring is a prevalent motif in numerous biologically active molecules, and the acetic acid side chain provides a reactive handle for further chemical modification, such as amide bond formation.[2]

Caption: 2D Structure of this compound.

Physicochemical & Analytical Properties

Precise physical data for this specific compound is not widely published. Therefore, experimental determination is paramount for any research application. The following table summarizes known identifiers and highlights properties that require empirical validation.

PropertyDataSource(s)
CAS Number 1071634-26-8[1][3]
Molecular Formula C₇H₁₄ClNO₂[3][4][5]
Molecular Weight 179.64 g/mol [3][4][5]
Synonyms (1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride; 1-Methyl-3-pyrrolidineacetic acid hydrochloride[1][3]
Appearance Solid[3]
Purity Typically supplied at ≥97%[1]
Solubility Hydrochloride salt form enhances water solubility. Quantitative data requires experimental determination.[1]
Melting Point Not publicly available. Requires experimental determination.-
pKa Not publicly available. Requires experimental determination (expect two values: carboxylic acid ~2-4, tertiary amine ~9-11).-
InChI Key YOLSRRMDMDHMBP-UHFFFAOYSA-N[3][4]

Recommended Analytical Characterization Workflow

As a Senior Application Scientist, my primary recommendation upon receiving a new batch of any chemical is to perform rigorous, in-house validation. Do not rely solely on the supplier's Certificate of Analysis. The following workflow provides a self-validating system to confirm the identity, structure, and purity of the material.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Physical Properties ms Mass Spectrometry (LC-MS) Confirm MW = 179.64 (as HCl salt) or 143.09 (free base) nmr NMR Spectroscopy (¹H, ¹³C) Confirm Structural Skeleton ms->nmr ftir FTIR Spectroscopy Confirm Functional Groups nmr->ftir hplc HPLC-UV/ELSD Quantitative Purity Check (>97%) ftir->hplc nmr_purity qNMR (optional) High-Accuracy Purity vs. Standard hplc->nmr_purity mp Melting Point Analysis Determine Range nmr_purity->mp sol Solubility Testing Determine mg/mL in Key Solvents mp->sol end Qualified for Use sol->end start Receive Compound start->ms

Caption: A validated workflow for the characterization of incoming starting material.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure confirmation.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is an excellent choice due to the high polarity of the hydrochloride salt.

  • Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (≥400 MHz recommended). Include supporting experiments like COSY and HSQC to confirm assignments.

  • Interpretation: The expected signals must be correlated with the known structure.

Predicted ¹H NMR Signals (in D₂O): The causality for these predictions lies in the inductive effects of the nitrogen and carbonyl groups, as well as standard chemical shifts for aliphatic protons.

ProtonsPredicted Shift (ppm)MultiplicityIntegration
N-CH₃ ~2.8 - 3.0Singlet (s)3H
CH₂ -COOH~2.4 - 2.6Doublet (d)2H
Pyrrolidine ring protons (CH , CH₂ )~2.0 - 3.8Complex Multiplets (m)7H total
COOH, N-HVariable / ExchangeBroad Singlet (br s)2H
Experimental Protocol: Mass Spectrometry

Protocol:

  • Method: Use Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like methanol or water/acetonitrile.

  • Analysis: The expected parent ion will be for the free base [M+H]⁺.

    • Expected Mass: C₇H₁₃NO₂ (free base) has a monoisotopic mass of 143.0946. The ESI-MS should show a prominent peak at m/z ≈ 144.09 .

Proposed Synthesis and Rationale

While specific synthesis routes for this exact CAS number are not detailed in readily available literature, a plausible and logical pathway can be designed based on established pyrrolidine chemistry.[6] The following retro-synthetic analysis illustrates a common strategy.

target Target Molecule (2-(1-Methylpyrrolidin-3-yl)acetic acid HCl) ester Intermediate Ester (e.g., Ethyl 2-(1-Methylpyrrolidin-3-yl)acetate) target->ester Ester Hydrolysis + HCl Salt Formation n_methyl N-Methylated Precursor (e.g., Ethyl 2-(pyrrolidin-3-yl)acetate) ester->n_methyl Reductive Amination (Eschweiler-Clarke) starting Commercially Available Starting Material (e.g., Pyrrolidin-3-ylacetic acid derivative) n_methyl->starting Protection/Deprotection (if necessary)

References

An In-Depth Technical Guide to 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1071634-26-8

This guide provides a comprehensive overview of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, analytical characterization, and its pivotal role in the creation of novel therapeutics.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to introduce three-dimensional complexity and favorable physicochemical properties into a molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound serves as a valuable synthon, providing a readily functionalizable pyrrolidine core for the elaboration of more complex molecular architectures. Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis and process development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1071634-26-8[2]
Molecular Formula C₇H₁₄ClNO₂[2][3]
Molecular Weight 179.64 g/mol [3]
Appearance Solid[2]
Purity Typically ≥98%[2][3]
InChI Key YOLSRRMDMDHMBP-UHFFFAOYSA-N[2][3]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would likely commence with a commercially available pyrrolidine-3-acetic acid derivative. The following diagram illustrates a potential synthetic workflow.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Hydrolysis and Salt Formation Start Pyrrolidine-3-acetic acid derivative (e.g., ethyl ester) Intermediate Ethyl 2-(1-methylpyrrolidin-3-yl)acetate Start->Intermediate Reagents1 Reagents: - Formaldehyde (CH₂O) - Formic acid (HCOOH) (Eschweiler-Clarke reaction) Product This compound Intermediate->Product Reagents2 Reagents: 1. Aqueous base (e.g., NaOH or KOH) 2. Hydrochloric acid (HCl)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following protocol is a conceptualized procedure based on standard laboratory techniques for the reactions depicted above.

Step 1: N-Methylation (Eschweiler-Clarke Reaction)

  • To a solution of ethyl 2-(pyrrolidin-3-yl)acetate in a suitable solvent (e.g., methanol), add an excess of aqueous formaldehyde.

  • Slowly add formic acid to the reaction mixture. The reaction is typically exothermic, and the temperature should be controlled.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).

  • Extract the product, ethyl 2-(1-methylpyrrolidin-3-yl)acetate, with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Causality: The Eschweiler-Clarke reaction is a well-established and efficient method for the methylation of primary and secondary amines. It utilizes inexpensive and readily available reagents and typically proceeds with high yields.

Step 2: Hydrolysis and Hydrochloride Salt Formation

  • Dissolve the purified ethyl 2-(1-methylpyrrolidin-3-yl)acetate in a mixture of water and a co-solvent (e.g., ethanol).

  • Add a stoichiometric amount of a strong base (e.g., sodium hydroxide) and heat the mixture to reflux.

  • Monitor the hydrolysis of the ester by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Concentrate the acidic solution under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

Causality: Saponification using a strong base is a standard method for the hydrolysis of esters. The subsequent acidification with hydrochloric acid not only protonates the carboxylate to form the carboxylic acid but also protonates the tertiary amine of the pyrrolidine ring to form the stable and water-soluble hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of various biologically active molecules. The pyrrolidine moiety can interact with various biological targets, and the acetic acid side chain provides a convenient handle for further chemical modifications, such as amide bond formation.

While specific drugs synthesized directly from this compound are not prominently disclosed in publicly available literature, the structural motif is present in numerous compounds investigated for a range of therapeutic areas. The versatility of the pyrrolidine scaffold makes it a privileged structure in drug discovery.[1]

G BuildingBlock This compound AmideCoupling Amide Coupling (e.g., with a primary or secondary amine) BuildingBlock->AmideCoupling Esterification Esterification (e.g., with an alcohol) BuildingBlock->Esterification Reduction Reduction of Carboxylic Acid (e.g., to an alcohol) BuildingBlock->Reduction DrugCandidate1 Novel Drug Candidate (e.g., enzyme inhibitor) AmideCoupling->DrugCandidate1 DrugCandidate2 Novel Drug Candidate (e.g., receptor modulator) Esterification->DrugCandidate2 DrugCandidate3 Novel Drug Candidate (e.g., CNS agent) Reduction->DrugCandidate3

Caption: Potential synthetic diversifications of this compound in drug discovery.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[4]

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Rationale: This gradient method allows for the elution of the polar analyte while also ensuring the removal of any less polar impurities from the column. The use of formic acid as a mobile phase additive helps to improve peak shape and is compatible with mass spectrometry detection.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. The expected chemical shifts can be predicted based on the structure and comparison with similar known compounds.

Expected ¹H NMR Spectral Features (in D₂O):

  • A singlet corresponding to the N-methyl group.

  • A series of multiplets in the aliphatic region corresponding to the pyrrolidine ring protons.

  • A multiplet corresponding to the methine proton at the 3-position of the pyrrolidine ring.

  • A doublet or multiplet corresponding to the methylene protons of the acetic acid side chain.

Expected ¹³C NMR Spectral Features (in D₂O):

  • A signal for the N-methyl carbon.

  • Several signals in the aliphatic region for the pyrrolidine ring carbons.

  • A signal for the methine carbon at the 3-position.

  • A signal for the methylene carbon of the acetic acid side chain.

  • A signal for the carbonyl carbon of the carboxylic acid.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from related pyrrolidine derivatives suggests that it may be a skin and eye irritant.[5][6]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth. In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a strategically important building block for the synthesis of complex nitrogen-containing molecules with potential therapeutic applications. Its straightforward, albeit not publicly detailed, synthesis and versatile reactivity make it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthetic access, and analytical characterization is crucial for its effective utilization in the pursuit of novel drug candidates.

References

An In-depth Technical Guide to the Molecular Structure and Potential Significance of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Pyrrolidine Scaffolds in Modern Drug Discovery

The pyrrolidine ring system is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. This guide focuses on a specific, yet under-documented member of this class: 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride.

A Note on Data Availability: It is pertinent to state at the outset that comprehensive, publicly available experimental data—including detailed spectroscopic analyses, crystallographic information, and specific biological activity—for this compound (CAS: 1071634-26-8) is limited. This guide, therefore, adopts a dual approach: firstly, to present the established physicochemical properties of this molecule, and secondly, to provide a robust, scientifically-grounded framework for its synthesis, structural elucidation, and potential biological evaluation, based on established principles and data from closely related analogues.

Molecular Identity and Physicochemical Properties

This compound is a tertiary amine and a carboxylic acid derivative, presented as its hydrochloride salt to enhance its stability and aqueous solubility.[1][2]

PropertyValueSource
CAS Number 1071634-26-8[1]
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol
Canonical SMILES CN1CC(CC1)CC(=O)O.Cl[3]
Physical Form Solid[1]
Purity (Typical) ≥98%[1]

Strategic Synthesis and Purification

While a specific, detailed synthesis protocol for this exact molecule is not readily found in peer-reviewed literature, a logical and efficient synthetic route can be devised based on well-established organic chemistry principles for the synthesis of substituted pyrrolidines and the N-methylation of secondary amines.

Retrosynthetic Analysis and Proposed Forward Synthesis

A plausible retrosynthetic pathway involves the disconnection of the N-methyl group and the formation of the pyrrolidine ring from a suitable precursor. The forward synthesis can be envisioned in three key stages:

  • Synthesis of the Pyrrolidine-3-acetic acid Scaffold: This can be achieved through various methods, including the Michael addition to a substituted enoate.[4][5]

  • N-Methylation of the Pyrrolidine Nitrogen: A crucial step to introduce the tertiary amine functionality.

  • Formation of the Hydrochloride Salt: To improve the compound's handling and solubility properties.

G Target This compound N_Methylation N-Methylation & HCl Salt Formation Target->N_Methylation Retrosynthesis Pyrrolidine_Scaffold Pyrrolidine-3-acetic acid N_Methylation->Pyrrolidine_Scaffold Michael_Addition Michael Addition Precursor Pyrrolidine_Scaffold->Michael_Addition

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite of established methods and should be considered a starting point for experimental design, subject to optimization.

Part 1: Synthesis of Ethyl 2-(pyrrolidin-3-yl)acetate

  • Reaction Setup: To a solution of ethyl (E)-4-oxobut-2-enoate (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of benzylamine (1.1 eq) in DCM dropwise.

  • Michael Addition: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reductive Amination/Cyclization: Upon completion, cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for a further 24 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 2: N-Methylation

  • Reaction Setup: Dissolve the purified ethyl 2-(pyrrolidin-3-yl)acetate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Methylating Agent: Add an aqueous solution of formaldehyde (37%, 1.2 eq) and formic acid (1.2 eq) (Eschweiler-Clarke reaction).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and make it basic with the addition of a saturated solution of sodium carbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Part 3: Hydrolysis and Hydrochloride Salt Formation

  • Ester Hydrolysis: Dissolve the N-methylated ester in a mixture of methanol and water, and add lithium hydroxide (2.0 eq). Stir at room temperature until the ester is fully consumed (monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of DCM and isopropanol).

  • Salt Formation: Dry the organic extracts and concentrate. Dissolve the resulting free acid in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent.[6]

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

G cluster_0 Synthesis Workflow Start Starting Materials Michael_Addition Michael Addition Start->Michael_Addition Reductive_Amination Reductive Amination & Cyclization Michael_Addition->Reductive_Amination N_Methylation N-Methylation Reductive_Amination->N_Methylation Hydrolysis Ester Hydrolysis N_Methylation->Hydrolysis Salt_Formation HCl Salt Formation Hydrolysis->Salt_Formation End Final Product Salt_Formation->End

Caption: Proposed synthetic workflow for the target molecule.

Structural Elucidation: A Predictive Approach

Without experimental spectra, a predictive analysis based on the known structure and analogous compounds can guide the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the protons on the pyrrolidine ring, and the methylene protons of the acetic acid side chain. The hydrochloride form will likely result in broader signals for the protons adjacent to the nitrogen due to protonation.

¹³C NMR: The carbon NMR spectrum will be characterized by signals corresponding to the N-methyl carbon, the carbons of the pyrrolidine ring, the methylene carbon of the acetic acid moiety, and the carbonyl carbon of the carboxylic acid.

Predicted Chemical Shifts (¹H and ¹³C NMR):

PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
N-CH₃~2.5 - 3.0 (s)~40 - 45
Pyrrolidine CH₂ (α to N)~3.0 - 3.5 (m)~55 - 60
Pyrrolidine CH (β to N)~2.5 - 3.0 (m)~30 - 35
Pyrrolidine CH₂ (γ to N)~1.8 - 2.2 (m)~25 - 30
CH₂-COOH~2.3 - 2.8 (d)~35 - 40
COOH~10 - 12 (br s)~170 - 175

Note: These are estimated chemical shifts and will be influenced by the solvent and the protonation state of the molecule.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be the method of choice. The expected parent ion would be [M+H]⁺, corresponding to the free base. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Fragmentation Pattern:

The primary fragmentation would likely involve the loss of the carboxylic acid group and fragmentation of the pyrrolidine ring.

G Parent_Ion [M+H]⁺ (m/z = 144.10) Loss_of_COOH Loss of COOH Parent_Ion->Loss_of_COOH Pyrrolidine_Fragment Pyrrolidine Ring Fragmentation Parent_Ion->Pyrrolidine_Fragment Fragment_1 Fragment Ion 1 Loss_of_COOH->Fragment_1 Fragment_2 Fragment Ion 2 Pyrrolidine_Fragment->Fragment_2

Caption: Predicted mass spectrometry fragmentation pathway.

Potential Biological Activity and Therapeutic Relevance

The structural motifs within this compound suggest several avenues for biological activity, particularly in the realm of neuroscience.

  • GABA Transporter Inhibition: The pyrrolidine-acetic acid scaffold is structurally related to known inhibitors of GABA transporters (GATs). For instance, derivatives of pyrrolidine-2-acetic acid have been evaluated as GAT-1 and GAT-3 inhibitors. Altering the substitution from the 2- to the 3-position of the pyrrolidine ring, as in the target molecule, would be a key structural modification to explore in this context.

  • Neuromodulatory Activity: The N-methylpyrrolidine core is present in numerous compounds with activity at various central nervous system targets. The introduction of the acetic acid side chain provides a handle for interaction with amino acid binding sites on receptors and enzymes.

Proposed Biological Screening Workflow:

G cluster_0 Biological Evaluation Compound This compound Primary_Screening Primary Screening (e.g., Radioligand Binding Assays for GATs) Compound->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-based Functional Assays) Primary_Screening->Secondary_Screening Active Hits In_Vivo_Studies In Vivo Models (e.g., Animal models of epilepsy or anxiety) Secondary_Screening->In_Vivo_Studies Confirmed Activity Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Positive Efficacy

Caption: A workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the rich chemical space of pyrrolidine derivatives. While a comprehensive experimental characterization is not yet publicly available, this guide provides a robust framework for its synthesis, analysis, and potential biological investigation. The structural similarity to known neuroactive compounds suggests that further exploration of this and related molecules could be a fruitful endeavor for researchers in drug discovery and development. The protocols and predictive data presented herein are intended to serve as a catalyst for such investigations, underscoring the importance of foundational chemical synthesis and analysis in the quest for novel therapeutics.

References

An In-depth Technical Guide to the Potential Biological Activity of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a technical overview and a proposed research framework for investigating the biological activity of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride. As of the date of this publication, there is limited publicly available data on the specific pharmacological properties of this compound. The information and hypotheses presented herein are based on the analysis of its structural motifs and the known activities of analogous compounds.

Introduction: Unveiling a Candidate Molecule

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its conformational flexibility and the ability to introduce stereocenters make it a versatile building block for exploring chemical space and optimizing interactions with biological targets.[3] this compound is a molecule that combines this important heterocyclic core with an acetic acid moiety, suggesting its potential to interact with various biological systems.

This guide aims to provide a comprehensive analysis of the potential biological activities of this compound by dissecting its structural features and drawing parallels with well-characterized analogous compounds. Furthermore, we will propose a structured, field-proven experimental workflow to systematically elucidate its pharmacological profile, from initial in vitro screening to in vivo validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules.

Structural and Chemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to designing relevant biological assays and interpreting the results.

PropertyValueReference
CAS Number 1071634-26-8[N/A]
Molecular Formula C₇H₁₄ClNO₂[4]
Molecular Weight 179.64 g/mol [4]
Structure A pyrrolidine ring with a methyl group on the nitrogen atom (position 1) and an acetic acid group at position 3. It is supplied as a hydrochloride salt.[N/A]
Predicted Properties The hydrochloride salt form suggests good water solubility, which is advantageous for in vitro and in vivo studies. The presence of a tertiary amine and a carboxylic acid makes it a zwitterionic compound at physiological pH.[N/A]

Analysis of Structural Motifs and Potential Biological Targets

The biological activity of this compound can be hypothesized by examining its key structural components: the pyrrolidine ring, the N-methyl group, and the acetic acid side chain.

The Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of many neuroactive compounds due to its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA). This scaffold is present in drugs targeting a variety of central nervous system (CNS) disorders.[1][5]

The Acetic Acid Moiety at Position 3

The presence of an acetic acid group at the 3-position of the pyrrolidine ring is particularly noteworthy. A United States patent describes a series of pyrrolidin-3-ylacetic acid derivatives as potential therapeutic agents for inflammatory bowel disease.[6] While the compounds in the patent are structurally more complex, they share the core pyrrolidin-3-ylacetic acid motif, suggesting that this structural element may be key to their biological activity.

The N-Methyl Group

N-methylation of the pyrrolidine ring can significantly impact a compound's pharmacological properties, including its binding affinity for targets, metabolic stability, and ability to cross the blood-brain barrier. For instance, N-methyl-2-pyrrolidone (NMP), a structurally related solvent, has demonstrated intrinsic anti-inflammatory properties.[7][8]

Hypothesized Biological Activity and Mechanism of Action

Based on the structural analysis, we can postulate several potential biological activities for this compound:

  • CNS Modulation: Given the prevalence of the pyrrolidine scaffold in neuroactive drugs, this compound could potentially modulate neurotransmitter systems. The structural resemblance to GABA suggests a possible interaction with GABA receptors or related pathways.

  • Anti-inflammatory Effects: The connection of pyrrolidin-3-ylacetic acid derivatives to inflammatory bowel disease in patent literature, coupled with the known anti-inflammatory effects of NMP, points towards a potential role in modulating inflammatory pathways.[6][8]

To investigate these hypotheses, a systematic experimental approach is necessary.

Proposed Experimental Workflows for Characterization

The following is a proposed multi-tiered approach to systematically characterize the biological activity of this compound.

Tier 1: Initial In Vitro Screening

The initial phase focuses on broad screening assays to identify potential biological activities and guide further investigation.

5.1.1. Receptor Binding Assays

A broad panel of receptor binding assays should be conducted to identify potential molecular targets. This panel should include, but not be limited to, receptors involved in neurotransmission and inflammation.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes from cell lines overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature for a set period to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

5.1.2. Enzyme Inhibition Assays

Given the potential anti-inflammatory activity, a panel of key inflammatory enzymes should be screened.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

  • Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

  • Assay Setup: In a 96-well plate, combine the enzyme, arachidonic acid (the substrate), and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

  • Detection: Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of each COX isoenzyme.

Diagram of the Initial In Vitro Screening Workflow

G cluster_0 Tier 1: In Vitro Screening Compound This compound Receptor_Binding Receptor Binding Assays (e.g., CNS receptors) Compound->Receptor_Binding Enzyme_Assays Enzyme Inhibition Assays (e.g., COX, LOX) Compound->Enzyme_Assays Data_Analysis Data Analysis (IC50 Determination) Receptor_Binding->Data_Analysis Enzyme_Assays->Data_Analysis Hit_Identification Hit Identification & Prioritization Data_Analysis->Hit_Identification

Caption: Initial in vitro screening workflow.

Tier 2: In Vitro Mechanistic Studies

Based on the results of the initial screening, more focused in vitro studies should be conducted to elucidate the mechanism of action.

5.2.1. Cellular Assays

If the compound shows activity in cell-free assays, the next step is to confirm this activity in a cellular context.

Experimental Protocol: Cellular Cytokine Release Assay

  • Cell Culture: Culture immune cells (e.g., peripheral blood mononuclear cells or macrophages).

  • Stimulation: Treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide) in the presence of varying concentrations of this compound.

  • Incubation: Incubate the cells for a specified period.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.

  • Data Analysis: Determine the IC₅₀ for the inhibition of cytokine release.

Tier 3: In Vivo Efficacy and Safety Assessment

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.[9][10][11]

5.3.1. Animal Models of Disease

Based on the in vitro results, an appropriate animal model should be selected. For example, if the compound shows anti-inflammatory activity, a model of acute or chronic inflammation would be suitable.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Acclimatization: Acclimate male Wistar rats to the experimental conditions.

  • Compound Administration: Administer this compound or a vehicle control orally or intraperitoneally.

  • Induction of Inflammation: After a set pre-treatment time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

5.3.2. Preliminary Safety Pharmacology

A preliminary assessment of the compound's safety profile is crucial.

Experimental Protocol: Irwin Test

  • Animal Dosing: Administer increasing doses of the compound to rodents.

  • Observation: Observe the animals for a range of behavioral and physiological parameters, including changes in motor activity, coordination, reflexes, and autonomic signs.

  • Scoring: Score the observed effects to identify any potential adverse effects on the CNS and other systems.

Diagram of the In Vivo Assessment Workflow

G cluster_1 Tier 3: In Vivo Assessment Lead_Compound Promising In Vitro Candidate Efficacy_Model Disease Model Efficacy Study (e.g., Carrageenan Paw Edema) Lead_Compound->Efficacy_Model Safety_Pharm Preliminary Safety Pharmacology (e.g., Irwin Test) Lead_Compound->Safety_Pharm PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) Analysis Efficacy_Model->PK_PD Safety_Pharm->PK_PD Go_NoGo Go/No-Go Decision for Further Development PK_PD->Go_NoGo

Caption: In vivo efficacy and safety assessment workflow.

Conclusion: A Path Forward

While specific biological data for this compound is currently limited, a detailed analysis of its structural components suggests its potential as a modulator of CNS and/or inflammatory pathways. The proposed systematic research framework provides a clear and logical path to thoroughly investigate these hypotheses. By employing a tiered approach, from broad initial screening to focused mechanistic studies and in vivo validation, the true therapeutic potential of this and similar molecules can be effectively uncovered. The insights gained from such studies will be invaluable for the drug discovery and development community.

References

An In-depth Technical Guide to the Characterization of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride as a Putative Muscarinic Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and pharmacological evaluation of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride, a novel pyrrolidine derivative with potential as a muscarinic acetylcholine receptor (mAChR) agonist. While specific pharmacological data for this compound is not extensively available in public literature, this document outlines the essential methodologies and conceptual underpinnings required to establish its profile as a muscarinic agonist.

Introduction: The Therapeutic Potential of Muscarinic Agonists

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] The five subtypes, M1 through M5, are distributed throughout the body and are involved in a wide array of physiological processes, including learning, memory, smooth muscle contraction, and glandular secretion.[3][4] This makes them attractive targets for therapeutic intervention in a variety of disease states. For instance, M1 receptor agonists are being investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia, while M3 receptor antagonists are used to treat overactive bladder.[5][6]

The development of subtype-selective muscarinic agonists is a key objective in modern pharmacology, aiming to elicit specific therapeutic effects while minimizing the side effects associated with non-selective activation of multiple receptor subtypes.[7][8] This guide focuses on this compound as a representative scaffold for a novel muscarinic agonist and details the necessary steps to fully characterize its pharmacological properties.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation of its pharmacological evaluation.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂[9][10]
Molecular Weight 179.64 g/mol [9][10]
Appearance Solid[9]
Purity Typically ≥98%[9][10]
CAS Number 1071634-26-8[11]
Synonyms (1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride; (1-Methylpyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1)[9]

Proposed Synthesis of this compound

A plausible synthetic route for this compound is outlined below, based on established methods for the synthesis of pyrrolidine derivatives.[8][12] This serves as a template for the laboratory synthesis of the compound.

Synthesis_Workflow cluster_0 Step 1: N-methylation cluster_1 Step 2: Esterification cluster_2 Step 3: Salt Formation cluster_3 Step 4: Hydrolysis A Pyrrolidine-3-acetic acid C 1-Methylpyrrolidine-3-acetic acid A->C B Formaldehyde/Formic Acid (Eschweiler-Clarke reaction) B->C D 1-Methylpyrrolidine-3-acetic acid C->D F Ethyl 2-(1-methylpyrrolidin-3-yl)acetate D->F E Thionyl chloride, then Ethanol E->F G Ethyl 2-(1-methylpyrrolidin-3-yl)acetate F->G I Ethyl 2-(1-methylpyrrolidin-3-yl)acetate hydrochloride G->I H Hydrochloric Acid in Ether H->I J Ethyl 2-(1-methylpyrrolidin-3-yl)acetate hydrochloride I->J L This compound J->L K Aqueous HCl K->L

Proposed synthesis workflow for this compound.

Step-by-Step Methodology:

  • N-methylation of Pyrrolidine-3-acetic acid: To a solution of pyrrolidine-3-acetic acid in formic acid, add formaldehyde. Heat the mixture at reflux for several hours. After cooling, neutralize the solution and extract the product, 1-methylpyrrolidine-3-acetic acid.

  • Esterification: Convert the resulting carboxylic acid to its ethyl ester by first treating with thionyl chloride to form the acid chloride, followed by reaction with ethanol.

  • Salt Formation: Dissolve the ethyl ester in a suitable solvent like diethyl ether and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

  • Hydrolysis: Hydrolyze the ester group of the hydrochloride salt using aqueous hydrochloric acid under reflux to yield the final product, this compound. Purify the product by recrystallization.

In Vitro Pharmacological Characterization

A series of in vitro assays are essential to determine the binding affinity, potency, and efficacy of the compound at the five muscarinic receptor subtypes.

Radioligand Binding Assays: Determining Affinity (Kᵢ)

Radioligand binding assays are used to measure the affinity of the test compound for each muscarinic receptor subtype by assessing its ability to displace a known radiolabeled antagonist.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Illustrative Data Presentation (using known agonists for example):

CompoundM1 Kᵢ (nM)M2 Kᵢ (nM)M3 Kᵢ (nM)M4 Kᵢ (nM)M5 Kᵢ (nM)
Acetylcholine1,2002501,5004001,000
Carbachol2,5005002,0008001,800
2-(1-Methylpyrrolidin-3-yl)acetic acid HCl TBDTBDTBDTBDTBD

TBD: To be determined through experimentation.

Functional Assays: Determining Potency (EC₅₀) and Efficacy

Functional assays measure the cellular response following receptor activation by the agonist.

Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration.

Protocol: Calcium Mobilization Assay

  • Cell Culture: Plate CHO cells expressing M1, M3, or M5 receptors in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the concentration-response curve and determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

Activation of Gi/o-coupled receptors stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Use membranes from cells expressing M2 or M4 receptors.

  • Assay Buffer: A buffer containing GDP is required to allow for nucleotide exchange upon receptor activation.

  • Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • Separation and Quantification: Similar to the radioligand binding assay, separate bound [³⁵S]GTPγS by filtration and quantify using scintillation counting.

  • Data Analysis: Determine the EC₅₀ value from the concentration-response curve.

Illustrative Data Presentation (using known agonists for example):

CompoundM1 EC₅₀ (nM)M2 EC₅₀ (nM)M3 EC₅₀ (nM)M4 EC₅₀ (nM)M5 EC₅₀ (nM)
Acetylcholine15080200100180
Carbachol300120250150220
2-(1-Methylpyrrolidin-3-yl)acetic acid HCl TBDTBDTBDTBDTBD

TBD: To be determined through experimentation.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to distinct G protein signaling pathways to elicit their physiological effects.

Muscarinic_Signaling_Pathways cluster_Gq Gq-coupled Pathway (M1, M3, M5) cluster_Gi Gi/o-coupled Pathway (M2, M4) M135 M1, M3, M5 Receptors Gq Gαq M135->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse_Gq Cellular Response (e.g., smooth muscle contraction) Ca->CellularResponse_Gq PKC->CellularResponse_Gq M24 M2, M4 Receptors Gi Gαi/o M24->Gi Agonist Binding AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP CellularResponse_Gi Cellular Response (e.g., decreased heart rate) cAMP->CellularResponse_Gi

Canonical signaling pathways of muscarinic acetylcholine receptors.

M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2] In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

In Vivo Characterization

Following in vitro characterization, in vivo studies in animal models are crucial to assess the compound's physiological effects and therapeutic potential. The choice of model depends on the receptor subtype selectivity profile determined from the in vitro assays. For example, if the compound shows M1 selectivity, its pro-cognitive effects could be evaluated in models of memory impairment.[5] If it is M3 selective, its effects on bladder contractility could be assessed in models of urinary incontinence.[6]

Data Interpretation and Structure-Activity Relationships (SAR)

The collective data from the in vitro and in vivo studies will provide a comprehensive pharmacological profile of this compound. Key aspects to analyze include:

  • Affinity and Potency: Comparison of Kᵢ and EC₅₀ values across the five receptor subtypes will reveal the compound's selectivity.

  • Efficacy: The maximal response in functional assays will determine whether the compound is a full or partial agonist.

  • Structure-Activity Relationships (SAR): The pharmacological data for this compound can be compared with that of other pyrrolidine-based muscarinic agonists to understand how structural modifications influence activity and selectivity. For instance, the position and nature of substituents on the pyrrolidine ring can significantly impact receptor subtype selectivity.[7]

Conclusion

This technical guide provides a roadmap for the comprehensive characterization of this compound as a muscarinic agonist. By following the outlined synthetic and pharmacological testing protocols, researchers can elucidate its binding affinities, functional potencies, and subtype selectivity, thereby determining its potential as a novel therapeutic agent or a valuable research tool for probing the intricacies of the cholinergic system. The integration of chemical synthesis, in vitro pharmacology, and an understanding of the underlying signaling pathways is paramount to advancing the field of muscarinic receptor drug discovery.

References

An In-depth Technical Guide to 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride (CAS Number: 1071634-26-8), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This document is intended to serve as a technical resource for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its molecular structure, physicochemical characteristics, and analytical methodologies for its characterization.

Molecular Structure and Core Chemical Properties

This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is a common scaffold in many biologically active compounds. The structure features a methyl group attached to the nitrogen atom of the pyrrolidine ring and an acetic acid moiety at the 3-position. The compound is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[1]

Key Identifiers and Molecular Formula
PropertyValueSource
IUPAC Name 2-(1-methylpyrrolidin-3-yl)acetic acid;hydrochloride
CAS Number 1071634-26-8[1]
Molecular Formula C₇H₁₄ClNO₂[1][2]
Molecular Weight 179.64 g/mol [2]
Canonical SMILES CN1CCC(C1)CC(=O)O.Cl
InChI Key YOLSRRMDMDHMBP-UHFFFAOYSA-N[1][2]

Logical Relationship of Structural Features

cluster_0 Core Structure: 2-(1-Methylpyrrolidin-3-yl)acetic acid Pyrrolidine_Ring Pyrrolidine Ring (5-membered heterocycle) N_Methyl N-Methyl Group (-CH3) Pyrrolidine_Ring->N_Methyl at N1 Acetic_Acid Acetic Acid Moiety (-CH2COOH) Pyrrolidine_Ring->Acetic_Acid at C3 Hydrochloride_Salt Hydrochloride Salt (.HCl) Core Structure Core Structure Core Structure->Hydrochloride_Salt forms salt with Start Pyrrolidine-3-ylacetic acid derivative (or suitable precursor) Step1 N-Methylation (e.g., with formaldehyde/formic acid or methyl iodide) Start->Step1 Intermediate 2-(1-Methylpyrrolidin-3-yl)acetic acid (free base) Step1->Intermediate Step2 Salt Formation (treatment with HCl) Intermediate->Step2 Product This compound Step2->Product

References

Methodological & Application

Application Notes for 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride is a heterocyclic compound featuring a pyrrolidine ring, a foundational structure in a multitude of biologically active molecules.[1] As a hydrochloride salt, it exhibits enhanced aqueous solubility, making it a versatile building block for pharmaceutical and biochemical research.[1] The presence of a methyl group on the pyrrolidine ring introduces specific steric and electronic properties that can influence its interactions with biological targets.[1] This document serves as a guide for researchers, scientists, and drug development professionals on the potential applications and experimental considerations for this compound.

While detailed, specific experimental protocols for this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in numerous bioactive compounds. Therefore, this guide will focus on its role as a key synthetic precursor and provide generalized protocols for its incorporation into drug discovery workflows, drawing parallels from established methodologies for analogous pyrrolidine-based compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, such as solvent selection and reaction temperature.

PropertyValueReference
CAS Number 1071634-26-8[1][2][3]
Molecular Formula C₇H₁₄ClNO₂[1][2][3]
Molecular Weight 179.64 g/mol [1][2]
Form Solid[3]
Purity Typically ≥97%[1]
Synonyms (1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride, 1-Methyl-3-pyrrolidineacetic acid HCl[1][3]

Core Application: A Scaffold for Novel Therapeutics

The primary application of this compound is as a molecular scaffold or building block in the synthesis of more complex, biologically active molecules. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates targeting various diseases.

Conceptual Synthetic Workflow

The general workflow for utilizing this compound in a drug discovery program would typically involve its chemical modification to generate a library of derivatives, which are then screened for biological activity.

Caption: General workflow for utilizing the title compound in drug discovery.

Potential Therapeutic Areas and Experimental Protocols

Given the prevalence of the pyrrolidine scaffold in neuroactive compounds, a primary area of investigation for derivatives of this compound would be in neurological disorders. The following sections outline hypothetical, yet plausible, experimental protocols based on this premise.

Application I: Synthesis of Novel Amide Derivatives for CNS Screening

The carboxylic acid moiety of the title compound is a prime handle for chemical modification, most commonly through amide bond formation. This allows for the introduction of a wide variety of chemical groups to explore the chemical space around the pyrrolidine core.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard procedure for coupling this compound with a primary or secondary amine.

1. Materials:

  • This compound

  • Amine of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

2. Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the coupling agent, for example, HATU (1.2 eq), to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Causality and Experimental Choices:

  • Coupling Agents: HATU, HBTU, and EDC/HOBt are commonly used to activate the carboxylic acid, facilitating nucleophilic attack by the amine. The choice of coupling agent can influence reaction times and yields.

  • Base: An organic base like DIPEA is necessary to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction, driving the reaction to completion.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DCM are used to dissolve the reactants and facilitate the reaction while preventing unwanted side reactions with water.

Application II: Screening for Receptor Binding Activity

Once a library of derivatives is synthesized, they can be screened for their ability to bind to specific receptors in the central nervous system. A common technique for this is a competitive radioligand binding assay.

Protocol 2: General Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay. The specific receptor, radioligand, and buffer conditions will need to be optimized for the target of interest.

1. Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radioligand specific for the target receptor (e.g., ³H-labeled)

  • Synthesized test compounds (derivatives of 2-(1-Methylpyrrolidin-3-yl)acetic acid)

  • Non-specific binding control (a known high-affinity ligand for the receptor)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

2. Step-by-Step Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

  • To determine non-specific binding, add a high concentration of the non-specific binding control to a set of wells.

  • To determine total binding, add only the radioligand and buffer.

  • Initiate the binding reaction by adding the cell membranes to each well.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the binding by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC₅₀ value.

Causality and Experimental Choices:

  • Radioligand: The choice of radioligand is critical and must be specific and of high affinity for the target receptor to ensure a good signal-to-noise ratio.

  • Competitive Format: This format allows for the determination of the affinity (as IC₅₀) of the unlabeled test compounds by measuring their ability to displace the bound radioligand.

  • Filtration: Rapid filtration is a standard method to separate bound from unbound radioligand, which is essential for accurate quantification.

Conclusion

This compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of neuroscience. While specific biological data for the title compound is scarce, its structural features suggest its utility as a scaffold in drug discovery. The generalized protocols provided herein offer a starting point for researchers to incorporate this versatile building block into their synthetic and screening workflows. Further research is warranted to explore the full potential of derivatives of this compound in various therapeutic areas.

References

Application Notes and Protocols: In Vitro Profiling of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Compounds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[1] The compound 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride, hereafter referred to as "Compound X," is a small molecule with a pyrrolidine core, suggesting potential interactions with various neurological targets.[2][3] As a novel or under-characterized agent, a systematic in vitro screening cascade is the most scientifically rigorous approach to elucidate its biological activity.

These application notes provide a comprehensive guide for researchers to determine the pharmacological profile of Compound X. Instead of focusing on a single-target hypothesis, we will employ a tiered screening strategy. This approach begins with broad, high-throughput primary assays to identify a general class of targets, followed by more specific secondary and tertiary assays to deconvolute the mechanism of action and functional effects. This guide explains the rationale behind each experimental choice, provides detailed, field-proven protocols, and outlines data analysis and interpretation.

Part 1: Primary Screening - Identifying the Target Class

The initial goal is to cast a wide net to determine if Compound X interacts with major drug target families implicated in neurotransmission and cellular signaling. We will focus on three key areas: G-Protein Coupled Receptors (GPCRs), neurotransmitter transporters, and key enzymes involved in neurological pathways.

Global GPCR Activation Screening

GPCRs are the largest family of cell surface receptors and are the targets for approximately one-third of all marketed drugs, making them a prime starting point.[4] We will use a functional, cell-based assay that can detect signaling through the major G-protein pathways (Gαs, Gαi, and Gαq).

Scientific Rationale: A functional assay measuring downstream second messengers (like cAMP or intracellular calcium) provides a holistic view of the compound's effect (agonist, antagonist, or allosteric modulator) on a signaling pathway.[5][6] This is more informative than a simple binding assay, which only indicates affinity.[6]

Experimental Workflow: GPCR Primary Screen

GPCR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Serial Dilutions of Compound X Cell_Plating Plate Cells in 384-well Assay Plates Cell_Culture Culture HEK293 Cells Expressing a Panel of CNS-relevant GPCRs Cell_Culture->Cell_Plating Add_Compound Add Compound X Dilutions to Cells Cell_Plating->Add_Compound Incubate Incubate (e.g., 30 min) at 37°C Add_Compound->Incubate Add_Agonist For Antagonist Mode: Add Known Agonist Incubate->Add_Agonist Add_Detection Add Second Messenger Detection Reagents (e.g., for cAMP or Ca2+) Add_Agonist->Add_Detection Read_Plate Read Plate on a Fluorescence/Luminescence Reader Add_Detection->Read_Plate Analyze Calculate Dose-Response Curves (EC50/IC50) Read_Plate->Analyze

Caption: Workflow for primary GPCR functional screening.

Protocol 1: GPCR Second Messenger Assay (Calcium Flux for Gαq)

  • Principle: This assay measures changes in intracellular calcium concentration upon GPCR activation. Cells expressing a Gαq-coupled receptor are pre-loaded with a calcium-sensitive fluorescent dye. Agonist binding to the receptor triggers a signaling cascade leading to the release of calcium from intracellular stores, which is detected as an increase in fluorescence.

  • Materials:

    • HEK293 cells stably expressing a target Gαq-coupled GPCR (e.g., M1 Muscarinic Receptor).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Calcium-sensitive dye kit (e.g., Fluo-4 AM).

    • Compound X stock solution (e.g., 10 mM in DMSO).

    • Known receptor agonist (e.g., Carbachol for M1).

    • 384-well black, clear-bottom microplates.

    • Fluorescence plate reader with bottom-read capability and automated injection.

  • Step-by-Step Procedure:

    • Cell Plating: Seed HEK293-GPCR cells into 384-well plates at a density of 15,000-20,000 cells/well and culture overnight.

    • Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 60 minutes at 37°C.

    • Compound Preparation: During incubation, prepare a serial dilution of Compound X in assay buffer. A typical starting range is from 100 µM down to 1 nM. Also prepare a dilution of the known agonist.

    • Assay Execution (Agonist Mode): Place the plate in the fluorescence reader. Record a baseline fluorescence for 10-20 seconds. Inject the Compound X dilutions and continue reading the fluorescence signal for 2-3 minutes to detect agonist activity.

    • Assay Execution (Antagonist Mode): After adding Compound X and incubating for 10-15 minutes, inject a known concentration of the reference agonist (e.g., its EC80 concentration) and read the fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline.

    • Plot ΔF against the logarithm of Compound X concentration.

    • For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect).

    • For antagonist activity, determine the IC50 (concentration for 50% inhibition of the agonist response).

Neurotransmitter Transporter Uptake Assay

Neurotransmitter transporters are critical for regulating synaptic signaling and are targets for many psychoactive drugs.[7] This assay determines if Compound X can inhibit the reuptake of key neurotransmitters.

Scientific Rationale: A fluorescence-based transporter uptake assay provides a direct functional measure of transporter activity in a high-throughput format without the need for radioactivity.[8][9] The assay uses a fluorescent substrate that is taken up by the cell via the transporter. Inhibition of this uptake by a test compound results in a decreased intracellular fluorescence signal.[10]

Protocol 2: Homogeneous Fluorescence-Based Transporter Uptake Assay

  • Principle: This assay uses a fluorescent substrate that acts as a mimetic for neurotransmitters like dopamine, serotonin, or norepinephrine.[7] Cells expressing the specific transporter (DAT, SERT, or NET) will internalize the dye. A masking dye in the extracellular medium quenches the fluorescence of any non-internalized substrate, allowing for a no-wash, mix-and-read protocol.[8]

  • Materials:

    • HEK293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

    • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).

    • Compound X stock solution.

    • Known transporter inhibitors (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

    • 384-well black, clear-bottom microplates.

    • Fluorescence plate reader with bottom-read capability.

  • Step-by-Step Procedure:

    • Cell Plating: Plate the transporter-expressing cells in 384-well plates at an optimized density (e.g., 15,000 cells/well) and allow them to adhere overnight.[10]

    • Compound Addition: Add serial dilutions of Compound X or a known inhibitor to the wells.

    • Incubation: Incubate for 10-15 minutes at 37°C.

    • Initiate Uptake: Add the pre-mixed fluorescent substrate/masking dye solution to all wells.

    • Signal Detection: Immediately place the plate in the reader pre-set to 37°C. Read the fluorescence in kinetic mode for 30-60 minutes or as a single endpoint reading after a defined incubation period.[7]

  • Data Analysis:

    • For kinetic reads, calculate the initial rate of uptake (slope of the fluorescence curve).

    • For endpoint reads, use the final fluorescence value.

    • Calculate the percentage of inhibition for each concentration of Compound X relative to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).

    • Plot the percent inhibition against the logarithm of Compound X concentration and fit to a dose-response curve to determine the IC50.

Table 1: Representative Data from Primary Screening

Assay Type Target Example Readout Compound X Activity Potency (EC50/IC50)
GPCR Functional 5-HT2A Receptor Calcium Flux Agonist 1.2 µM
D2 Dopamine Receptor cAMP Inhibition Antagonist 5.6 µM
M1 Muscarinic Receptor Calcium Flux No Activity > 100 µM
Transporter Uptake Dopamine (DAT) Fluorescence Inhibitor 850 nM
Serotonin (SERT) Fluorescence No Activity > 100 µM

| | Norepinephrine (NET) | Fluorescence | No Activity | > 100 µM |

Part 2: Secondary Assays - Mechanism Deconvolution and Target Validation

Based on the primary screening results (hypothetically showing activity at DAT), secondary assays are performed to confirm the direct interaction and further characterize the nature of this interaction.

Radioligand Binding Assay

Scientific Rationale: A radioligand binding assay provides a direct measure of the affinity of Compound X for the putative target (e.g., DAT).[11][12] This is a crucial step to confirm that the functional effect observed in the primary screen is due to a direct interaction with the transporter protein.[13] The assay measures the ability of the unlabeled Compound X to compete with a radiolabeled ligand that has a known high affinity for the target.[11]

Protocol 3: Competitive Radioligand Binding Assay

  • Principle: Cell membranes containing the target transporter are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-WIN 35,428 for DAT) and increasing concentrations of the unlabeled test compound (Compound X). The amount of radioligand bound to the membrane is inversely proportional to the affinity and concentration of the test compound. The bound and free radioligand are separated by rapid filtration.[13]

  • Materials:

    • Cell membranes prepared from cells overexpressing hDAT.

    • Radioligand: [³H]-WIN 35,428.

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Compound X and a known DAT inhibitor (e.g., GBR 12909).

    • Glass fiber filter mats (GF/B or GF/C).

    • Scintillation cocktail.

    • 96-well filter plates and a cell harvester.

    • Microplate scintillation counter.

  • Step-by-Step Procedure:

    • Assay Setup: In a 96-well plate, add binding buffer, serial dilutions of Compound X, the radioligand (at a concentration near its Kd), and the cell membranes.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

    • Counting: Dry the filter mat, add scintillation cocktail to each filter spot, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known inhibitor) from total binding (no competitor).

    • Plot the percentage of specific binding against the logarithm of Compound X concentration.

    • Fit the data to a one-site competition curve to determine the IC50.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cheng-Prusoff Conversion

ChengPrusoff IC50 IC50 (from experiment) Ki Ki (Compound Affinity) IC50->Ki Ki = IC50 / (1 + [L]/Kd) L [L] (Radioligand Conc.) L->Ki Ki = IC50 / (1 + [L]/Kd) Kd Kd (Radioligand Affinity) Kd->Ki Ki = IC50 / (1 + [L]/Kd)

Caption: Calculating compound affinity (Ki) from IC50.

Enzyme Inhibition Assay

If primary screening had suggested activity against a particular enzyme (e.g., Monoamine Oxidase - MAO), a direct enzyme inhibition assay would be the appropriate secondary screen.

Scientific Rationale: A direct biochemical assay using a purified enzyme provides a clean system to study the inhibitory potential of a compound without the complexities of a cell-based system.[14][15] The assay measures the rate of an enzymatic reaction by monitoring the formation of a product or the depletion of a substrate over time.[16]

Protocol 4: General Biochemical Enzyme Inhibition Assay

  • Principle: The purified enzyme is incubated with the test compound before the reaction is initiated by the addition of the substrate. The reaction progress is monitored using a method appropriate for the specific enzyme, such as a change in absorbance or fluorescence.[17][18]

  • Materials:

    • Purified enzyme of interest (e.g., MAO-A or MAO-B).

    • Enzyme-specific substrate (e.g., kynuramine for MAO).

    • Assay buffer optimized for the enzyme.

    • Compound X and a known inhibitor.

    • 96-well microplate.

    • Microplate reader (spectrophotometer or fluorometer).

  • Step-by-Step Procedure:

    • Preparation: Prepare serial dilutions of Compound X in assay buffer.

    • Pre-incubation: In a 96-well plate, add the enzyme solution and the Compound X dilutions. Incubate for 15-30 minutes at the optimal temperature for the enzyme to allow for binding.[17]

    • Reaction Initiation: Add the substrate to all wells to start the reaction.

    • Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the uninhibited control.

    • Plot percent inhibition vs. log[Compound X] to determine the IC50 value.

Conclusion and Future Directions

This structured, multi-tiered approach provides a robust framework for the initial characterization of this compound. By starting with broad functional screens and progressing to more specific, mechanistic assays like radioligand binding, researchers can efficiently identify the primary biological target and elucidate the compound's mechanism of action. The hypothetical data presented suggests that Compound X may act as a dopamine transporter inhibitor. Subsequent studies should focus on selectivity profiling against other transporters, determining the mode of inhibition (e.g., competitive vs. non-competitive), and advancing to more complex cell models and in vivo studies to understand its physiological effects.

References

Initial In Vivo Characterization of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride: Assessing Nootropic and Antidepressant-Like Effects

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide:

Abstract: This guide provides a comprehensive framework and detailed protocols for the initial in vivo evaluation of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride, a compound of interest for which public data on biological activity is limited. Based on its chemical structure, particularly the presence of a pyrrolidine scaffold common in CNS-active agents, we hypothesize potential nootropic (cognitive-enhancing) and antidepressant-like activities.[1] This document outlines foundational principles for ethical and robust study design and presents detailed, field-proven protocols for the Novel Object Recognition (NOR) test and the Forced Swim Test (FST) in rodent models. These assays serve as validated primary screens to elucidate the compound's potential therapeutic profile.

Part 1: Foundational Principles for Preclinical In Vivo Study Design

A successful in vivo study is built upon a foundation of ethical conduct, rigorous methodology, and a clear understanding of the test system. Before proceeding to specific behavioral assays, the following principles must be established.

Ethical Framework: The 3Rs and Institutional Approval

All research involving animal models is a privilege that comes with significant ethical responsibilities. The guiding principles are the "3Rs": Replacement, Reduction, and Refinement.[2]

  • Replacement: The use of animal models must be scientifically justified as necessary to achieve the research aims, with no viable in vitro alternatives available.[3]

  • Reduction: Study designs must be optimized to use the minimum number of animals required to obtain statistically valid and reproducible results.[4]

  • Refinement: All procedures must be optimized to minimize pain, suffering, and distress to the animals. This includes proper housing, handling, and administration techniques.[5]

Crucially, all experimental plans must be submitted to and approved by an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics review board before any work commences. [4][6] Researchers must adhere to all local, national, and international guidelines for animal welfare.[2][4]

Animal Model Selection

For initial CNS screening, laboratory mice (e.g., C57BL/6 strain) are a common and well-characterized choice due to their genetic homogeneity, established behavioral paradigms, and manageable size. While rodent models are traditional, zebrafish are gaining popularity as a higher-throughput in vivo model for screening cognitive enhancers and other neuroactive compounds.[7][8] This guide will focus on murine protocols.

Compound Formulation and Administration

The hydrochloride salt of the compound suggests good aqueous solubility.

  • Vehicle Selection: Start with sterile 0.9% saline as the vehicle. If solubility is an issue, a small percentage of a co-solvent like DMSO or Tween 80 can be used, but the vehicle's own potential effects must be controlled for.

  • Preparation: Prepare solutions fresh daily. Dissolve the compound in the chosen vehicle and vortex until fully dissolved. Filter-sterilize the solution using a 0.22 µm syringe filter before administration.

  • Route of Administration: Intraperitoneal (IP) injection is a common route for initial screening due to rapid systemic absorption. Oral gavage (PO) is another option that better reflects a potential clinical route of administration. The choice of route will influence the compound's pharmacokinetic profile.

  • Control Groups: A vehicle-only control group is mandatory. This group receives the same volume, route, and frequency of administration as the test groups, controlling for any effects of the injection stress or the vehicle itself.

Dose-Response Evaluation Workflow

It is essential to first establish a safe and potentially effective dose range. A preliminary dose-response study is critical to identify doses that do not cause overt toxicity or confounding sensorimotor impairments (e.g., sedation, hyperactivity).

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Behavioral Screening start Select Initial Doses (e.g., 1, 5, 10, 30 mg/kg) administer Administer Compound (IP or PO) to Small Groups of Mice (n=3-4) start->administer observe Systematic Observation (e.g., Irwin Test, Open Field) for 1-2 hours post-dose administer->observe assess Assess for Adverse Effects: - Sedation - Hyperactivity - Stereotypy - Ataxia observe->assess decision Select 3-4 Non-impairing Doses for Behavioral Testing assess->decision behavior Proceed to Nootropic (NOR) and Antidepressant (FST) Assays decision->behavior Use selected doses

Caption: Workflow for a preliminary dose-response study.

Part 2: Protocol for Assessing Nootropic Effects - The Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents.[9] It leverages the innate tendency of mice to spend more time exploring a novel object than a familiar one, providing a measure of recognition memory without external reinforcement or punishment.[9][10]

Experimental Workflow

The protocol spans three days: habituation, training, and testing.[9]

NOR_Workflow cluster_Day1 Day 1: Habituation cluster_Day2 Day 2: Training (T1) cluster_Day3 Day 3: Testing (T2) D1 Place mouse in empty arena (5-10 minutes) D2_Inject Administer Vehicle or Compound (e.g., 30 min prior) D1->D2_Inject 24h Interval D2_Train Place mouse in arena with two identical objects (A + A) (5-10 minutes) D2_Inject->D2_Train D3_Test Place mouse back in arena with one familiar and one novel object (A + B) (5 minutes) D2_Train->D3_Test 24h Retention Interval

Caption: Timeline for the Novel Object Recognition (NOR) test.

Detailed Step-by-Step Protocol

Materials:

  • Open field arena (e.g., 40x40x40 cm), typically made of non-porous material (e.g., Plexiglas).

  • Three distinct objects: two identical (A) and one novel (B). Objects should be heavy enough not to be displaced by the mice and made of a material that is easy to clean (e.g., glass, metal, hard plastic).[10]

  • Video recording system and analysis software.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation: Bring mice to the testing room at least 30-60 minutes before the first session to acclimate.[10][11]

  • Day 1: Habituation:

    • Place each mouse individually into the empty arena.

    • Allow it to explore freely for 5-10 minutes.[9] This reduces anxiety associated with a new environment.

    • Return the mouse to its home cage. Clean the arena thoroughly with 70% ethanol between animals.

  • Day 2: Training (T1):

    • Administer the test compound or vehicle at the predetermined time before the session (e.g., 30 minutes for IP).

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Place the mouse in the center of the arena, equidistant from both objects.

    • Allow the mouse to explore for 5-10 minutes.[9] Record the session.

    • Return the mouse to its home cage.

  • Day 3: Testing (T2):

    • No drug administration is performed on this day.

    • Replace one of the familiar objects with a novel object (B). The position of the novel object should be counterbalanced across animals.

    • Place the mouse back into the arena and allow it to explore for 5 minutes. Record the session.

    • Return the mouse to its home cage.

Data Analysis and Presentation
  • Scoring: Manually or with tracking software, score the time the mouse spends exploring each object. Exploration is defined as the nose pointing toward the object within a 2 cm proximity.

  • Key Metric - Discrimination Index (DI): This is the primary measure of recognition memory.

    • DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total Exploration Time)

    • A DI significantly above zero indicates a preference for the novel object and thus intact memory.

Table 1: Sample Data Presentation for Novel Object Recognition Test

Treatment Group n Total Exploration Time (s) Discrimination Index (DI)
Vehicle 12 65.4 ± 5.2 0.12 ± 0.04
Compound (5 mg/kg) 12 68.1 ± 6.1 0.25 ± 0.05*
Compound (10 mg/kg) 12 66.9 ± 4.8 0.41 ± 0.06**
Compound (30 mg/kg) 12 64.5 ± 5.5 0.45 ± 0.05**

*Data are presented as Mean ± SEM. **p<0.05, **p<0.01 compared to Vehicle group.

Part 3: Protocol for Assessing Antidepressant-Like Effects - The Forced Swim Test (FST)

The FST is a widely used behavioral despair model for screening potential antidepressant compounds.[12][13] The test is based on the observation that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a passive, despair-like behavior.[12] Effective antidepressants are known to increase active behaviors (swimming, climbing) and reduce the duration of immobility.[14][15]

Experimental Workflow

For mice, the FST is typically a single-session test.[12]

FST_Workflow start Administer Vehicle or Compound (30-60 min prior to test) acclimate Acclimate to testing room (≥30 min) test Place mouse in water-filled cylinder (6-minute session) start->test Pre-treatment Time score Score behavior: - Discard first 2 min (habituation) - Score final 4 min for immobility test->score During Session end Remove, dry, and return mouse to home cage score->end

Caption: Single-session workflow for the mouse Forced Swim Test.

Detailed Step-by-Step Protocol

Materials:

  • Transparent glass or Plexiglas cylinder (e.g., 25 cm high, 10 cm diameter).

  • Water maintained at 23-25°C.[15]

  • Towels for drying the animals.

  • Video camera for recording (optional, but recommended for unbiased scoring).

Procedure:

  • Preparation: Fill the cylinder with water to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or paws.

  • Acclimation: Bring mice to the testing room at least 30 minutes prior to the test.[12]

  • Administration: Administer the test compound or vehicle at the appropriate time before the test (e.g., 30-60 minutes).

  • Test Session:

    • Gently place the mouse into the water-filled cylinder.

    • The total test duration is 6 minutes.[12]

    • Start a timer (and video recording) immediately.

  • Post-Test:

    • At the end of the 6-minute session, carefully remove the mouse from the water.

    • Thoroughly dry the mouse with a towel and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.

    • Change the water between animals.

Data Analysis and Presentation
  • Scoring: The key behavior measured is immobility . An animal is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.[12]

  • Analysis Period: It is standard practice to discard the first 2 minutes of the session and score the duration of immobility only during the final 4 minutes (240 seconds).[12]

  • Interpretation: A significant decrease in immobility time in the compound-treated groups compared to the vehicle group suggests an antidepressant-like effect.

Table 2: Sample Data Presentation for the Forced Swim Test

Treatment Group n Immobility Time (s) in final 4 min
Vehicle 10 155.2 ± 10.1
Compound (5 mg/kg) 10 148.5 ± 12.3
Compound (10 mg/kg) 10 110.7 ± 9.8*
Compound (30 mg/kg) 10 85.4 ± 8.5**

*Data are presented as Mean ± SEM. **p<0.05, **p<0.01 compared to Vehicle group.

Part 4: Interpretation and Future Directions

Positive results in these initial screens—a significant increase in the Discrimination Index in the NOR test or a significant decrease in immobility time in the FST—provide the first evidence for the potential CNS activity of this compound.

Next Steps:

  • Confirming Results: Replicate findings and test in another species (e.g., rats) or a different behavioral paradigm (e.g., Morris Water Maze for cognition, Tail Suspension Test for antidepressant-like effects).

  • Pharmacokinetic Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to correlate plasma and brain concentrations with behavioral effects.

  • Mechanism of Action (MoA) Studies: Investigate the underlying biological target. This could involve in vitro receptor binding assays, neurotransmitter release studies, or electrophysiology.

This structured approach provides a robust and ethically sound pathway for the initial in vivo characterization of novel compounds, transforming a chemical structure into a candidate with a potential therapeutic profile.

References

Application Notes & Protocols for the Preclinical Administration of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the dosing and administration of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride in common preclinical animal models, primarily mice and rats. As a novel research compound with limited publicly available pharmacological data, this guide emphasizes the foundational principles of protocol development, including vehicle selection, dose-range finding, and selection of appropriate administration routes. The protocols herein are designed to serve as a robust starting point for researchers, ensuring scientific integrity, reproducibility, and adherence to animal welfare standards.

Introduction: Understanding the Compound

This compound (CAS: 1071634-26-8) is a heterocyclic compound featuring a pyrrolidine ring, a structural motif common in medicinal chemistry.[1][2] Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of approximately 179.64 g/mol .[1][2] While specific biological activity for this exact molecule is not extensively documented, related pyrrolidine-containing compounds have shown potential as modulators of the central nervous system.[3] For instance, some act on neurotransmitter systems, while others are precursors to phosphodiesterase 4B (PDE4B) inhibitors, which are relevant in inflammatory diseases.[3]

Given its novelty, establishing a safe and effective administration protocol is the first critical step in elucidating its in vivo pharmacological profile. This guide provides the necessary framework to design and execute these initial studies with scientific rigor.

Section 1: Pre-formulation and Vehicle Selection

The success of any in vivo study hinges on the appropriate formulation of the test article. The goal is to create a sterile, stable, and biocompatible solution or suspension that allows for accurate dosing.

Causality of Vehicle Choice: The selection of a vehicle is dictated by the physicochemical properties of the compound, primarily its solubility. The hydrochloride salt form of 2-(1-Methylpyrrolidin-3-yl)acetic acid suggests potential solubility in aqueous solutions.[3] However, this must be empirically verified. The ideal vehicle should be non-toxic, have no biological effect of its own, and maintain the compound's stability. Any substance administered to an animal must be prepared under sterile conditions to prevent infection.[4]

Protocol: Solubility Assessment

  • Initial Test: Begin by attempting to dissolve a small, known amount of the compound in 0.9% sterile saline to a concentration higher than the anticipated highest dose.

  • Sonication/Vortexing: If solubility is poor, use a vortex mixer or a sonicator bath to aid dissolution.

  • pH Adjustment: The pH of the final formulation should be as close to physiological pH (7.2-7.4) as possible to minimize irritation at the injection site.[5] Adjust with dilute NaOH or HCl if necessary, ensuring the compound does not precipitate.

  • Alternative Vehicles: If the compound is not sufficiently soluble in saline, consider the vehicles listed in Table 1. Introduce co-solvents sequentially and at the lowest effective concentration, as they can have their own biological effects.

Table 1: Common Vehicles for Preclinical Formulation

Vehicle Properties & Considerations Common Use Cases
0.9% Saline Isotonic, physiological. The preferred vehicle for water-soluble compounds. IV, IP, SC, PO
Phosphate-Buffered Saline (PBS) Isotonic and buffered to maintain pH. IV, IP, SC
Water for Injection (WFI) Sterile, but hypotonic. May require addition of salts to achieve isotonicity. All routes (with tonicity adjustment)
5-10% DMSO in Saline A powerful aprotic solvent. Can be toxic at higher concentrations. IP, SC (IV use requires caution)
10-20% PEG 400 in Saline A non-toxic, water-miscible polymer. Can increase viscosity. IP, SC, PO

| 5-10% Tween 80 in Saline | A non-ionic surfactant used to aid suspension of hydrophobic compounds. | IP, SC, PO |

Section 2: Dose Range Finding and Maximum Tolerated Dose (MTD)

For a novel compound, a dose-range finding study is mandatory to identify a range of doses that are tolerated by the animal model without causing overt toxicity. This allows for the selection of appropriate doses for subsequent efficacy studies. The primary output of this study is the Maximum Tolerated Dose (MTD), defined as the highest dose that does not produce life-threatening toxicity or significant distress.[6]

Expert Insight: The MTD study is not just about finding a lethal dose; it is about observing the full spectrum of the compound's effects. Careful, documented observation is critical. Look for changes in body weight, food/water intake, posture, grooming, and activity levels. This initial study can provide crucial clues about the compound's potential mechanism of action. While data from structurally related compounds like N-methylpyrrolidone (NMP) can be informative for potential toxicities (e.g., kidney effects in mice at high doses), they should not be used to set the dose range directly.[7]

MTD_Workflow cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dosing & Observation cluster_analysis Phase 3: Analysis A Select Animal Model (e.g., ICR Mice) B Prepare 3-5 Dose Levels (Logarithmic Spacing, e.g., 1, 10, 100 mg/kg) C Define Observation Parameters (Weight, Clinical Signs) D Administer Single Dose (n=1-2 animals/group) C->D E Observe for Acute Toxicity (First 4-6 hours) D->E F Daily Observation (7-14 days) E->F G Record All Clinical Signs & Body Weight Changes F->G H Identify Dose with No/Mild, Reversible Adverse Effects I Establish MTD H->I

Caption: Workflow for a single-dose Maximum Tolerated Dose (MTD) study.

Section 3: Administration Route Selection

The choice of administration route significantly impacts the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a compound.[8] The optimal route depends on the experimental question, the desired onset of action, and the compound's properties.

  • Oral (PO): Administered via gavage, this route mimics human oral drug intake but can be subject to first-pass metabolism and variable absorption.[9]

  • Intraperitoneal (IP): Injected into the abdominal cavity, this route allows for rapid absorption into the portal circulation. It is a common route for rodents when IV access is difficult.[10]

  • Subcutaneous (SC): Injected into the space beneath the skin, this route provides slower, more sustained absorption compared to IP or IV.[5]

  • Intravenous (IV): Injected directly into a vein (typically the tail vein in rodents), this route provides 100% bioavailability and immediate systemic distribution. It is technically demanding.[4][9]

Table 2: Recommended Administration Volumes and Needle Sizes for Rodent Models

Species Route Max Volume (bolus) Recommended Needle Gauge
Mouse PO (Gavage) 10 mL/kg 20-22g (ball-tipped)
(~20-30g) IP 10 mL/kg (max 2-3 mL total) 25-27G
SC 5-10 mL/kg (max 2-3 mL total) 25-27G
IV (Tail Vein) 5 mL/kg (max 0.2 mL total) 27-30G
Rat PO (Gavage) 5-10 mL/kg 16-18g (ball-tipped)
(~250-400g) IP 10 mL/kg 23-25G
SC 5-10 mL/kg 23-25G
IV (Tail Vein) 5 mL/kg 23-25G

Source: Data compiled from multiple institutional and governmental guidelines.[4][11]

Section 4: Detailed Experimental Protocols

Adherence to standardized, aseptic techniques is paramount for animal welfare and data integrity.[5] The following protocols represent best practices for common administration routes.

Dosing_Workflow A 1. Animal Acclimation & Baseline Weight B 2. Calculate Dose Volume (Weight x Dose / Concentration) A->B C 3. Prepare Dosing Solution (Aseptic Technique) B->C D 4. Load Syringe & Remove Air Bubbles C->D E 5. Properly Restrain Animal D->E F 6. Administer Compound (Selected Route) E->F G 7. Post-Dosing Monitoring (Immediate & Long-term) F->G H 8. Record Administration Details (Time, Volume, Observations) G->H

Caption: General experimental workflow for a single day of dosing.

Protocol 1: Preparation of Dosing Solution

  • Calculation: Calculate the total volume of solution needed for all animals in a dose group, including a small amount of overage (~10-20%) to account for hub loss in the syringe.

  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution: In a sterile container (e.g., a sterile conical tube), add the chosen vehicle to the compound. Vortex or sonicate until fully dissolved.

  • Sterilization: If the vehicle was not pre-sterilized and does not contain heat-labile components, sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile container. This is a critical self-validating step to prevent infection.[4]

  • Labeling: Clearly label the container with the compound name, concentration, vehicle, and date of preparation.

Protocol 2: Intraperitoneal (IP) Injection (Mouse/Rat)

  • Restraint: Gently restrain the animal, securing the head and body. Rotate the animal so the abdomen is facing upwards, tilted slightly head-down to displace the organs.

  • Site Identification: The injection site is the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or cecum.[10]

  • Injection: Insert a sterile needle (bevel up) at a 15-20 degree angle.

  • Aspiration: Gently pull back on the syringe plunger. If blood (vessel puncture) or yellowish fluid (bladder/intestine puncture) appears, discard the syringe and re-attempt at a different site with a fresh needle and syringe. This aspiration step is crucial for validating the injection site.[10]

  • Delivery: If no fluid is aspirated, inject the solution smoothly.

  • Withdrawal: Remove the needle and return the animal to its cage. Monitor for any signs of distress.

Protocol 3: Oral Gavage (PO) (Mouse/Rat)

  • Restraint: Firmly restrain the animal, ensuring the head and body are in a straight line to provide a clear path to the esophagus.

  • Gavage Needle Insertion: Use a proper, ball-tipped gavage needle.[11] Gently insert the needle into the mouth, aiming towards the back of the throat on one side.

  • Passage: Allow the animal to swallow the ball tip, then advance the needle smoothly down the esophagus into the stomach. There should be no resistance. If the animal struggles or you feel resistance, you may be in the trachea; withdraw immediately.

  • Delivery: Once the needle is in place, deliver the substance slowly and steadily.[9]

  • Withdrawal: Gently remove the needle and return the animal to its cage. Monitor for any signs of respiratory distress, which could indicate accidental lung delivery.

Section 5: Concluding Remarks and Future Directions

This guide provides the essential framework for initiating in vivo studies with this compound. The foundational steps of vehicle selection, dose-range finding, and proper administration technique are critical for generating reliable and reproducible data.

Following these initial tolerability and dosing studies, the next logical steps involve comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.[6][12] PK studies will characterize the compound's absorption, distribution, metabolism, and excretion, while PD studies will correlate specific dose concentrations with a measurable biological effect. Together, these data will build a complete in vivo profile of the compound, paving the way for more complex efficacy models.

References

Lack of Documented Neuroscience Applications for 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of scientific literature and databases reveals a significant absence of published research detailing the applications of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride in the field of neuroscience. Despite the prevalence of the pyrrolidine scaffold in centrally active compounds, this specific molecule remains uncharacterized in the context of neurological research.

There are currently no established protocols, mechanistic studies, or application notes available in peer-reviewed scientific literature or patent databases for the use of this compound in neuroscience. Commercial suppliers list the compound, indicating its availability for research purposes[1][2]. However, its biological activity and potential targets within the central nervous system have not been publicly documented.

The pyrrolidine ring is a foundational structure for many neuroactive compounds, including anticonvulsants and cognition enhancers[3][4]. A significant body of research has focused on derivatives of pyrrolidine-2-acetic acid, which have been explored as inhibitors of GABA transporters (GATs), key regulators of inhibitory neurotransmission in the brain[5][6]. These studies, however, focus on a different structural isomer and its analogs, and their findings cannot be directly extrapolated to this compound.

A search for structurally related compounds yielded a molecule, [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid, for which potential neuroprotective or antidepressant effects have been suggested based on its similarity to known neurotransmitters[7]. However, this assertion is not substantiated with experimental data, and it remains a theoretical proposition.

The lack of available data prevents the creation of the requested detailed application notes and protocols. For researchers interested in the potential neurological effects of this compound, any investigation would be exploratory in nature. Initial studies would need to focus on fundamental characterization, including:

  • In vitro target screening: To identify potential binding sites, such as receptors, transporters, or enzymes in the central nervous system. Given the structural similarities to GABAergic compounds, initial screens could focus on GABA receptors and transporters.

  • Cell-based assays: To determine the functional activity of the compound on neuronal cells, assessing parameters like cell viability, neurotransmitter uptake, and receptor activation.

  • In vivo behavioral screening: To observe any potential effects on animal behavior, which could indicate sedative, stimulant, anxiolytic, or antidepressant-like properties.

Without such foundational research, it is not possible to provide the detailed, evidence-based guide requested. The scientific community has not yet explored the potential of this compound in neuroscience. Therefore, any researcher venturing into this area would be at the forefront of investigating this compound's properties.

References

Application Note & Protocols: Comprehensive Analytical Strategies for 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Here is a detailed guide on the analytical methods for detecting 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride.

Introduction

This compound is a heterocyclic compound featuring a tertiary amine within a pyrrolidine ring and a carboxylic acid functional group.[1][2] As a building block in pharmaceutical synthesis and drug discovery, its purity, identity, and concentration must be rigorously controlled. The presence of a tertiary amine and a carboxylic acid in a hydrochloride salt form presents unique analytical challenges and opportunities.

This document provides a comprehensive guide to the essential analytical methodologies for the characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will explore four primary analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for purity and assay.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification and impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structure elucidation and identity confirmation.

  • Potentiometric Titration for an absolute assay of the active substance.

Each section explains the underlying scientific principles, provides detailed, field-tested protocols, and discusses the rationale behind experimental choices, ensuring a deep and practical understanding of the methods.

Physicochemical Profile

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms (1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride[1]
Molecular Formula C₇H₁₄ClNO₂[1][2][3][4]
Molecular Weight 179.64 g/mol [1][2][3][4]
Appearance Solid[1]
Key Features Tertiary amine, Carboxylic acid, Hydrochloride salt[2][5]

Chemical Structure:

Chemical structure of this compound

Method 1: Purity and Assay by HPLC-UV

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis for determining purity and potency. For a compound like this compound, which lacks a strong UV chromophore, detection can be challenging. Therefore, analysis is performed at a low wavelength (e.g., 200-210 nm) where the carboxyl and amine groups have some absorbance.[6] Reversed-phase chromatography is chosen for its robustness and compatibility with polar analytes when using appropriate mobile phases.

Principle of the Method

The analyte is separated on a C18 stationary phase. An acidic mobile phase with an ion-pairing agent (like trifluoroacetic acid - TFA) is used to ensure the protonation of the tertiary amine and suppression of the carboxylate anion, leading to a single, well-retained peak with good symmetry. Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard.

Experimental Protocol

3.2.1 Reagents and Materials

  • Reference Standard (RS) of this compound (≥98% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA), HPLC Grade

  • Volumetric flasks, pipettes, and autosampler vials

3.2.2 Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalent with UV/DADStandard, reliable instrumentation.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge)Provides good retention and resolution for polar compounds.
Mobile Phase A 0.1% TFA in WaterAcidifier to ensure consistent protonation of the amine.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 40% B over 15 min; hold at 40% B for 2 minA shallow gradient is used to effectively separate potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity and peak shape.
Detection UV Diode Array Detector (DAD) at 205 nmMaximizes sensitivity for a compound with no strong chromophore.
Run Time ~20 minutesAllows for elution of the main peak and late-eluting impurities.

3.2.3 Solution Preparation

  • Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution.

  • System Suitability Solution: Use the Standard Solution.

3.2.4 Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Mobile Phase A A->B C Dilute to Final Concentration B->C D Equilibrate HPLC System C->D E Inject Blank (Mobile Phase A) D->E F Inject Standard (x5) for System Suitability E->F G Inject Sample(s) F->G H Integrate Peaks G->H I Calculate Assay & Impurity Profile H->I LCMS_Workflow A Sample Preparation (Dilution/Extraction) B UHPLC Separation A->B C ESI+ Ionization [M] -> [M+H]⁺ B->C D Q1: Precursor Ion Selection (m/z 144.1) C->D E Q2: Collision-Induced Dissociation (CID) D->E F Q3: Product Ion Monitoring (m/z 98.1, 80.1) E->F G Detector & Data Acquisition F->G NMR_Workflow A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (e.g., D₂O) A->B C Transfer to NMR Tube B->C D Acquire Spectrum on NMR Instrument C->D E Process & Analyze Spectrum D->E Titration_Workflow A Accurately Weigh Sample B Dissolve in CO₂-free Water A->B C Titrate with Standardized 0.1 M NaOH B->C E Plot pH vs. Volume & Determine Equivalence Point (Veq) C->E D Monitor pH with Electrode D->C F Calculate Assay (%) E->F

References

Application Note: Preparation of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This document provides a detailed technical guide for the preparation, handling, and storage of experimental solutions of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety. The methodologies are grounded in established principles of solution chemistry and laboratory practice to ensure the validity of experimental outcomes. We explain the causality behind procedural choices, offering insights into the compound's physicochemical properties to empower researchers to make informed decisions.

Pre-Protocol Considerations: Understanding the Compound

Accurate solution preparation begins with a fundamental understanding of the compound's properties. This compound is a heterocyclic compound containing a tertiary amine and a carboxylic acid functional group.[1] It is supplied as a hydrochloride salt, a critical feature that dictates its behavior in solution.

Causality Behind Compound Behavior: The compound is the salt of a weak base (the tertiary amine on the pyrrolidine ring) and a strong acid (hydrochloric acid). When dissolved in a neutral solvent like deionized water, the pyrrolidinium ion will undergo slight hydrolysis, resulting in a solution that is inherently acidic (pH < 7).[2][3] This is a crucial consideration for experiments sensitive to pH, such as cell-based assays or enzymatic reactions, as the unadjusted solution may alter the pH of the experimental medium.

Data Summary Table:

PropertyValueSource & Significance
CAS Number 1071634-26-8[4][5] Unique identifier for the specific chemical substance.
Molecular Formula C₇H₁₄ClNO₂[1][4][5] Defines the elemental composition of the molecule.
Molecular Weight 179.64 g/mol [1][4][5][6] Essential for accurate molarity-based solution calculations.
Appearance Solid (typically white to off-white)[4] A visual check to ensure the compound has not degraded.
Purity Typically ≥98%[4][5] Affects the true concentration of the active compound in solution.
Solubility Water-soluble[1] The hydrochloride salt form enhances aqueous solubility.
Storage (Powder) -20°C for long-term (years)[7] Protects from degradation due to moisture and temperature.
Storage (Solution) -80°C for months, -20°C for weeks[7] Aliquoting is critical to prevent degradation from freeze-thaw cycles.[8]

Materials and Equipment

  • This compound powder

  • Analytical balance (readability ±0.1 mg)

  • Sterile, deionized, and filtered water (e.g., USP-grade or Milli-Q®)

  • Appropriate buffer (e.g., Phosphate-Buffered Saline - PBS) for working solutions

  • Class A volumetric flasks

  • Calibrated micropipettes and sterile tips

  • Sterile conical tubes (15 mL and 50 mL)

  • Vortex mixer

  • Sonicator bath

  • Sterile syringe filters (0.22 µm pore size, PVDF or other low-protein-binding material)

  • Cryogenic vials for aliquoting

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol details the preparation of a high-concentration primary stock solution. Preparing a concentrated stock minimizes the error associated with weighing small masses for each experiment and ensures consistency across multiple assays.[8][9]

Step-by-Step Methodology:

  • Calculation: Determine the mass of the compound required. For a 10 mL solution of 100 mM:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.010 L × 179.64 g/mol = 0.01796 g (or 17.96 mg)

  • Weighing: Tare a sterile 15 mL conical tube on a calibrated analytical balance. Carefully weigh the calculated mass (17.96 mg) of the compound directly into the tube. Record the actual mass.

    • Expert Insight: Weighing directly into the dissolution vessel minimizes material loss during transfer.

  • Initial Dissolution: Add approximately 8 mL (80% of the final volume) of sterile deionized water to the tube.

    • Causality: Adding a portion of the solvent first allows for effective mixing and ensures the final volume is not exceeded before complete dissolution.

  • Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If particles remain, place the tube in a sonicator bath for 5-10 minutes.

    • Expert Insight: Sonication uses high-frequency sound waves to create cavitation, which helps break up solid aggregates and accelerate dissolution without significant heat, preserving compound integrity.[8][10]

  • Final Volume Adjustment: Once the solid is fully dissolved, carefully transfer the solution to a 10 mL Class A volumetric flask. Rinse the conical tube with a small amount of fresh solvent and add the rinse to the flask. Add solvent dropwise until the bottom of the meniscus aligns with the calibration mark.

  • Sterilization (Application Dependent): For applications requiring sterility (e.g., cell culture), draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

    • Causality: This removes any potential microbial contaminants without using heat (autoclaving), which could degrade the compound.

  • Quality Control & Documentation: Measure the pH of the stock solution (an unadjusted solution is expected to be acidic). Label the primary stock tube with the compound name, concentration, date of preparation, and preparer's initials.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use volumes (e.g., 50 µL or 100 µL) in sterile cryogenic vials.[7][8] Store these aliquots at -80°C for long-term stability (up to 6 months).[7]

Workflow for Stock Solution Preparation

G start Start calc Calculate Mass (e.g., 17.96 mg for 10mL of 100mM) start->calc weigh Weigh Compound into Conical Tube calc->weigh add_solvent Add ~80% Final Volume of Sterile Water weigh->add_solvent dissolve Vortex and/or Sonicate Until Fully Dissolved add_solvent->dissolve final_vol Transfer to Volumetric Flask Adjust to Final Volume dissolve->final_vol filter Filter Sterilize (0.22 µm) (If Required for Assay) final_vol->filter aliquot Aliquot into Single-Use Cryogenic Vials filter->aliquot store Store Aliquots at -80°C aliquot->store end End store->end

Caption: Workflow for preparing a sterile, concentrated stock solution.

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock into a biochemically compatible buffer or medium immediately before an experiment.

Step-by-Step Methodology:

  • Thawing: Retrieve a single aliquot of the 100 mM stock solution from the -80°C freezer. Thaw it completely at room temperature or on ice. Once thawed, briefly vortex to ensure homogeneity.

  • Calculation (Serial Dilution): Use the formula C₁V₁ = C₂V₂ to calculate the required volume of the stock solution.

    • Example: To prepare 1 mL (1000 µL) of a 100 µM working solution from a 100 mM stock:

    • V₁ = (C₂ × V₂) / C₁

    • V₁ = (100 µM × 1000 µL) / 100,000 µM (since 100 mM = 100,000 µM)

    • V₁ = 1 µL

  • Dilution: Add 999 µL of the desired experimental buffer (e.g., PBS for biochemical assays, or specific cell culture medium for in-vitro studies) to a sterile microcentrifuge tube. Add the calculated 1 µL of the 100 mM stock solution to the buffer.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing. Avoid vigorous mixing that could denature proteins in the medium.

  • pH Consideration and Adjustment:

    • Trustworthiness: The addition of the acidic stock solution will slightly lower the pH of the final working solution. For highly sensitive assays, it is critical to use a robustly buffered diluent (e.g., HEPES-buffered media) that can absorb this change.

    • If the final pH must be precisely controlled, prepare the working solution in an unbuffered saline solution, measure the pH, and adjust slowly with dilute (0.1 M) NaOH. Then, add this pH-adjusted solution to the final assay. Be aware that changing the pH will alter the protonation state of the amine and may affect compound activity or solubility.

  • Use: Use the freshly prepared working solution immediately. Do not store diluted working solutions, as they are less stable than concentrated stocks.[9]

Logical Flow for Solution Dilution and Use

G start Retrieve Single Aliquot from -80°C Storage thaw Thaw Completely and Vortex Gently start->thaw dilute Dilute Stock to Final Working Concentration (C1V1 = C2V2) thaw->dilute prepare_diluent Prepare Experimental Diluent (e.g., PBS, Cell Media) prepare_diluent->dilute use Use Immediately in Experiment dilute->use discard Discard Any Unused Working Solution use->discard end End discard->end

Caption: Protocol for preparing and using a final working solution.

Troubleshooting

ProblemPotential CauseRecommended Solution
Precipitate forms in stock solution upon storage. Compound concentration exceeds its solubility at the storage temperature. Freeze-thaw cycles.Prepare a new, slightly less concentrated stock solution. Ensure aliquots are truly single-use to avoid freeze-thaw events.[7][8]
Compound fails to dissolve completely. Insufficient mixing or low-quality solvent.Increase sonication time. Ensure the solvent is high-purity and at room temperature. Gentle warming (to 37°C) can be attempted if compound stability is confirmed.
Variability in experimental results. Inconsistent solution preparation; degradation of stock solution.Strictly adhere to the validated protocol. Use a new aliquot for each experiment. Verify pipette calibration.
Unexpected pH shift in the assay medium. The inherent acidity of the compound solution was not accounted for.Use a more strongly buffered diluent for the working solution. Prepare a pH-matched control containing the same volume of solvent.

References

Application Note & Protocols: A Practical Guide to the Pharmacological Characterization of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride for Muscarinic Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological characterization of novel compounds at muscarinic acetylcholine receptors (mAChRs). We will use the specific molecule, 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride, as a case study to illustrate the experimental workflow for determining its binding affinity and functional activity at the five human muscarinic receptor subtypes (M1-M5).

The protocols detailed herein are designed to be self-validating, providing a robust framework for assessing the subtype selectivity and mechanism of action of new chemical entities. By understanding the causality behind each experimental step, researchers can confidently apply these methods to their own compounds of interest.

Introduction: The Importance of Muscarinic Receptor Subtype Selectivity

Muscarinic acetylcholine receptors are a family of five G protein-coupled receptors (GPCRs), M1 through M5, that mediate the diverse effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1] Their integral role in a wide array of physiological processes—from cognitive function and motor control to glandular secretion and cardiac regulation—makes them compelling targets for therapeutic intervention in various disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[2]

A significant challenge in developing muscarinic-targeted therapeutics is the high degree of homology in the orthosteric binding site across the five subtypes.[2] This conservation often leads to non-selective ligands, which can elicit a broad range of undesirable side effects. Consequently, the development of subtype-selective compounds is a primary goal in modern medicinal chemistry, as it holds the promise of more targeted and tolerable treatments.

The five muscarinic receptor subtypes are broadly classified into two families based on their G protein-coupling and subsequent signaling pathways:[2]

  • M1-like receptors (M1, M3, and M5): These receptors primarily couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2-like receptors (M2 and M4): These receptors couple to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Given these distinct signaling mechanisms, a comprehensive pharmacological characterization of a novel compound like this compound requires a multi-assay approach to determine not only its binding affinity at each subtype but also its functional consequences on these downstream signaling pathways.

The Investigational Compound: this compound

For the purpose of this guide, we will focus on the hypothetical characterization of this compound.

Compound Name This compound
Synonyms (1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride[3]
CAS Number 1071634-26-8[3]
Molecular Formula C7H14ClNO2[3]
Molecular Weight 179.64 g/mol [3]
Chemical Structure (Structure to be visualized by the user based on the name)

Experimental Workflow for Pharmacological Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound at muscarinic receptors. This workflow is designed to first establish binding to the receptors and then to elucidate the functional consequences of that binding.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization Radioligand Binding Assay Radioligand Binding Assay Calcium Flux Assay (M1, M3, M5) Calcium Flux Assay (M1, M3, M5) Radioligand Binding Assay->Calcium Flux Assay (M1, M3, M5) If binding is confirmed cAMP Accumulation Assay (M2, M4) cAMP Accumulation Assay (M2, M4) Radioligand Binding Assay->cAMP Accumulation Assay (M2, M4) If binding is confirmed Data Analysis & Interpretation Data Analysis & Interpretation Calcium Flux Assay (M1, M3, M5)->Data Analysis & Interpretation cAMP Accumulation Assay (M2, M4)->Data Analysis & Interpretation Start Start Start->Radioligand Binding Assay Determine Ki at M1-M5 Conclusion Conclusion Data Analysis & Interpretation->Conclusion Determine EC50/IC50 & Selectivity Profile

Caption: Experimental workflow for characterizing a novel muscarinic ligand.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (hM1-hM5).

Scientific Rationale: This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from the receptor. It is a fundamental first step to confirm that the compound physically interacts with the target. By performing competition binding assays, we can calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.[4][5]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control: Atropine (10 µM).[6]

  • Test compound: this compound, prepared in a dilution series.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[7]

  • 96-well filter plates (e.g., glass fiber GF/C).[7]

  • Scintillation fluid.

  • Microplate scintillation counter.

Step-by-Step Protocol:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Once thawed, resuspend the membranes in ice-cold Assay Buffer.[7] Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes to the desired final concentration in Assay Buffer (typically 10-20 µg protein per well, to be optimized for each receptor subtype).[7]

  • Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.[7]

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]-NMS solution (at a concentration close to its Kd), and 150 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of 10 µM atropine, 50 µL of [3H]-NMS solution, and 150 µL of the membrane suspension.

    • Competition Binding: Add 50 µL of the test compound at various concentrations (e.g., 10-point dilution series from 100 µM to 1 pM), 50 µL of [3H]-NMS solution, and 150 µL of the membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the 96-well filter plate. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[7]

  • Scintillation Counting: Dry the filter plate for 30 minutes at 50°C.[7] Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Protocol 2: Functional Calcium Flux Assay (for M1, M3, M5 Receptors)

Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist or its inhibitory potency (IC50) as an antagonist at the Gq-coupled M1, M3, and M5 receptors.

Scientific Rationale: M1, M3, and M5 receptors signal through the Gq pathway, leading to a transient increase in intracellular calcium concentration.[8][9] This assay utilizes a calcium-sensitive fluorescent dye that reports this change in real-time. By measuring the fluorescence intensity upon compound addition, we can quantify its ability to activate (agonist) or block (antagonist) receptor signaling.

G Agonist Agonist M1/M3/M5 Receptor M1/M3/M5 Receptor Agonist->M1/M3/M5 Receptor binds Gq/11 Gq/11 M1/M3/M5 Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca2+ Release Ca2+ Release IP3->Ca2+ Release triggers Fluorescence Fluorescence Ca2+ Release->Fluorescence increases

Caption: M1/M3/M5 receptor signaling pathway leading to calcium release.

Materials:

  • HEK293 cells stably expressing individual human M1, M3, or M5 receptors.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black, clear-bottom 96-well or 384-well cell culture plates.[10]

  • Calcium-sensitive dye kit (e.g., Fluo-4 AM, Calcium-5).[10]

  • Probenecid (anion transport inhibitor, often included in kits).[10]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound and a reference agonist (e.g., Carbachol).

  • Fluorescence microplate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).[10]

Step-by-Step Protocol:

  • Cell Plating: Seed the cells into black, clear-bottom 96-well plates at a density that will result in a 90-100% confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[10] Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: The next day, remove the culture medium. Add 100 µL of the calcium dye loading solution (prepared according to the manufacturer's instructions, often containing the dye and probenecid in Assay Buffer) to each well.[10]

  • Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO2, to allow the cells to take up the dye.[10]

  • Compound Plate Preparation: While the cells are incubating, prepare a separate plate containing the test compounds.

    • Agonist Mode: Prepare a dilution series of this compound and a reference agonist (e.g., carbachol) at 5x the final desired concentration in Assay Buffer.

    • Antagonist Mode: Prepare a dilution series of the test compound at 5x concentration. You will also need a solution of the reference agonist at 5x its EC80 concentration (the concentration that gives 80% of the maximal response).

  • Fluorescence Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence kinetically (e.g., one reading per second).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Agonist Mode: The instrument will automatically add a defined volume (e.g., 25 µL) from the agonist compound plate to the cell plate. Continue recording fluorescence for at least 60-120 seconds to capture the peak response.

    • Antagonist Mode: First, add the test compound and incubate for a predefined period (e.g., 15-30 minutes). Then, add the reference agonist (at its EC80 concentration) and record the fluorescence response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Agonist Mode: Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).

    • Antagonist Mode: Plot the inhibition of the reference agonist's response against the logarithm of the test compound's concentration to determine the IC50.

Protocol 3: cAMP Accumulation Assay (for M2, M4 Receptors)

Objective: To determine the functional activity of this compound as an agonist or antagonist at the Gi-coupled M2 and M4 receptors.

Scientific Rationale: M2 and M4 receptors couple to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[11] To measure this decrease, the cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to raise basal cAMP levels. The ability of a Gi-coupled agonist to then reduce this forskolin-stimulated cAMP level is measured. This assay typically uses a competitive immunoassay format, such as HTRF or AlphaScreen.[12][13]

G Forskolin Forskolin Adenylyl Cyclase Adenylyl Cyclase Forskolin->Adenylyl Cyclase activates Agonist Agonist M2/M4 Receptor M2/M4 Receptor Agonist->M2/M4 Receptor binds Gi/o Gi/o M2/M4 Receptor->Gi/o activates ATP ATP Adenylyl Cyclase->ATP converts cAMP cAMP ATP->cAMP Gi/o->Adenylyl Cyclase inhibits

Caption: M2/M4 receptor signaling pathway inhibiting cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing individual human M2 or M4 receptors.

  • Cell culture medium.

  • Assay plates (e.g., 384-well).

  • Forskolin.

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Test compound and a reference agonist (e.g., carbachol).

  • cAMP detection kit (e.g., HTRF cAMP Dynamic 2, AlphaScreen cAMP Assay Kit).[13]

  • Plate reader compatible with the chosen detection technology (e.g., HTRF-certified reader).

Step-by-Step Protocol:

  • Cell Preparation: Harvest the cells and resuspend them in stimulation buffer (often provided in the kit) containing IBMX.

  • Assay Setup (Agonist Mode):

    • Add cells to the wells of the 384-well plate.

    • Add the test compound or reference agonist at various concentrations.

    • Add a fixed concentration of forskolin (a concentration that gives a sub-maximal stimulation, to be optimized, e.g., 1-10 µM).

  • Assay Setup (Antagonist Mode):

    • Add cells to the wells.

    • Add the test compound at various concentrations and incubate for a short period (e.g., 15 minutes).

    • Add a fixed concentration of the reference agonist (typically its EC80) along with a fixed concentration of forskolin.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Cell Lysis and Detection: Add the cAMP detection reagents (e.g., for HTRF, this would be the cAMP-d2 and the anti-cAMP cryptate-conjugated antibody) and the lysis buffer, often in a single step.[12]

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.

  • Signal Reading: Read the plate on a compatible plate reader according to the kit manufacturer's instructions. For HTRF, this involves reading the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).[12]

  • Data Analysis:

    • Calculate the HTRF ratio (or other technology-specific signal) for each well.

    • The signal is inversely proportional to the amount of cAMP produced.

    • Agonist Mode: Plot the signal against the logarithm of the agonist concentration. A Gi agonist will cause a dose-dependent increase in the signal (as cAMP is reduced). Fit the data to determine the EC50.

    • Antagonist Mode: Plot the signal against the logarithm of the antagonist concentration. An antagonist will reverse the effect of the reference agonist, causing a dose-dependent decrease in the signal. Fit the data to determine the IC50.

Data Interpretation and Conclusion

By compiling the Ki, EC50, and IC50 values from these assays into a summary table, a comprehensive pharmacological profile of this compound can be established. This profile will reveal its binding affinity, functional potency, and, most importantly, its selectivity across the five muscarinic receptor subtypes. This information is critical for guiding further drug development efforts, including lead optimization and in vivo efficacy studies.

Safety and Handling

As a standard laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[6] Consult the Safety Data Sheet (SDS) for complete handling and storage information.

References

Application Notes and Protocols: Handling and Application of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the safe handling, storage, and laboratory application of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride (CAS No: 1071634-26-8). The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in biologically active compounds and its ability to confer desirable physicochemical properties.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols for common laboratory procedures including stock solution preparation, conversion to its free base, and a representative amide coupling reaction. Furthermore, standard analytical methodologies for purity assessment and identity confirmation are outlined to ensure experimental integrity.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective and safe use in a laboratory setting. This section consolidates critical data for this compound.

Physicochemical Properties

The key properties of this compound are summarized below. It is typically supplied as a solid, ranging in color from white to off-white or pale yellow.[4]

PropertyValueSource(s)
CAS Number 1071634-26-8[4][5]
Molecular Formula C₇H₁₄ClNO₂[4][5]
Molecular Weight 179.64 g/mol [4][5][6]
Common Synonyms (1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride[4]
Physical Form Solid, Crystal-Powder[4]
Purity Typically ≥98%[4][5]
Solubility Soluble in water.[7]
Storage Store at room temperature under an inert atmosphere.[8]
Hazard Identification and Safety Precautions

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

Hazard StatementGHS CodePrecautionary MeasuresSource(s)
Causes skin irritation.H315Wear protective gloves. Wash skin thoroughly after handling. If irritation occurs, seek medical advice.[6]
Causes serious eye irritation.H319Wear eye protection. Rinse cautiously with water for several minutes if contact occurs. If irritation persists, seek medical advice.[6]
May cause respiratory irritation.H335Avoid breathing dust. Use only in a well-ventilated area.[6]

First Aid:

  • Skin Contact: Wash with plenty of water. Remove contaminated clothing and wash it before reuse.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.

Storage and Handling Guidelines
  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and nitrile gloves when handling the compound.

  • Dispensing: Weigh and handle the solid material in a chemical fume hood to avoid inhalation of dust.

  • Storage: Keep the container tightly sealed and store in a cool, dry place away from light and moisture. Some related compounds are hygroscopic; taking precautions against moisture absorption is a best practice.[9] The material should be stored under an inert atmosphere as recommended.[8]

Core Laboratory Protocols

The following protocols are designed to be representative of common workflows for a carboxylic acid building block of this type. As a versatile intermediate, it is frequently used in the synthesis of more complex molecules for pharmaceutical and materials science research.[10]

Protocol for Stock Solution Preparation

Rationale: The hydrochloride salt form generally enhances water solubility and stability. For many applications, creating a stock solution of a known concentration is the first step. Water, or polar aprotic solvents like DMSO or DMF, are common choices depending on the subsequent reaction conditions.

Materials:

  • This compound

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Solvent (e.g., Deionized Water, DMSO)

  • Spatula and weighing paper

  • Vortex mixer and/or sonicator

Procedure (for a 10 mM solution in 10 mL of water):

  • Calculation: Determine the mass of the compound needed. For a 10 mM solution in 10 mL:

    • Mass (g) = 179.64 g/mol × 0.010 mol/L × 0.010 L = 0.01796 g (or 18.0 mg).

  • Weighing: Accurately weigh approximately 18.0 mg of the compound onto weighing paper using an analytical balance.

  • Dissolution: Carefully transfer the weighed solid into a 10 mL volumetric flask. Add approximately 7-8 mL of deionized water.

  • Mixing: Cap the flask and vortex until the solid is fully dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Final Volume: Once dissolved, add deionized water to the 10 mL calibration mark.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a labeled storage vial. Store at 2-8°C for short-term use or at -20°C for long-term storage.

Protocol for Neutralization to the Free Carboxylic Acid

Rationale: Many organic reactions, particularly amide couplings that use carbodiimide reagents, require the carboxylic acid to be in its free, deprotonated form. This protocol describes a standard aqueous workup to neutralize the hydrochloride salt.

Neutralization_Workflow Start Start: HCl Salt in Organic Solvent (e.g., DCM) AddBase Add 1.1 eq. of a weak inorganic base (e.g., NaHCO₃) in water Start->AddBase 1 Stir Stir vigorously (30-60 min) AddBase->Stir 2 PhaseSep Separate Organic and Aqueous Layers Stir->PhaseSep 3 Wash Wash Organic Layer with Brine PhaseSep->Wash 4 Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry 5 Evaporate Filter and Evaporate Solvent Dry->Evaporate 6 End End Product: Free Carboxylic Acid Evaporate->End 7

Caption: Workflow for neutralizing the hydrochloride salt.

Procedure:

  • Dissolve 1.0 equivalent of this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add 1.1 equivalents of a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 30-60 minutes. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free carboxylic acid, which can be used directly in the next step.

Application Example: Amide Coupling Reaction

Rationale: A primary application for this building block is the formation of amides, a critical linkage in many pharmaceutical compounds. This protocol uses a standard peptide coupling agent, HBTU, with a non-nucleophilic base, DIPEA.

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Acid Dissolve Carboxylic Acid (1.0 eq) in DMF/DCM AddBase Add DIPEA (2.5 eq) Cool to 0°C Acid->AddBase Amine Dissolve Primary/Secondary Amine (1.1 eq) Amine->AddBase AddCoupling Add Coupling Reagent (e.g., HBTU, 1.2 eq) AddBase->AddCoupling Stir Stir at 0°C for 30 min, then warm to RT AddCoupling->Stir Monitor Monitor by TLC/LC-MS (2-16 hours) Stir->Monitor Quench Quench with Water/Brine Monitor->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Purify Purify by Flash Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General workflow for an amide coupling reaction.

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(1-Methylpyrrolidin-3-yl)acetic acid (1.0 eq, either the neutralized free acid or the HCl salt) in an anhydrous aprotic solvent like DMF or DCM.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq).

  • Base Addition: If starting from the HCl salt, add 2.5 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). If starting from the free acid, 1.5 equivalents is sufficient. Cool the mixture to 0°C in an ice bath.

  • Coupling Agent Addition: Add the coupling reagent (e.g., HBTU, 1.2 eq) portion-wise to the cooled solution.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired amide.

Analytical Methodologies

Rationale: Verifying the purity and identity of starting materials and products is essential for reliable and reproducible research.

Purity Assessment by HPLC

A standard reversed-phase HPLC method can be used to assess the purity of the compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Prep: 1 mg/mL in 50:50 Water:Acetonitrile

Identity Confirmation by LC-MS

Mass spectrometry can confirm the molecular weight of the compound.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Expected Ion: The primary ion observed will be for the free base form.

    • Chemical Formula (Free Base): C₇H₁₃NO₂

    • Exact Mass (Free Base): 143.09

    • Expected [M+H]⁺: 144.10

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the field of drug discovery. Its proper handling requires adherence to standard safety protocols for irritant compounds, including the use of appropriate PPE and a chemical fume hood. The protocols provided herein offer robust, field-proven methods for its use in common laboratory transformations. By understanding its properties and employing these validated techniques, researchers can confidently and safely integrate this versatile compound into their synthetic workflows.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride. This resource offers a question-and-answer format to directly address common challenges, providing scientifically grounded explanations and actionable solutions to improve yield, purity, and overall success of the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of this compound is consistently low. What are the primary bottlenecks and how can I optimize the process?

A low overall yield in a multi-step synthesis is a common issue that can stem from various stages of the reaction sequence. A typical synthetic route to this compound involves key transformations that must be efficient to ensure a good final yield.

Common Synthetic Pathway and Potential Issues:

A frequent strategy begins with a commercially available precursor like 1-methyl-3-pyrrolidinemethanol. This is then converted through a series of steps, including halogenation, cyanation, and hydrolysis, before the final salt formation.

  • Halogenation Inefficiency: The conversion of the starting alcohol to an alkyl halide is a critical first step. Incomplete reactions or the formation of side products can significantly diminish the amount of the necessary halo-intermediate.

  • Suboptimal Cyanation: The introduction of the cyano group via nucleophilic substitution is a key bond-forming step. The success of this SN2 reaction is highly dependent on factors such as solvent, temperature, and the purity of the starting materials.[1]

  • Incomplete Nitrile Hydrolysis: The final step of converting the nitrile to a carboxylic acid often requires harsh acidic or basic conditions.[2] If not carefully controlled, this step can be slow, incomplete, or lead to unwanted byproducts.[3][4]

  • Losses During Purification: Each purification step, whether it's distillation, crystallization, or chromatography, can contribute to a reduction in the final yield.

Troubleshooting Flowchart for Low Yield Diagnosis:

start Low Overall Yield step1 Assess Starting Material Purity (e.g., 1-methyl-3-pyrrolidinemethanol) start->step1 step2 Evaluate Halogenation Step (e.g., using SOCl2 or PBr3) step1->step2 Purity Confirmed issue1 Action: Purify Starting Material (Distillation/Chromatography) step1->issue1 Impurities Detected step3 Analyze Cyanation Reaction (e.g., with NaCN or KCN) step2->step3 High Conversion to Halide issue2 Action: Optimize Reagent Stoichiometry, Temperature, and Reaction Time step2->issue2 Low Conversion/ Side Products step4 Investigate Nitrile Hydrolysis (Acid or Base Catalyzed) step3->step4 Successful Cyanation issue3 Action: Use Polar Aprotic Solvent (e.g., DMSO), Ensure Anhydrous Conditions, Check Halide Purity step3->issue3 Low Nitrile Yield step5 Optimize Purification & Isolation step4->step5 Complete Hydrolysis issue4 Action: Increase Reaction Time/Temperature, Use Stronger Acid/Base Conditions step4->issue4 Incomplete Hydrolysis/ Amide Intermediate end Improved Yield step5->end issue5 Action: Refine Crystallization Technique, Consider Alternative Purification Methods step5->issue5 Significant Material Loss

Caption: A flowchart for troubleshooting low yields in the synthesis.

Q2: I am observing significant impurity formation during the cyanation step. What is the likely identity of this byproduct and how can I prevent it?

The cyanation of 3-halo-1-methylpyrrolidine is a standard SN2 reaction, but it is susceptible to side reactions if conditions are not optimized. The most common impurity is the elimination product, 1-methyl-2,3-dehydropyrrolidine. This occurs when the cyanide ion acts as a base instead of a nucleophile, removing a proton from the carbon adjacent to the halide.

Factors That Favor Elimination:

  • High Temperatures: Elevated temperatures generally favor elimination over substitution.

  • Strongly Basic Conditions: While cyanide is a relatively weak base, its basicity can be pronounced in certain solvents.

  • Solvent Choice: Protic solvents can solvate the cyanide anion, reducing its nucleophilicity and making it more likely to act as a base.

Strategies to Minimize Elimination:

  • Solvent Selection: Use a polar aprotic solvent like DMSO or DMF. These solvents effectively solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion more available for nucleophilic attack.

  • Temperature Management: Maintain the reaction at the lowest temperature that allows for a reasonable rate. It is often best to start at a lower temperature and gradually increase it.

  • Choice of Leaving Group: Bromides are typically more reactive than chlorides in SN2 reactions, which may allow for milder reaction conditions, thereby reducing the likelihood of elimination.

Recommended Protocol for Enhanced Cyanation:

ParameterRecommended ConditionRationale
Solvent Anhydrous DMSOMaximizes the nucleophilicity of the cyanide ion.
Temperature 50-60 °CProvides a balance between reaction rate and minimizing elimination.
Leaving Group BromideMore reactive than chloride, allowing for milder conditions.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture.
Q3: The final hydrochloride salt is proving difficult to crystallize and is oily and/or hygroscopic. How can I obtain a pure, crystalline solid?

The isolation of the final product as a stable, crystalline hydrochloride salt is crucial for purity and handling.[5] The challenges you are encountering are common with amine salts, which can be hygroscopic and prone to oiling out.[6][7]

Key Factors for Successful Crystallization:

  • Purity of the Free Base: Before forming the salt, it is essential to ensure the free base, 2-(1-methylpyrrolidin-3-yl)acetic acid, is of high purity. Impurities can inhibit crystallization.

  • Stoichiometry of HCl: The addition of an exact equivalent of HCl is critical. Excess acid can lead to the formation of undesired dihydrochloride salts or increase the product's hygroscopicity.[8]

  • Appropriate Solvent System: The choice of solvent is critical. An ideal solvent will dissolve the product at higher temperatures but have low solubility at cooler temperatures.

Recommended Crystallization Protocol:

  • Purify the Free Base: Following hydrolysis, neutralize the reaction mixture and extract the free base into an organic solvent. If necessary, purify the free base further using chromatography or distillation.

  • Dissolve in a Suitable Solvent: Dissolve the purified free base in a solvent in which the hydrochloride salt has limited solubility, such as isopropanol or a mixture of ethanol and diethyl ether.

  • Controlled HCl Addition: Slowly add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) dropwise to the free base solution with constant stirring. Monitor the pH to avoid adding excess acid.[9]

  • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling and Isolation: Gradually cool the mixture to 0-4 °C to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Crystallization Problems:

IssuePotential CauseSolution
Oiling Out The solution is supersaturated, or the melting point is below the crystallization temperature.Use a more dilute solution, try a different solvent system, or cool the solution more slowly.
Hygroscopic Product Excess HCl or the inherent nature of the salt.Use a stoichiometric amount of HCl, handle the product in a dry atmosphere (e.g., a glove box), and ensure thorough drying under high vacuum.
Poor Crystal Formation Presence of impurities.Further purify the free base before attempting salt formation.

Visualizing the Salt Formation and Crystallization Process:

cluster_0 Solution Phase cluster_1 Solid Phase Free Base Free Base Salt Formation Salt Formation Free Base->Salt Formation HCl HCl HCl->Salt Formation Dissolved Salt Dissolved Salt Salt Formation->Dissolved Salt Nucleation Nucleation Dissolved Salt->Nucleation Supersaturation Crystal Growth Crystal Growth Nucleation->Crystal Growth Crystalline Solid Crystalline Solid Crystal Growth->Crystalline Solid

Caption: A diagram illustrating the process of salt formation and crystallization.

References

optimizing concentration of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide you with comprehensive, experience-driven advice to help you successfully design and troubleshoot your in vitro assays using this compound. My goal is to equip you with the scientific rationale behind each step, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of this compound in in vitro settings.

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a small molecule containing a pyrrolidine scaffold, a structure found in many biologically active compounds.[1] While the precise mechanism of this specific compound is not extensively documented in publicly available literature, compounds with similar structures have been investigated for their activity as modulators of various neurological targets. For instance, some pyrrolidine derivatives act as inhibitors of the glycine transporter 1 (GlyT1), which increases glycine concentrations at the synapse.[2][3][4] This is significant because glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[3][5][6] Therefore, it is plausible that this compound could modulate NMDA receptor activity, although this must be empirically determined.

Q2: How should I prepare a stock solution of this compound?

A2: As a hydrochloride salt, this compound is generally expected to have better solubility in aqueous solutions than its free base form. However, for creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a common and effective solvent.[7][8]

  • Recommended Procedure:

    • Start by attempting to dissolve the compound in sterile, nuclease-free water or a buffered solution like PBS.

    • If solubility is limited, use high-purity, anhydrous DMSO.

    • To ensure complete dissolution, you may need to gently vortex or sonicate the solution.[8] Warming the solution to 37°C can also aid in solubilization.[8]

    • Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of DMSO in your assay, which should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7]

Q3: What is a good starting concentration range for my in vitro assay?

A3: The optimal concentration is highly dependent on the specific assay and cell type. A broad dose-response experiment is the best approach to determine this empirically.[9]

  • Suggested Starting Range: A common strategy is to perform a wide-range screen from 1 nM to 100 µM.[9] This can be achieved through serial dilutions (e.g., 1:3 or 1:10 dilutions) across a 96-well plate. This initial experiment will help you identify the concentration range where the compound elicits a biological response.

Q4: How do I ensure that the observed effects are not due to cytotoxicity?

A4: It is critical to perform a cell viability assay in parallel with your functional assay, using the same cell type, seeding density, and incubation time.[9]

  • Recommended Assays:

    • MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is a good indicator of cell viability.[9][10]

    • Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity.

    • Live/Dead Staining: Fluorescent-based assays can provide a more quantitative measure of cell viability.

You should select a concentration of this compound for your functional assays that results in minimal to no cytotoxicity (e.g., >90% cell viability).[9]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Compound Precipitation in Cell Culture Media

  • Problem: After diluting the DMSO stock solution into the aqueous cell culture medium, a precipitate forms.

  • Scientific Rationale: This is a common issue when the aqueous solubility of the compound is much lower than its solubility in the organic stock solvent.[11] The abrupt change in solvent polarity causes the compound to crash out of solution.

  • Solutions:

    • Increase Final DMSO Concentration: While keeping the final DMSO concentration below cytotoxic levels (typically <0.5%), sometimes a slight increase (e.g., from 0.1% to 0.25%) can improve solubility.[12] You must include a vehicle control with the same final DMSO concentration.

    • Use a More Dilute Stock: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your media, thereby increasing the final DMSO concentration, which can help maintain solubility.[11]

    • Pre-mix with Serum: Before adding to the full volume of media, try pre-mixing the compound aliquot with a small volume of fetal bovine serum (FBS) or bovine serum albumin (BSA). The proteins in the serum can sometimes help to stabilize small molecules and prevent precipitation.

    • Gentle Warming and Mixing: After dilution, warming the media to 37°C and gently mixing may help to redissolve a fine precipitate.[8]

Issue 2: Poor Reproducibility or No Dose-Response Relationship

  • Problem: You observe inconsistent results between experiments, or the compound does not produce a clear sigmoidal dose-response curve.

  • Scientific Rationale: This can stem from a variety of factors including inconsistent experimental conditions, issues with compound stability, or an inappropriate concentration range. A well-defined dose-response curve is essential for determining key parameters like EC50 or IC50.[13]

  • Solutions:

    • Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and are seeded at a consistent density for every experiment.[14][15] Over-confluent or sparse cultures can respond differently.

    • Check Compound Stability: Prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid using old working solutions.

    • Expand the Concentration Range: If you do not observe a full sigmoidal curve, you may need to test both lower and higher concentrations to capture the bottom and top plateaus of the response.

    • Increase the Number of Data Points: Use more concentrations within your range, especially around the expected EC50/IC50, to better define the curve.[16]

    • Control for Assay Interference: Some compounds can interfere with the assay readout itself (e.g., autofluorescence). Run a control with the compound in cell-free media to check for such interference.[17]

Issue 3: High Background Signal in the Assay

  • Problem: The negative or vehicle control wells show a high signal, reducing the overall assay window.

  • Scientific Rationale: A high background can be caused by the solvent (DMSO), components in the media, or issues with the detection reagents.

  • Solutions:

    • Titrate DMSO Concentration: Determine the highest concentration of DMSO that your cells can tolerate without affecting the baseline signal of your assay.

    • Wash Cells Before Readout: If possible for your specific assay, gently wash the cells with PBS before adding the detection reagents to remove any interfering substances from the media.

    • Optimize Reagent Concentrations: The concentration of your detection reagents may be too high. Follow the manufacturer's protocol for optimization.

    • Check for Contamination: Microbial contamination can lead to high background signals. Always use aseptic techniques.[14]

Experimental Protocols

Here are detailed step-by-step protocols for essential experiments.

Protocol 1: Preparation of Serial Dilutions for a Dose-Response Experiment

This protocol describes how to prepare a 10-point, 1:3 serial dilution series in a 96-well plate.

  • Prepare the Highest Concentration: From your 10 mM stock solution in DMSO, prepare a 200X working stock of your highest desired concentration (e.g., 100 µM) in cell culture media. For a final volume of 100 µL per well, you will add 0.5 µL of the 20 mM stock. To make this easier, first dilute the 10 mM stock in media.

  • Set up the Dilution Plate: Add 100 µL of cell culture media (with the appropriate final DMSO concentration for the vehicle control) to wells A2 through A10 of a 96-well plate.

  • Perform the Serial Dilution:

    • Add 150 µL of your highest concentration (prepared in step 1) to well A1.

    • Transfer 50 µL from well A1 to well A2. Mix thoroughly by pipetting up and down.

    • Transfer 50 µL from well A2 to well A3. Mix thoroughly.

    • Continue this process down to well A10. Discard the final 50 µL from well A10.

  • Add Controls:

    • Well A11: Add 100 µL of media with the same final DMSO concentration as the highest compound concentration (vehicle control).

    • Well A12: Add 100 µL of media only (negative control).

  • Transfer to Cell Plate: Once your cells are seeded and have adhered, carefully transfer the appropriate volume of each compound dilution and control to the corresponding wells of your cell plate.

Protocol 2: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at the optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound as in your functional assay. Include a vehicle control and an untreated control. A positive control for cytotoxicity (e.g., doxorubicin) is also recommended.

  • Incubation: Incubate for the same duration as your functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100.

Data Presentation and Visualization

Table 1: Example Data for Initial Concentration Screening
Concentration (µM)Biological Response (Fold Change)Cell Viability (%)
1000.245%
33.30.575%
11.11.292%
3.72.595%
1.22.898%
0.42.199%
0.131.5100%
0.041.1100%
0.011.0100%
Vehicle1.0100%

In this example, concentrations above 11.1 µM show significant cytotoxicity and should be excluded from further functional assays. The optimal range for a follow-up dose-response curve would likely be between 0.1 µM and 10 µM.

Diagrams

Concentration_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_analysis Phase 3: Analysis & Refinement cluster_validation Phase 4: Validation A Prepare High-Concentration Stock Solution in DMSO C Wide-Range Dose-Response (e.g., 1 nM - 100 µM) A->C B Determine Maximum Tolerated DMSO Concentration B->C E Analyze Data: Identify Active & Non-Toxic Range C->E D Parallel Cytotoxicity Assay (e.g., MTT) D->E F Narrow-Range Dose-Response (8-12 points around EC50/IC50) E->F Refine Concentration Range G Confirm EC50/IC50 with Replicate Experiments F->G H Proceed with Optimized Concentration for Functional Assays G->H

Caption: Workflow for optimizing compound concentration.

GlyT1_NMDA_Pathway cluster_synapse Glutamatergic Synapse cluster_glia Astrocyte PRE Presynaptic Neuron Glutamate POST Postsynaptic Neuron NMDA Receptor PRE:f1->POST:f1 Glutamate Release GLIA GlyT1 Glycine GLIA:f1->POST:f1 Glycine Co-agonist EFFECT1 Increased Synaptic Glycine COMPOUND 2-(1-Methylpyrrolidin-3-yl) acetic acid HCl (Hypothesized Inhibitor) COMPOUND->GLIA:f0 Inhibition EFFECT1->POST:f1 Potentiation EFFECT2 Enhanced NMDA Receptor Activity

Caption: Hypothesized mechanism via GlyT1 inhibition.

References

Technical Support Center: A Guide to Experiments with 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals working with 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride (CAS No. 1071634-26-8). As a heterocyclic amino acid derivative, this compound presents unique challenges and requires meticulous handling to ensure experimental reproducibility and integrity. This document provides in-depth troubleshooting advice and standardized protocols derived from both foundational chemical principles and field-proven laboratory practices. Our goal is to empower users to anticipate and resolve common issues, leading to more robust and reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Compound Fundamentals

This section addresses the most common initial inquiries regarding the properties, storage, and handling of this compound.

Q1: What are the fundamental chemical properties of this compound?

This compound is a solid, organic salt.[1] Its structure features a tertiary amine within the pyrrolidine ring and a carboxylic acid group, making it zwitterionic at neutral pH in its free base form. The hydrochloride salt form ensures greater stability and crystallinity.

Table 1: Key Chemical Properties

Property Value Source(s)
CAS Number 1071634-26-8 [1]
Molecular Formula C₇H₁₄ClNO₂ [1][2]
Molecular Weight 179.64 g/mol [1][2]
Appearance Solid [1]
Purity Typically ≥98% [1][2]

| InChI Key | YOLSRRMDMDHMBP-UHFFFAOYSA-N |[1][2] |

Q2: What are the correct storage and handling procedures for this compound?

Proper storage and handling are critical to preserving the compound's purity and preventing degradation.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3] For long-term stability, refrigeration is recommended.[3] Due to its potential sensitivity to air and moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for reference-grade material.[3]

  • Handling: Always handle the compound in a well-ventilated space or under a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, as the compound may cause skin, eye, and respiratory irritation.[3][4] Avoid creating dust when handling the solid material.[3]

Q3: Is this compound hygroscopic?

While specific hygroscopicity data is not published, hydrochloride salts of amines are frequently hygroscopic. This is because the ionic nature of the salt readily attracts and absorbs atmospheric water. Causality: The polar hydrochloride salt structure forms strong hydrogen bonds with water molecules. Failure to account for water absorption will lead to significant errors in weighing and result in lower-than-expected effective concentrations in solution.

Part 2: Troubleshooting Experimental Workflows

This section is designed to help you diagnose and solve specific problems encountered during experimentation.

Solubility and Sample Preparation

Q: My compound is not dissolving completely in aqueous solutions. What steps can I take to improve solubility?

A: This is a common issue stemming from the compound's amphipathic nature and the properties of its salt form. The hydrochloride salt should be freely soluble in water, but issues can arise depending on the final pH and concentration.

Troubleshooting Protocol:

  • Start with the Right Solvent: Begin with deionized water or a simple aqueous buffer (e.g., PBS). As a salt, it is designed for aqueous solubility.

  • Verify pH: Dissolving the hydrochloride salt in unbuffered water will create an acidic solution (pH 3-5). If your assay requires a neutral pH, the addition of a base or buffering agent will convert the carboxylic acid to a carboxylate and the tertiary amine hydrochloride to the free amine. This change in ionization state can affect solubility. Use a buffered system from the start if possible.

  • Apply Gentle Energy: Use a vortex mixer or sonication bath to aid dissolution. Gentle warming (e.g., to 37°C) can also increase the rate of dissolution, but be cautious of potential degradation with prolonged heat exposure.

  • Consider Co-solvents: If high concentrations are required that exceed aqueous solubility, a co-solvent may be necessary. Start with minimal amounts (e.g., 1-5% of total volume) of DMSO or ethanol. Note that organic solvents can interfere with many biological assays and should be validated for compatibility.

G start Solubility Issue (Incomplete Dissolution) solvent Is solvent water or aqueous buffer? start->solvent solvent->start No (Use aqueous first) energy Have you applied gentle energy (vortex, sonication)? solvent->energy Yes energy->start No (Apply energy) ph Is final pH appropriate for the assay and compound? energy->ph Yes cosolvent Consider minimal co-solvent (e.g., 1-5% DMSO). Validate assay compatibility. ph->cosolvent No (Adjust pH or buffer) end_ok Problem Resolved ph->end_ok Yes cosolvent->end_ok

Caption: Solubility Optimization Workflow

Assay Inconsistency and Reproducibility

Q: I am observing significant variability in my biological assay results between experiments. What compound-related factors could be responsible?

A: Inconsistent results often trace back to the initial preparation and handling of the compound. The three most common culprits are inaccurate weighing due to hygroscopicity, degradation of the compound in solution, and the presence of unknown impurities.

Troubleshooting Protocol:

  • Address Hygroscopicity: Inaccurate weighing is a primary source of error. Assume the compound is hygroscopic. Weigh it in a controlled environment (e.g., a glove box with dry air or nitrogen) or, at a minimum, weigh it quickly after removing it from desiccated storage. See Protocol 2 for best practices.

  • Evaluate Solution Stability: Prepare fresh stock solutions for each experiment. Do not use solutions that have been stored for extended periods unless their stability has been formally validated. If you must store solutions, aliquot them into single-use vials and store them at -20°C or -80°C, protected from light. Perform a stability test by comparing the performance of a fresh solution to an aged one using a reliable analytical method like HPLC.

  • Confirm Purity and Identity: If variability persists, the purity of the material should be questioned.

    • Analytical Verification: Run an independent analysis via HPLC-UV to check for impurities and an LC-MS to confirm the mass of the parent compound.[5]

    • Impurity Profile: Potential impurities include residual solvents from synthesis (e.g., ethyl acetate, dichloromethane) or unreacted starting materials.[6][7] Referencing guidelines on residual solvents, such as the ICH Q3C, can provide context on acceptable limits.[8]

G start Inconsistent Assay Results weigh Was compound weighed in a controlled manner (accounting for hygroscopicity)? start->weigh solution Was the stock solution prepared freshly for the experiment? weigh->solution Yes protocol_weigh Action: Re-weigh using anti-hygroscopic techniques (See Protocol 2) weigh->protocol_weigh No purity Has the compound's purity been recently verified (e.g., by HPLC/LC-MS)? solution->purity Yes protocol_solution Action: Prepare fresh solution. Validate solution stability if stored. solution->protocol_solution No protocol_purity Action: Perform analytical characterization to check purity and identify impurities. purity->protocol_purity No end_other Issue likely related to other assay parameters (biology, reagents). purity->end_other Yes

Caption: Troubleshooting Workflow for Assay Variability

Part 3: Standard Operating Protocols

Adherence to standardized protocols is essential for achieving reproducible results.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Pre-calculation: Calculate the mass of this compound (MW: 179.64 g/mol ) required. For 10 mL of a 10 mM solution:

    • Mass = 10 mM * 10 mL * 179.64 g/mol = 0.01 mol/L * 0.01 L * 179.64 g/mol = 0.0017964 g = 1.80 mg

  • Weighing: Following the anti-hygroscopic techniques in Protocol 2 , accurately weigh approximately 1.80 mg of the compound into a sterile microcentrifuge tube. Record the exact mass.

  • Dissolution: Add 1.0 mL of sterile, nuclease-free water or a suitable buffer (e.g., 1x PBS, pH 7.4) to the tube.

  • Mixing: Vortex the solution for 30-60 seconds. If solids remain, place the tube in a sonication bath for 2-5 minutes.

  • Final Volume Adjustment: Once fully dissolved, adjust the final volume based on the exact mass weighed to achieve a precise 10 mM concentration. For example, if you weighed 1.90 mg, the final volume should be:

    • Volume = 1.90 mg / (10 mmol/L * 179.64 mg/mmol) = 1.058 mL

  • Sterilization (Optional): If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter. This also serves as a quality control step to remove any undissolved particulates.

  • Storage: Use the solution immediately or aliquot into single-use volumes and store at -20°C or below, protected from light.

Protocol 2: Best Practices for Weighing a Potentially Hygroscopic Compound
  • Equilibration: Before opening, allow the compound's container to equilibrate to ambient room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Minimize Exposure: Prepare all necessary tools (spatulas, weigh paper, tubes) in advance. Minimize the time the container is open.

  • Controlled Environment: If available, use a balance inside a glove box with a dry nitrogen or argon atmosphere.

  • Rapid Weighing (Standard Lab): If a controlled atmosphere is not available, open the container, quickly remove the required amount of solid onto weigh paper, and close the container immediately.

  • Use a Tare Vessel: Tare a sealed vessel (e.g., a microcentrifuge tube). Add the compound to the vessel, seal it, and then record the mass. This minimizes errors from water absorption during the weighing process itself.

  • Desiccated Storage: Always store the main container in a desiccator with a fresh desiccant to minimize water absorption between uses.

References

Technical Support Center: Improving the Solubility of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride (CAS: 1071634-26-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. We will explore the physicochemical properties of this compound and provide practical, step-by-step protocols to achieve successful solubilization.

Understanding the Molecule: A Zwitterionic Amino Acid Derivative

At its core, 2-(1-Methylpyrrolidin-3-yl)acetic acid is an amphoteric molecule, meaning it possesses both an acidic functional group (the carboxylic acid) and a basic functional group (the tertiary amine of the pyrrolidine ring). In solution, such molecules can exist as zwitterions, which carry both a positive and negative charge while being electrically neutral overall.[1][2][3]

The product you are working with is the hydrochloride (HCl) salt . Salt formation is a common and effective strategy used to enhance the aqueous solubility and stability of drug candidates.[4][5][6] In this case, the HCl protonates the basic tertiary amine, creating a positively charged cation and a chloride counter-ion. While this significantly improves solubility compared to the free base, challenges can still arise, particularly due to the compound's underlying zwitterionic nature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm struggling to dissolve the compound in my aqueous buffer at neutral pH. What's happening?

This is the most common issue researchers face with this type of molecule. The difficulty arises from the pH-dependent equilibrium between its different ionic forms.

The Underlying Causality: The Isoelectric Point

The solubility of an amphoteric compound like this is lowest at its isoelectric point (pI) . The pI is the specific pH at which the net charge of the molecule is zero. Near this pH, the zwitterionic form predominates. While zwitterions are polar, they can form strong intermolecular interactions (crystal lattice energy) that reduce their solubility compared to their fully cationic or anionic forms.[7][8]

As you move the pH away from the pI—either more acidic or more basic—the solubility dramatically increases because you are forcing the equilibrium towards a single, more soluble ionic species (either the cation or the anion).[3][8]

Visualization: pH-Dependent Ionization and Solubility

The following diagram illustrates the relationship between pH, the dominant ionic species of the molecule, and its characteristic U-shaped solubility profile.

cluster_0 cluster_1 cluster_2 Low_pH Low pH (e.g., <4) pI Isoelectric Point (pI) (Lowest Solubility) Cation Cationic Form (High Solubility) Low_pH->Cation Carboxylic Acid: Neutral Amine: Protonated (+) High_pH High pH (e.g., >9) Zwitterion Zwitterionic Form (Low Solubility) pI->Zwitterion Carboxylic Acid: Deprotonated (-) Amine: Protonated (+) Anion Anionic Form (High Solubility) High_pH->Anion Carboxylic Acid: Deprotonated (-) Amine: Neutral Sol_High1 High Cation->Sol_High1 Sol_Low Low Zwitterion->Sol_Low Sol_High2 High Anion->Sol_High2

Caption: pH-dependent forms of the compound and their relative solubility.

Question 2: What is the recommended step-by-step protocol for solubilization using pH adjustment?

Adjusting the pH is the most direct and effective method. The goal is to shift the pH of your solvent well away from the compound's pI. Since the exact pI is often not published, an empirical approach is required.

Protocol: pH-Guided Solubilization
  • Initial Suspension: Add the desired mass of this compound to your target volume of aqueous buffer or water. Do not expect it to dissolve immediately. This will create a slurry or suspension.

  • Select Titration Direction:

    • Acidic Route (Recommended First Step): This is often the most straightforward path. Prepare a dilute solution of HCl (e.g., 0.1 M or 1 M). Add the acid dropwise to your suspension while vigorously vortexing or stirring. The added H+ ions will ensure the carboxylic acid group remains fully protonated (neutral charge), keeping the entire molecule in its highly soluble cationic form.

    • Basic Route: Prepare a dilute solution of NaOH (e.g., 0.1 M or 1 M). Add the base dropwise. This will deprotonate the carboxylic acid, creating a negative charge. As the pH rises, the protonated amine will be neutralized. The resulting anionic molecule is also highly soluble.

  • Monitor for Clarity: Continue adding the titrant dropwise until the solution becomes completely clear.

  • Final pH Check: Measure the final pH of your stock solution. This is critical for ensuring consistency across experiments and for understanding if this pH is compatible with your downstream application.

  • Caution - The Common Ion Effect: While adding HCl is a reliable method, be aware that in highly concentrated chloride buffers, you could encounter the "common ion effect," which can paradoxically reduce the solubility of a hydrochloride salt.[9] If you suspect this, using a different acid (like phosphoric or acetic acid) for pH adjustment may be beneficial.[9]

Experimental Workflow: pH Adjustment

start Start: Weigh Compound suspend Add Aqueous Solvent (e.g., Water, PBS) Result: Suspension start->suspend decision Is the experimental pH constrained? suspend->decision adjust_ph Titrate with Dilute Acid (HCl) or Base (NaOH) while stirring decision->adjust_ph No use_cosolvent Proceed to Co-Solvent Methodology (See FAQ #3) decision->use_cosolvent Yes check_sol Is the solution clear? adjust_ph->check_sol end_stock Success: Clear Stock Solution check_sol->end_stock Yes add_more Continue titration check_sol->add_more No add_more->adjust_ph

Caption: Workflow for solubilizing the compound via pH adjustment.

Question 3: My experiment is biologically sensitive and I cannot significantly alter the pH. What are my options?

When pH modification is not viable, using a co-solvent system is the best alternative. Co-solvents work by reducing the overall polarity of the aqueous medium, which can help disrupt the strong intermolecular forces in the compound's crystal lattice.[10]

Recommended Co-Solvents and Starting Concentrations
Co-SolventAbbreviationTypical Starting % (v/v)Notes
Dimethyl SulfoxideDMSO5 - 10%A powerful, aprotic solvent. Ensure it is compatible with your assay.
N,N-DimethylformamideDMF5 - 10%Similar to DMSO. Check for assay compatibility.
EthanolEtOH10 - 20%A polar, protic solvent. Generally well-tolerated in cell-based assays at low concentrations.
Propylene GlycolPG10 - 30%A common excipient in pharmaceutical formulations.[11]
Protocol: Co-Solvent Solubilization

This protocol is critical for avoiding precipitation. Never add the aqueous buffer directly to the dry compound when using a co-solvent.

  • Pre-dissolve in Co-solvent: Add the dry compound to a vial. Add a small volume of the pure co-solvent (e.g., 100 µL of DMSO) to the vial. Vortex until the solid is completely dissolved. You will now have a highly concentrated stock in pure organic solvent.

  • Stepwise Dilution: Slowly add your aqueous buffer to the organic stock solution in a stepwise manner , vortexing thoroughly between each addition. For example, add 100 µL of buffer, vortex, then another 200 µL, vortex, and so on.

  • Observe for Precipitation: This gradual dilution is key to preventing the compound from "crashing out" of solution as the solvent polarity changes. If the solution remains clear, you have successfully created your desired stock solution.

Question 4: I've tried the methods above and still see some particulate. Are there any other techniques I can try?

If standard methods are insufficient, several other physical and chemical techniques can be employed, though they are more specialized.

  • Gentle Heating: Gently warming the solution to 37-50°C while stirring can increase the kinetic solubility.[5] Always check the compound's stability at elevated temperatures before proceeding.

  • Sonication: Using a bath sonicator can provide the energy needed to break up the crystal lattice and facilitate dissolution.

  • "Salting-In": For some amino acids, the addition of certain neutral salts can actually increase solubility, a phenomenon known as the "salting-in" effect. Studies have shown that divalent cations like Mg²⁺ or Ca²⁺ can enhance the solubility of amino acids in aqueous solutions.[12][13] This could be attempted by preparing the solution in a buffer containing MgCl₂ or CaCl₂ (e.g., 1-2 M), but compatibility with the downstream application is essential.

References

Technical Support Center: 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies involving this compound. Here, we address potential challenges and frequently asked questions related to its stability and degradation pathways.

Introduction to Stability Studies

Understanding the degradation pathways of a compound like this compound is critical for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. Forced degradation studies are a key component of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[1][2][3]

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes of degradation based on its chemical structure and general principles of chemical stability. This guide will walk you through the process of investigating these pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the structure, which includes a tertiary amine, a carboxylic acid, and a pyrrolidine ring, the primary degradation pathways are likely to involve oxidation and hydrolysis. The presence of the hydrochloride salt enhances its solubility in water, which can be a factor in hydrolytic stability.[4]

  • Oxidative Degradation: The tertiary amine of the pyrrolidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide. The methylene group adjacent to the carboxylic acid could also be a site for oxidative degradation.

  • Hydrolytic Degradation: While the pyrrolidine ring is generally stable, extreme pH conditions (highly acidic or basic) and elevated temperatures could potentially lead to ring-opening over extended periods.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) could occur.

  • Photolytic Degradation: Exposure to UV or visible light can sometimes induce degradation, although the specific chromophores in this molecule are not highly susceptible.

Below is a diagram illustrating the potential degradation pathways.

Degradation_Pathways Potential Degradation Pathways Parent_Compound This compound N_Oxide N-Oxide Formation Parent_Compound->N_Oxide Oxidation (e.g., H2O2) Ring_Opening Hydrolytic Ring Opening Parent_Compound->Ring_Opening Hydrolysis (Acid/Base) Decarboxylation Thermal Decarboxylation Parent_Compound->Decarboxylation Thermal Stress

Caption: Potential degradation pathways for this compound.

Q2: How should I design a forced degradation study for this compound?

A2: A well-designed forced degradation study should expose the compound to a variety of stress conditions to induce degradation.[1][5][6] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[2][6]

Here is a general workflow for a forced degradation study:

Forced_Degradation_Workflow Forced Degradation Study Workflow Start Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1 M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 80°C) Start->Thermal Photolytic Photolytic Stress (ICH Q1B) Start->Photolytic Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Characterize Identify and Characterize Degradation Products Analysis->Characterize

Caption: General workflow for a forced degradation study.

Q3: What analytical techniques are best for monitoring the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. Ideally, this should be coupled with a mass spectrometer (LC-MS) to facilitate the identification and characterization of degradation products.[7] A photodiode array (PDA) detector can be used to assess peak purity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M).[7] Increase the temperature or duration of the stress.
Complete degradation of the compound. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor resolution between the parent peak and degradation products in HPLC. The chromatographic method is not optimized.Modify the mobile phase composition, gradient, flow rate, or column chemistry to improve separation.
Difficulty in identifying degradation products. Insufficient data for structural elucidation.Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination. Perform MS/MS fragmentation studies to obtain structural information. If necessary, isolate the degradation products using preparative HPLC for NMR analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute for analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place the solid compound or a solution in a transparent vial.

    • Heat the vial in an oven at 80°C for 48 hours.

    • Maintain a control sample at room temperature.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source providing UV and visible light (as per ICH Q1B guidelines).

    • Keep a control sample in the same conditions but protected from light.

    • After the exposure period, analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples using a suitable stability-indicating HPLC method with a mass spectrometer to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm and Mass Spectrometry (ESI+)

This method should be considered a starting point and may require optimization for your specific instrumentation and degradation products.

References

Technical Support Center: A Guide to Mitigating Off-Target Effects of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the potential for off-target effects with this and other novel small molecules. Given that this compound is a research compound with limited publicly available data on its specific biological interactions, this guide will focus on the principles and established methodologies for identifying, validating, and mitigating off-target effects applicable to your experiments.

Off-target effects occur when a drug or small molecule interacts with unintended biological targets, which can lead to unexpected experimental results, toxicity, or misinterpretation of data.[1][2] Proactively addressing these potential interactions is a cornerstone of robust scientific inquiry and successful drug development.

Part 1: Understanding the Landscape of Potential Off-Target Effects

Why is it crucial to consider off-target effects for a compound like this compound?
What are the potential off-target liabilities associated with the pyrrolidine scaffold present in this compound?

The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs.[3] While it can confer favorable properties like aqueous solubility, it's also associated with certain off-target liabilities.[4] For instance, some pyrrolidine-containing synthetic cathinones have been shown to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[5][6] This suggests that compounds with this scaffold could have unintended neurological or cardiovascular effects. Additionally, the pyrrolidine motif has the potential to be bio-activated by metabolic enzymes like cytochrome P450s, leading to the formation of reactive metabolites that can have toxic effects.[4]

Part 2: Troubleshooting Unforeseen Experimental Outcomes

This section provides a logical workflow for researchers who observe unexpected or inconsistent results in their experiments with this compound.

Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Phase cluster_Validation Validation & Confirmation cluster_Action Actionable Outcomes A Unexpected Phenotype Observed (e.g., cell death, altered signaling) B Is the effect dose-dependent? A->B C Computational Off-Target Prediction (In Silico Analysis) B->C Yes D Broad-Spectrum Off-Target Screening C->D E Validate On-Target Engagement D->E F On-Target Effect Confirmed E->F Yes G Off-Target Effect Confirmed E->G No, or effect persists in target's absence I Proceed with research, characterize on-target mechanism F->I H Validate Specific Off-Target (e.g., using knockout/knockdown) G->H J Modify compound structure to reduce off-target binding or select a more specific compound H->J

Caption: A workflow for troubleshooting unexpected experimental results.

Part 3: Frequently Asked Questions (FAQs)

A1: It is highly plausible that unexpected cellular phenotypes arise from off-target effects, especially with novel small molecules.[7] These effects can range from cytotoxicity due to interactions with metabolic enzymes to the modulation of unintended signaling pathways.[7] It is essential to experimentally confirm that the observed phenotype is a direct result of modulating the intended target.

Q2: How can I computationally predict potential off-targets for my compound?

A2: Several computational, or in silico, methods can predict potential off-target interactions based on the chemical structure of your small molecule.[8][9] These approaches often use machine learning algorithms and compare your compound's structure to large databases of compounds with known biological activities.[10] Tools like the Similarity Ensemble Approach (SEA) and online platforms like ChEMBL can provide a preliminary list of potential off-targets to investigate experimentally.[8][11]

Q3: What are the first experimental steps I should take to test for off-target effects?

A3: A good starting point is to perform a broad-spectrum screening assay. Kinome scanning services, for example, can screen your compound against hundreds of kinases to identify any unintended interactions.[12][13] Another powerful technique is the use of proteome microarrays , which can assess the binding of your compound to thousands of purified proteins in a high-throughput manner.[14][15][16]

Q4: How do I confirm if my compound is engaging its intended target in cells?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular context.[17][18][19] This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand.[20] By heating cells treated with your compound and measuring the amount of soluble target protein remaining, you can confirm direct binding.[18][20]

Q5: I've identified a potential off-target. How can I definitively prove it's responsible for the observed phenotype?

Part 4: Key Experimental Protocols

The following are summarized protocols for key assays in off-target effect investigation.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing CETSA to validate target engagement.

  • Cell Treatment: Culture your cells of interest and treat them with various concentrations of this compound or a vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).[20]

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[18]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of your target protein using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target stabilization and therefore, engagement.[20]

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells to various temperatures A->B C Lyse cells B->C D Centrifuge to separate soluble and aggregated proteins C->D E Quantify soluble target protein D->E F Analyze melt curve shift E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Kinome Profiling using a Competition Binding Assay

This protocol describes the principle behind commercially available kinome scanning services.

  • Assay Principle: A large panel of kinases, each tagged with a unique DNA identifier, is used. An immobilized ligand that binds to the active site of many kinases is also part of the assay.[21]

  • Competition Reaction: The tagged kinases, the immobilized ligand, and your test compound are incubated together. If your compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.[21]

  • Quantification: After washing away unbound kinases, the amount of each kinase remaining bound to the solid support is quantified using qPCR for the unique DNA tags.[21]

  • Data Analysis: A reduction in the amount of a particular kinase bound in the presence of your compound indicates an interaction. The data is often reported as a percentage of control binding or as a dissociation constant (Kd).

Protocol 3: Off-Target Validation using CRISPR/Cas9 Knockout

This protocol provides a general framework for validating on- and off-target effects.

  • sgRNA Design: Design and synthesize single-guide RNAs (sgRNAs) that target a critical exon of the gene encoding your primary target protein.

  • Cell Line Engineering: Introduce the sgRNAs and a Cas9 nuclease into your cell line to generate clones with a functional knockout of the target gene.

  • Knockout Validation: Confirm the absence of the target protein in the knockout clones via Western blotting or other quantitative methods.

  • Functional Assay: Treat both the wild-type and knockout cell lines with a dose-range of your compound.

  • Phenotypic Analysis: Compare the dose-response curves for your phenotype of interest between the wild-type and knockout cells. A loss of efficacy in the knockout cells confirms the effect is on-target. If the effect persists, it is mediated by an off-target.[7]

Part 5: Data Interpretation and Next Steps

Quantitative Data Summary
Assay TypeInformation GainedTypical ReadoutInterpretation
Computational Prediction Prioritized list of potential off-targetsBinding score, p-valueHigher scores suggest a higher likelihood of interaction.
Kinome Scan Identification of kinase off-targets% of control binding, KdLower % of control or lower Kd indicates stronger binding.
Proteome Microarray Unbiased identification of protein bindersFluorescence intensityHigher intensity suggests stronger binding.
CETSA Confirmation of intracellular target engagementThermal shift (ΔTm)A positive ΔTm indicates stabilization upon binding.
CRISPR Knockout Assay Differentiation of on- vs. off-target effectsEC50/IC50 shiftA significant shift or loss of activity in knockout cells confirms on-target effect.

This technical support guide provides a foundational framework for addressing the potential off-target effects of this compound. By employing a systematic and multi-faceted approach, researchers can enhance the rigor of their findings and build a more complete understanding of their compound's biological activity.

References

challenges in the purification of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride (CAS: 1071634-26-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable building block.[1][2][3] This document provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may encounter during the isolation and purification of this compound.

Issue 1: Persistent Impurities Detected by HPLC/NMR

Symptoms:

  • Additional peaks in your HPLC chromatogram.

  • Unexplained signals in the 1H or 13C NMR spectrum.

  • Broad melting point range.

  • Purity by analysis is below the desired specification (e.g., <98%).[1][2][3]

Root Cause Analysis: The molecular structure of 2-(1-Methylpyrrolidin-3-yl)acetic acid contains both a basic tertiary amine and an acidic carboxylic acid. This zwitterionic character at neutral pH, combined with its high polarity as a hydrochloride salt, makes it an excellent scavenger for both acidic and basic impurities from the synthesis. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Solvent Adducts: Trapped solvent molecules within the crystal lattice.

  • Di-alkylation Products: Impurities formed from multiple reactions on the imidazole ring during synthesis.[4]

  • Degradation Products: Resulting from harsh reaction or workup conditions.

Troubleshooting Workflow:

G start Impurity Detected recrystallization Recrystallization (See Protocol 1) start->recrystallization Primary Method analysis1 Analyze Purity (HPLC/NMR) recrystallization->analysis1 slurry Slurry Wash slurry->analysis1 success Purity Acceptable analysis1->success Yes failure Purity Unacceptable analysis1->failure No failure->slurry If minor impurities char_impurity Characterize Impurity (LC-MS, High-Res MS) failure->char_impurity If major/unknown impurities chromatography Consider Ion Exchange Chromatography char_impurity->chromatography

Caption: Troubleshooting workflow for persistent impurities.

Issue 2: Poor Crystallization or 'Oiling Out'

Symptoms:

  • The compound precipitates as a viscous oil or gum instead of a crystalline solid upon cooling or addition of an anti-solvent.

  • Formation of an amorphous solid that is difficult to filter and dry.

Root Cause Analysis: "Oiling out" is common for highly polar, flexible molecules like this one. The high solubility in polar protic solvents, coupled with the potential for multiple intermolecular hydrogen bonding interactions, can inhibit the formation of an ordered crystal lattice. The presence of impurities can also disrupt crystallization.

Solutions & Protocols:

  • Slower Cooling: Rapid cooling favors kinetic trapping in a disordered state (oil) over the thermodynamically favored crystalline state. Allow the crystallization mixture to cool to room temperature slowly, followed by gradual cooling in an ice bath.[5]

  • Solvent System Optimization: The key is to find a solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.[6][7] (See Table 1).

  • Seeding: Introduce a seed crystal (a tiny amount of the pure solid) to the supersaturated solution to initiate crystallization.[6] If no seed crystal is available, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Trituration: If the compound oils out, remove the solvent. Add a poor solvent in which the oil is not soluble and stir or sonicate vigorously. This can sometimes induce crystallization. Hexanes or diethyl ether are often good choices for this.

Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound

This protocol is a robust starting point for purification.

Materials:

  • Crude this compound

  • Isopropanol (IPA), Reagent Grade

  • Diethyl Ether (Et2O) or Methyl tert-Butyl Ether (MTBE), Anhydrous

  • Erlenmeyer flask, reflux condenser, magnetic stirrer/hotplate

  • Büchner funnel and filtration flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot isopropanol (approximately 3-5 mL per gram of crude material) and bring the mixture to a gentle reflux with stirring. Add more hot IPA portion-wise until all the solid dissolves.[5][6]

    • Causality: Using the minimum amount of hot solvent is critical for maximizing recovery. If too much solvent is used, the solution will not become sufficiently supersaturated upon cooling, leading to low yields.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The formation of crystals should begin within 10-30 minutes. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Inducing Crystallization (If Necessary): If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol, followed by a wash with cold diethyl ether or MTBE.

    • Causality: The cold isopropanol wash removes soluble impurities adhering to the crystal surface. The ether wash helps to remove the isopropanol and speeds up drying due to its high volatility.

  • Drying: Dry the crystals under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove all residual solvents.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization
Solvent SystemSuitabilityRationale & Comments
Isopropanol (IPA) / Water Excellent (Primary Choice) The compound has high solubility in hot IPA/water mixtures and significantly lower solubility upon cooling. The water helps dissolve the highly polar salt, while IPA modulates the polarity to allow for precipitation.
Ethanol (EtOH) Good Similar to isopropanol, but the compound may have slightly higher solubility in cold ethanol, potentially reducing yield. A good alternative if IPA is not available.[8]
Methanol (MeOH) Poor The compound is often too soluble in methanol even at low temperatures, leading to poor recovery.
Acetonitrile (ACN) Fair Can be effective, but the compound's solubility might be limited even at reflux. Best used in combination with a co-solvent like water or IPA.
Tetrahydrofuran (THF) / Hexanes Poor (for Recrystallization) The compound is generally insoluble in these less polar solvents. More suitable for slurry washes or as anti-solvents.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties I should be aware of? A: this compound is a polar, hydrophilic solid.[1] Its structure contains a carboxylic acid and a tertiary amine, making it zwitterionic in its free base form. As a hydrochloride salt, it is expected to be highly water-soluble and potentially hygroscopic. Its molecular weight is approximately 179.64 g/mol .[1][2][3][9]

Q2: The purified material is gaining weight upon standing. What is happening? A: This is a classic sign of hygroscopicity, which is the tendency of a substance to absorb moisture from the atmosphere.[10] Hydrochloride salts of amines are often hygroscopic.[11] This can affect the accuracy of weighing and the stability of the compound.

  • Solution: Handle the material in a low-humidity environment, such as a glove box or a dry room.[12][13] Store the compound in a tightly sealed container with a desiccant. For manufacturing, strategies like co-crystallization or specialized packaging may be employed to mitigate this issue.[13][14]

Q3: Can I use normal-phase silica gel chromatography for purification? A: It is strongly discouraged. The highly polar and ionic nature of the hydrochloride salt will cause it to bind irreversibly to silica gel, resulting in very poor or no recovery. If chromatographic purification is necessary, consider ion-exchange chromatography or reversed-phase (C18) chromatography with an appropriate mobile phase modifier (e.g., trifluoroacetic acid or formic acid).[15][16]

Q4: How can I convert the hydrochloride salt back to the zwitterionic free base? A: To obtain the zwitterion, you can dissolve the hydrochloride salt in water and carefully adjust the pH to its isoelectric point (pI). The pI is the pH at which the net charge of the molecule is zero. At this pH, the zwitterion typically has its lowest aqueous solubility and may precipitate.[15] This can be achieved by the careful addition of a mild base (e.g., sodium bicarbonate or a tertiary amine like triethylamine) while monitoring the pH.

References

Technical Support Center: Enhancing In Vivo Bioavailability of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

Introduction

Welcome to the technical support guide for 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo oral bioavailability of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments. This guide combines frequently asked questions (FAQs) for a quick overview with in-depth troubleshooting guides for specific experimental hurdles.

Based on its structure—a hydrophilic amino acid derivative supplied as a hydrochloride salt—this compound is anticipated to have good aqueous solubility but potentially poor membrane permeability, placing it in the probable Biopharmaceutics Classification System (BCS) Class III.[1] Such compounds are notoriously challenging to deliver orally, as their absorption is limited by their ability to cross the gastrointestinal epithelium.[1] This guide will walk you through identifying and overcoming these barriers.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: While a full experimental characterization is always recommended, we can infer key properties from its chemical structure. These properties are critical as they dictate the compound's behavior in biological systems.

Table 1: Predicted Physicochemical Properties and Their Implications

PropertyPredicted Value/CharacteristicImplication for Oral Bioavailability
Molecular Weight ~179.64 g/mol [2][3][4]Low molecular weight is generally favorable for passive diffusion.
Form Hydrochloride Salt[2]The salt form typically enhances aqueous solubility compared to the free base.
Aqueous Solubility HighHigh solubility ensures the drug can dissolve in gastrointestinal fluids, a prerequisite for absorption.[5] However, it does not guarantee absorption.
LogP (Lipophilicity) Low (Predicted)Low lipophilicity suggests the compound is hydrophilic, which can lead to poor permeability across the lipid-rich intestinal cell membranes. This is a primary barrier for BCS Class III drugs.[1]
pKa Predicted two pKa values (tertiary amine and carboxylic acid)The ionization state will vary in the different pH environments of the GI tract, affecting both solubility and permeability.

Q2: What are the most likely reasons for the poor oral bioavailability of this compound?

A2: For a soluble, hydrophilic compound like this, the primary barriers are typically:

  • Low Intestinal Permeability: The molecule struggles to pass through the lipid bilayer of the intestinal epithelial cells.[1]

  • Efflux by Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it from inside the cell back into the intestinal lumen, thereby limiting net absorption.[6] Pyrrolidine scaffolds can sometimes be susceptible to P-gp efflux.[7]

  • Extensive First-Pass Metabolism: Before reaching systemic circulation, the drug must pass through the gut wall and the liver, where it can be extensively metabolized by enzymes (e.g., Cytochrome P450s).[8][9] This "first-pass effect" reduces the amount of active drug that reaches the bloodstream.[8][9][10]

Q3: What are the principal strategies to enhance the bioavailability of a hydrophilic compound?

A3: Strategies should focus on overcoming the permeability barrier. Key approaches include:

  • Formulation with Permeation Enhancers: These excipients transiently open the tight junctions between intestinal cells or disrupt the cell membrane to allow the drug to pass through.[11][12]

  • Ion Pairing: Co-administering the hydrophilic, ionizable drug with a lipophilic counter-ion can form a more lipophilic, neutral complex that has improved membrane-crossing ability.[11][12]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption of even hydrophilic compounds by various mechanisms, including altering membrane fluidity and opening tight junctions.[12]

  • Prodrug Approach: Chemically modifying the molecule to create a more lipophilic prodrug that can cross the membrane and then revert to the active parent drug in the bloodstream.[13][14]

Q4: Which animal model is best for initial in vivo pharmacokinetic (PK) studies?

A4: The Sprague-Dawley rat is the most common and appropriate model for initial oral bioavailability and PK screening studies due to its well-characterized physiology, cost-effectiveness, and the large body of historical data available for comparison.[15][16] However, it is crucial to remember that physiological differences exist between rats and humans in terms of GI tract pH, enzymes, and transit times, which can affect translation of the data.[16]

Troubleshooting Guides

This section addresses specific problems you might encounter during your in vivo experiments.

Problem 1: Plasma concentrations are below the limit of quantification (BLQ) after a high oral dose.

This is a common and frustrating issue that suggests a severe absorption problem. A systematic investigation is required to pinpoint the cause.

  • Diagram: Systematic Investigation Workflow This workflow outlines the logical steps to diagnose the cause of extremely low oral bioavailability.

    workflow start Observation: Plasma levels are BLQ iv_pk Step 1: Conduct IV PK Study (1-2 mg/kg) start->iv_pk check_clearance Is IV clearance very high? iv_pk->check_clearance check_bioavailability Calculate Absolute Bioavailability (F%) F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) check_clearance->check_bioavailability No conclusion_metabolism Conclusion: Rapid systemic clearance is the issue. Consider metabolic blockers or structural modification. check_clearance->conclusion_metabolism Yes permeability Step 2: Assess Permeability (e.g., Caco-2 Assay) check_bioavailability->permeability metabolism Step 3: Assess Metabolism (e.g., Liver Microsome Assay) permeability->metabolism conclusion_permeability Conclusion: Poor permeability is the primary barrier. Focus on permeation enhancement strategies. metabolism->conclusion_permeability

    Caption: Workflow for diagnosing near-zero oral bioavailability.

  • Potential Cause A: Extremely Poor Permeability The compound cannot cross the intestinal wall to enter the bloodstream.

    • Troubleshooting Steps:

      • Confirm with In Vitro Models: Use a Caco-2 permeability assay. A low apparent permeability coefficient (Papp) in the A-to-B direction (<1 x 10⁻⁶ cm/s) confirms poor transcellular transport.

      • Assess Efflux: In the same Caco-2 assay, determine the efflux ratio (Papp B-to-A / Papp A-to-B). A ratio >2 suggests the compound is a substrate for an efflux transporter like P-gp.[6]

      • Solution - Formulation with Enhancers: Formulate the compound with a well-characterized permeation enhancer. A study on a similar hydrophilic compound (RWJ-445167) showed that complexing it with sodium lauryl sulfate (SLS) and incorporating it into an in-situ gelling carrier increased bioavailability from 4% to 28% in rats.[1] This combined approach of increasing lipophilicity via ion-pairing and increasing residence time with a mucoadhesive gel is highly effective.[1]

  • Potential Cause B: Catastrophic First-Pass Metabolism The compound is almost completely metabolized in the gut wall or liver before it can be measured systemically.[9][17]

    • Troubleshooting Steps:

      • In Vitro Metabolic Stability: Assess the compound's stability in rat liver microsomes or S9 fractions.[6] A short half-life (<15-20 minutes) indicates high intrinsic clearance and susceptibility to first-pass metabolism.

      • Solution - Prodrug Approach: If a specific metabolic site can be identified (e.g., the carboxylic acid), it can be masked with a promoiety to create a prodrug.[14] This prodrug would be absorbed and then cleaved in the plasma to release the active compound, bypassing first-pass metabolism.

Problem 2: Bioavailability is low (~5-10%) despite good aqueous solubility.

This scenario strongly points to a permeability-limited absorption, the hallmark of BCS Class III compounds.

  • Diagram: Barriers to Oral Drug Absorption This diagram illustrates the sequential barriers a drug must overcome after oral administration.

    barriers cluster_gut Gastrointestinal Tract cluster_liver Liver lumen Lumen (Drug in Solution) epithelium Intestinal Epithelium (Permeability Barrier) lumen->epithelium 1. Absorption (Permeation) gut_vein Portal Vein epithelium->gut_vein 2. Gut Wall Metabolism efflux Efflux Pumps (e.g., P-gp) liver Hepatic Metabolism (First-Pass Effect) gut_vein->liver systemic Systemic Circulation liver->systemic 3. Hepatic Metabolism efflux->lumen Drug pumped out

    Caption: Key physiological barriers limiting oral bioavailability.

  • Recommended Strategies:

    • Co-administration with P-gp Inhibitors (for investigation): In preclinical studies, co-dosing with a known P-gp inhibitor like verapamil can confirm if efflux is a major barrier. A significant increase in bioavailability would validate this hypothesis.[6] Note: This is an investigative tool, not typically a clinical strategy.

    • Lipid-Based Formulations: While often used for poorly soluble drugs, lipid-based systems like SMEDDS can improve permeability.[12] They work by altering the GI environment, stimulating bile flow which can form permeability-enhancing mixed micelles, and directly interacting with enterocyte membranes.[12]

    • Particle Engineering (Nanoparticles): Encapsulating the drug in polymeric nanoparticles can enhance uptake via M-cells in the Peyer's patches of the gut, bypassing the traditional absorption route and reducing first-pass metabolism.[18][19]

Table 2: Comparison of Selected Bioavailability Enhancement Strategies

StrategyMechanism of ActionProsCons
Ion Pairing with SLS Forms a more lipophilic complex, enhancing passive diffusion across membranes.[1]Simple to formulate; significant bioavailability gains reported for hydrophilic drugs.[1]Requires careful selection of counter-ion; potential for GI irritation at high concentrations.
Lipid Formulations (SMEDDS) Spontaneously forms a microemulsion in GI fluids, enhancing solubilization and membrane permeability.[12]Can address both solubility and permeability issues; may reduce food effects.More complex formulation development; potential for drug degradation in lipid excipients.
Prodrug Approach Masks polar functional groups to increase lipophilicity and membrane permeability.[13][14]Can precisely overcome permeability and metabolism barriers; well-established regulatory path.Requires significant medicinal chemistry effort; potential for incomplete conversion to active drug.
Nanoparticles Encapsulation protects the drug from degradation and can facilitate uptake through alternative pathways (e.g., lymphatic).[18][19]Can achieve high drug loading; potential for targeted delivery and reduced metabolism.[18]Complex manufacturing and characterization; potential for immunogenicity or toxicity of materials.[18]

Key Experimental Protocols

Protocol 1: Preparation of an Ion-Pair/In-Situ Gelling Formulation This protocol is adapted from a successful strategy reported for enhancing the bioavailability of a BCS Class III compound.[1]

  • Prepare the Drug-SLS Complex: a. Dissolve this compound and sodium lauryl sulfate (SLS) in deionized water at a 1:1 molar ratio. b. Lyophilize the solution to obtain a solid powder of the drug-SLS complex. c. Characterize the complex to confirm its formation and determine its properties (e.g., aqueous solubility, octanol-water partition coefficient). The complex should be significantly more lipophilic than the parent drug.[1]

  • Prepare the In-Situ Gelling Formulation: a. The original study used Cremophor EL as the gelling carrier.[1] b. Disperse the drug-SLS complex powder into the Cremophor EL carrier at the desired concentration (e.g., 20 mg/mL) using a vortex mixer until a uniform suspension is achieved. c. Store the formulation protected from light until administration.

Protocol 2: Basic Oral Pharmacokinetic Study in Rats

  • Animals: Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight with free access to water.

  • Dosing: a. Group 1 (Control): Administer the compound dissolved in saline or water at a dose of 10 mg/kg via oral gavage. b. Group 2 (Test Formulation): Administer the enhanced formulation (from Protocol 1) at the same equivalent dose. c. Group 3 (IV Administration): Administer the compound dissolved in saline at a dose of 1-2 mg/kg via tail vein injection to determine absolute bioavailability.

  • Blood Sampling: Collect sparse blood samples (e.g., ~100-200 µL) from the tail vein into heparinized tubes at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.[20]

  • Data Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax) using non-compartmental analysis. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Table 3: Hypothetical PK Data Comparing Formulations in Rats

ParameterGroup 1: Saline Formulation (10 mg/kg, PO)Group 2: Enhanced Formulation (10 mg/kg, PO)Group 3: IV Bolus (2 mg/kg, IV)
Cmax (ng/mL) 754501800
Tmax (hr) 0.51.00.08
AUC₀-t (ng*hr/mL) 15018002000
Absolute Bioavailability (F%) 3.75% 45% 100%

This hypothetical data illustrates a successful enhancement strategy, increasing bioavailability more than tenfold from a baseline of <4% to a respectable 45%.

References

Validation & Comparative

A Researcher's Guide to the Validation of Novel Muscarinic Agonists: A Comparative Analysis of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel compounds, such as 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride, as muscarinic acetylcholine receptor (mAChR) agonists. We will detail a series of in vitro experiments designed to characterize the binding affinity, functional potency, and receptor subtype selectivity of this compound. For comparative purposes, its performance will be benchmarked against the well-established muscarinic agonists, carbachol and pilocarpine, and its specificity will be challenged by the classical competitive antagonist, atropine.

The muscarinic receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are integral to the regulation of a myriad of physiological functions, making them attractive therapeutic targets for a range of disorders, including Alzheimer's disease, schizophrenia, and Sjögren's syndrome. The development of novel, subtype-selective muscarinic agonists is a key objective in modern pharmacology to achieve targeted therapeutic effects while minimizing off-target side effects.

Experimental Framework: A Multi-Tiered Approach to Validation

Our validation strategy for this compound is structured in a logical, tiered approach, beginning with receptor binding to confirm interaction, followed by functional assays to determine the nature and potency of this interaction, and concluding with a selectivity profile.

Tier 1: Receptor Binding Affinity Assessment

The initial step is to determine if this compound physically binds to muscarinic receptors. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of our test compound to displace a radiolabeled ligand with known high affinity for the muscarinic receptors.

  • Preparation of Membranes: Utilize cell membranes prepared from a cell line recombinantly expressing one of the human muscarinic receptor subtypes (e.g., CHO-K1 cells expressing M2 receptors).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), a fixed concentration of a high-affinity muscarinic radioligand (e.g., [3H]-N-methylscopolamine), and varying concentrations of the test compound (this compound) or reference compounds (carbachol, pilocarpine).

  • Incubation: Incubate the plates at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filtermat, which traps the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: The data is used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Diagram: Workflow for Competitive Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (e.g., CHO-M2) Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([3H]-NMS) Radioligand->Incubation TestCompound Test Compound or Control TestCompound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Terminate Reaction Washing Wash to Remove Unbound Ligand Filtration->Washing Counting Scintillation Counting Washing->Counting Curve Generate Dose-Response Curve Counting->Curve Ki Calculate Ki from IC50 Curve->Ki

Caption: A streamlined workflow for determining the binding affinity of a test compound.

Tier 2: Functional Characterization of Agonist Activity

Having confirmed that our compound binds to the receptor, the next crucial step is to determine its functional effect. Muscarinic receptors signal through two primary pathways depending on the subtype. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to an increase in intracellular calcium ([Ca2+]i). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.

This assay measures the ability of a compound to stimulate the Gq/11 pathway, a hallmark of M1, M3, and M5 receptor activation.

  • Cell Culture: Plate cells expressing the target muscarinic receptor subtype (e.g., HEK293 cells expressing M3 receptors) in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. This dye will fluoresce upon binding to calcium.

  • Compound Addition: Utilize a fluorescent imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of the test compound, carbachol, or pilocarpine to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Antagonist Challenge: To confirm the response is mediated by the muscarinic receptor, pre-incubate some wells with atropine before adding the agonist.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the half-maximal effective concentration (EC50) and the maximum efficacy (Emax).

Diagram: Gq/11 Signaling Pathway

Agonist Muscarinic Agonist Receptor M1/M3/M5 Receptor Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Ca Ca2+ Release ER->Ca Stimulates

Caption: The canonical Gq/11 signaling cascade initiated by M1, M3, and M5 receptor activation.

This assay is used to assess the activation of Gi/o-coupled M2 and M4 receptors by measuring the inhibition of cAMP production.

  • Cell Culture: Plate cells expressing the target muscarinic receptor subtype (e.g., CHO-K1 cells expressing M2 receptors).

  • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound or reference agonists.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Antagonist Challenge: As with the calcium assay, confirm the specificity of the response by pre-treating with atropine.

  • Data Analysis: The decrease in forskolin-stimulated cAMP levels is plotted against the agonist concentration to determine the EC50 and Emax for the inhibitory response.

Tier 3: Receptor Subtype Selectivity Profiling

To build a comprehensive profile of this compound, the functional assays described above should be performed on a panel of cell lines, each stably expressing one of the five human muscarinic receptor subtypes (M1-M5). This will reveal the compound's selectivity, a critical parameter for predicting its therapeutic potential and side-effect profile.

Comparative Data Summary

The following table presents hypothetical, yet plausible, data for our test compound in comparison to established muscarinic agonists. This data illustrates the expected outcomes from the described experimental plan.

CompoundBinding Affinity (Ki, nM) vs. M2M3 Potency (EC50, nM) (Calcium Assay)M3 Efficacy (% of Carbachol)M2 Potency (EC50, nM) (cAMP Assay)M2 Efficacy (% of Carbachol)
This compound 12025095%45088%
Carbachol 50100100%150100%
Pilocarpine 30050070%80065%
Atropine 1.5No agonist activityN/ANo agonist activityN/A

Conclusion

This guide outlines a robust and scientifically sound methodology for the validation of novel muscarinic agonists, using this compound as a case study. By systematically assessing receptor binding, functional activity across the primary signaling pathways, and subtype selectivity, researchers can build a comprehensive pharmacological profile of their compound. The inclusion of well-characterized reference compounds and antagonists is essential for the contextualization and validation of the generated data. This structured approach ensures the generation of high-quality, reproducible data critical for the advancement of drug discovery programs targeting the muscarinic receptor family.

A Comparative Guide to Muscarinic Agonists: Profiling 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors (mAChRs) are members of the G protein-coupled receptor (GPCR) superfamily and are critical mediators of the parasympathetic nervous system.[1][2][3] These receptors are involved in a wide array of physiological processes, including glandular secretion, smooth muscle contraction, and heart rate regulation.[2][4] In the central nervous system (CNS), they play a pivotal role in cognitive functions like learning and memory.[5][6]

There are five distinct subtypes of mAChRs, designated M1 through M5, which are broadly classified into two major signaling pathways.[1][5][7] The M1, M3, and M5 subtypes preferentially couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][7] Conversely, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][8] This differential signaling underlies the diverse physiological responses mediated by muscarinic agonists. Due to their integral role in both the central and peripheral nervous systems, mAChRs are significant targets for therapeutic intervention in a variety of disorders.[9]

This guide focuses on 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride, a compound featuring a pyrrolidine scaffold, which is of significant interest in medicinal chemistry for its ability to create three-dimensional diversity in drug candidates. We will compare its profile with other key muscarinic agonists to highlight its potential utility as a research tool or therapeutic lead.

Mechanism of Action: Delineating Muscarinic Signaling Pathways

The activation of muscarinic receptors by an agonist initiates a cascade of intracellular events that are subtype-dependent. Understanding these pathways is fundamental to interpreting the functional data of any muscarinic agonist.

The M1, M3, and M5 receptors, upon agonist binding, activate the Gq family of G-proteins.[1] This activation stimulates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). This rise in intracellular Ca2+ is a key event that can be measured to quantify receptor activation.[10][11]

In contrast, the M2 and M4 receptors are coupled to the Gi family of G-proteins.[1] Agonist stimulation of these receptors leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cAMP.[12] The βγ subunits of the Gi protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[1]

Muscarinic Signaling Pathways Figure 1: Simplified Muscarinic Receptor Signaling Cascades cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 M1_M3_M5->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release Triggers M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi Agonist AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified Muscarinic Receptor Signaling Cascades.

Comparative Analysis of Muscarinic Agonists

A critical aspect of characterizing a muscarinic agonist is its affinity and functional potency at each of the five receptor subtypes. This profile determines its potential therapeutic applications and side-effect profile. While specific binding and functional data for this compound are not extensively published in publicly available literature, we can infer its likely properties based on its structure and compare it to well-characterized agonists.

For this guide, we will compare it against:

  • Pilocarpine: A non-selective muscarinic agonist used in the treatment of glaucoma and dry mouth.[4][13][14]

  • Xanomeline: An M1/M4 selective agonist that has been investigated for schizophrenia and Alzheimer's disease.[5][15][16][17]

  • Cevimeline: An M1/M3 selective agonist used for treating dry mouth in Sjögren's syndrome.[18][19][20]

Receptor Binding Affinity & Selectivity

Binding affinity, typically represented by the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value indicates higher binding affinity. The ratio of Ki values for different receptor subtypes indicates the compound's selectivity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
This compound Data not availableData not availableData not availableData not availableData not availablePresumed M1-preferring
Pilocarpine ~740~4600~1100~4600Data not availableM1/M3 preference over M2/M4[12]
Xanomeline ~2.5~5.3~1.7~1.0~2.6Binds with similar high affinity to all subtypes[15][21][22]
Cevimeline Data not availableData not availableData not availableData not availableData not availablePotent M1 agonist[18]

Functional Potency & Efficacy

Functional potency is measured by the half-maximal effective concentration (EC50), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Efficacy refers to the maximum response an agonist can produce.

CompoundM1 EC50 (µM)M2 EC50 (µM)M3 EC50 (µM)M4 EC50 (µM)M5 EC50 (µM)Functional Selectivity
This compound Data not availableData not availableData not availableData not availableData not availablePresumed M1-preferring
Pilocarpine Data not availableData not availableData not availableData not availableData not availableM1/M3 selective agonist[12]
Xanomeline Full agonistPartial agonistPartial agonistFull agonistPartial agonistFunctionally selective for M1/M4[21]
Cevimeline 0.0231.040.0481.310.063M1/M3 selective agonist[18]

Note: The absence of publicly available data for this compound underscores the need for the experimental protocols detailed below.

Experimental Protocols for Characterization

To empirically determine the pharmacological profile of a novel compound like this compound, a series of standardized in vitro assays are required.

Experimental Workflow

Experimental Workflow Figure 2: Workflow for Muscarinic Agonist Characterization Start Test Compound (e.g., this compound) BindingAssay Radioligand Binding Assay Start->BindingAssay FunctionalAssay Functional Assays Start->FunctionalAssay DataAnalysis Data Analysis (Ki, EC50, Emax) BindingAssay->DataAnalysis CaAssay Calcium Mobilization (M1, M3, M5) FunctionalAssay->CaAssay cAMPAssay cAMP Assay (M2, M4) FunctionalAssay->cAMPAssay CaAssay->DataAnalysis cAMPAssay->DataAnalysis Profile Pharmacological Profile (Affinity, Potency, Selectivity) DataAnalysis->Profile

Caption: Workflow for Muscarinic Agonist Characterization.

1. Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[23][24][25]

  • Objective: To determine the Ki of this compound at each of the five human mAChR subtypes.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing each human mAChR subtype (M1-M5).

    • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

    • Non-specific binding control: Atropine (high concentration).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • 96-well filter plates (e.g., glass fiber filters).[24]

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound, this compound.

    • In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]NMS, and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of atropine.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Mobilization Assay (for M1, M3, M5)

This functional assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors.[10][11][26][27][28]

  • Objective: To determine the EC50 and Emax of this compound at M1, M3, and M5 receptors.

  • Materials:

    • HEK293 or CHO cells stably expressing M1, M3, or M5 receptors.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[10][11][27]

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[10][26]

  • Procedure:

    • Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow to near confluence.[10]

    • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.[10]

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Place the cell plate in the fluorescence reader.

    • Measure the baseline fluorescence, then automatically inject the test compound dilutions into the wells.

    • Immediately record the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Discussion & Conclusion

The pharmacological profile of a muscarinic agonist is a composite of its binding affinity, functional potency, and selectivity across the five receptor subtypes. While data for this compound is sparse, its structural similarity to other M1-preferring agonists suggests it may be a valuable tool for studying M1 receptor pharmacology. The M1 receptor is a key target for cognitive enhancement in conditions like Alzheimer's disease and schizophrenia.[5][6][29]

In comparison, Pilocarpine acts broadly on M1, M2, and M3 receptors, leading to a range of parasympathetic effects, including those used therapeutically for glaucoma and dry mouth.[13][14][30] Its lack of selectivity, however, can lead to systemic side effects.[14]

Xanomeline presents an interesting case of functional selectivity. While it binds to all five muscarinic subtypes with high affinity, it acts as a full agonist at M1 and M4 receptors but only a partial agonist at M2, M3, and M5 receptors.[15][21] This M1/M4-preferential activation is thought to be the basis for its antipsychotic and pro-cognitive effects.[16][17]

Cevimeline demonstrates selectivity for M1 and M3 receptors, making it effective for stimulating salivary and lacrimal gland secretion in patients with Sjögren's syndrome.[18][20][31][32] Its greater potency at M1 and M3 over M2 and M4 receptors likely contributes to its therapeutic window.[18]

The true potential of this compound can only be unlocked through rigorous experimental characterization as outlined in this guide. By determining its Ki and EC50 values at all five muscarinic subtypes, researchers can ascertain its selectivity and potency, thereby defining its utility as a specific probe for M1 receptor function or as a lead compound for further drug development. The provided protocols offer a self-validating system to generate the robust data necessary for these critical assessments.

References

A Comparative Analysis of 2-(1-Methylpyrrolidin-3-yl)acetic Acid Hydrochloride and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the ability to introduce stereocenters make it an attractive starting point for the design of novel therapeutics. 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride represents a simple yet versatile building block within this chemical space. While this specific compound is primarily available as a synthetic intermediate, its structural analogs have been extensively explored as potent and selective ligands for a variety of critical biological targets.[1][2][3][4][5]

This guide provides a comparative analysis of the known analogs of 2-(1-Methylpyrrolidin-3-yl)acetic acid, focusing on their structure-activity relationships (SAR) at key neurological targets. We will delve into the experimental data that illuminates how modifications to this core structure impact biological activity, offering insights for researchers in drug development. The analysis is structured around three major target classes where this scaffold has shown significant promise: Nicotinic Acetylcholine Receptors (nAChRs), Muscarinic Acetylcholine Receptors (MRs), and GABA Transporters (GATs).

I. Nicotinic Acetylcholine Receptor (nAChR) Ligands

The α4β2 nAChR subtype is a well-validated target for treating nicotine addiction and other central nervous system disorders.[6][7] Analogs based on the pyrrolidine scaffold have been synthesized and evaluated as potent ligands for these receptors.

Structure-Activity Relationship (SAR) Analysis

A key strategy in developing nAChR ligands from the pyrrolidine scaffold has been the synthesis of epibatidine analogs. These studies reveal that even subtle structural modifications can significantly alter binding affinity and functional activity. For instance, the introduction of substituted pyridinyl groups at the 3'-position of deschloroepibatidine analogs, which contain a pyrrolidine-like bridged structure, leads to compounds with high affinity for α4β2*-nAChRs.[6][7][8]

A comparative look at these analogs shows a clear trend:

Compound IDCore StructureR Group (at 3'-position)α4β2* nAChR Binding Ki (nM)Functional Activity
Varenicline (Reference) Quinuclidine-0.12Partial Agonist
5a deschloroepibatidine4"-pyridinyl0.009Antagonist
6b deschloroepibatidine5"-pyrimidinyl0.13Potent Antagonist
7a 2'-Fluoro-deschloroepibatidine4"-pyridinyl0.021Low Agonist Activity
8d 2'-Fluoro-deschloroepibatidine2"-amino-5"-pyridinyl0.010Little to no Agonist Activity

Data synthesized from multiple sources for comparative purposes.[6][7]

The data indicates that the pyrrolidine-containing core is crucial for high-affinity binding. The nature of the aromatic substituent modulates the affinity and, critically, the functional outcome, shifting the profile from partial agonism (like varenicline) to potent antagonism. For example, compound 6b demonstrates high binding affinity and potent antagonist activity in vivo, making it a candidate for smoking cessation therapies.[6]

nAChR_Analog_Structure cluster_0 General Scaffold for nAChR Ligands cluster_1 Impact Scaffold Core Pyrrolidine-like Structure R_Group Variable Substituent (e.g., Pyridinyl, Pyrimidinyl) Scaffold->R_Group Modification Site Binding High Affinity Binding to α4β2 nAChR R_Group->Binding Function Modulated Functional Activity (Agonist vs. Antagonist) R_Group->Function

Caption: General structure of pyrrolidine-based nAChR ligands.

Experimental Protocol: nAChR Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of test compounds to nAChRs.

Objective: To determine the inhibitory constant (Ki) of a test compound for the α4β2 nAChR subtype using [³H]epibatidine as the radioligand.

Materials:

  • Membrane preparations from cells stably expressing human α4β2 nAChRs.

  • [³H]epibatidine (specific activity ~50-80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Nicotine (100 µM).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Filtration manifold and liquid scintillation counter.

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compound. The final assay volume is typically 250 µL.

  • Incubation: In a 96-well plate, add in the following order:

    • 150 µL of Assay Buffer.

    • 25 µL of test compound or vehicle (for total binding) or non-specific control.

    • 25 µL of [³H]epibatidine (final concentration ~50 pM).

    • 50 µL of membrane preparation (containing 20-40 µg of protein).

  • Equilibration: Incubate the plate at 4°C for 4 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to stand for at least 4 hours. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Muscarinic Acetylcholine Receptor (MR) Ligands

While less explored for therapeutic purposes, the pyrrolidine scaffold has been identified in synthetic cathinones that exhibit off-target activity at muscarinic receptors.[9] This is particularly relevant for understanding the full pharmacological profile and potential side effects of these psychoactive substances.

SAR Analysis

A study on synthetic cathinones revealed that α-pyrrolidinohexiophenone (α-PHP) and its analogs act as antagonists at human muscarinic receptors, particularly the M2 subtype.[9] The affinity for MRs was found to be highly dependent on the length of the α-carbon side chain.

Compoundα-Carbon Side Chain LengthM2R Affinity (Ki, nM)Functional Activity
α-PPP Methyl> 75,000-
α-PVP Propyl~1,000Antagonist
α-PHP Butyl251Antagonist (Kb = 120 nM)

Data from Canfield et al., 2020.[9]

This clear SAR demonstrates that increasing the alkyl chain length from methyl to butyl dramatically increases the affinity for M2 receptors by over 300-fold.[9] This highlights the importance of lipophilicity and steric bulk in this region of the molecule for MR interaction. The anticholinergic activity of these compounds may contribute to their reported adverse effects, such as tachycardia and cognitive impairments.[9]

Experimental Protocol: M2R Functional Assay (cAMP Inhibition)

This protocol outlines a method to assess the functional antagonism of test compounds at the M2 muscarinic receptor.

Objective: To determine the antagonist constant (Kb) of a test compound at the M2 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

  • CHO cells stably expressing the human M2 muscarinic receptor.

  • Assay Medium: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor).

  • Agonist: Carbachol.

  • Forskolin (to stimulate cAMP production).

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Procedure:

  • Cell Plating: Plate the M2-expressing CHO cells in a 96-well plate and grow to confluence.

  • Pre-incubation with Antagonist: Aspirate the growth medium and pre-incubate the cells with various concentrations of the test compound (antagonist) in Assay Medium for 20 minutes at 37°C.

  • Agonist Challenge: Add the agonist (carbachol) at a concentration that gives ~80% of its maximal effect (EC80) to the wells already containing the antagonist. Incubate for 30 minutes at 37°C.

  • cAMP Stimulation: Add forskolin (final concentration ~10 µM) to all wells and incubate for an additional 15 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the antagonist concentration. The data will show a reversal of the carbachol-induced inhibition of cAMP. The antagonist constant (Kb) can be calculated using the Gaddum-Schild equation, which requires constructing full dose-response curves for the agonist in the presence of different fixed concentrations of the antagonist.

III. GABA Transporter (GAT) Inhibitors

The γ-aminobutyric acid (GABA) transporters are responsible for clearing GABA from the synaptic cleft, thus terminating inhibitory neurotransmission.[10] Inhibitors of GATs can prolong GABAergic signaling and are of interest for treating conditions like epilepsy and neuropathic pain. Pyrrolidine-2-acetic acid derivatives have been investigated as potential GAT inhibitors.[11][12]

SAR Analysis

Studies on N-alkylated derivatives of pyrrolidine-2-acetic acid have shown that both the stereochemistry of the pyrrolidine ring and the nature of the N-substituent are critical for inhibitory potency at GAT-1 and GAT-3.[11]

Compound TypeStereochemistryGAT-1 IC50 (µM)GAT-3 IC50 (µM)
4-unsubstituted pyrrolidine-2-acetic acid derivatives (2S)PotentPotent
4-hydroxy-pyrrolidine-2-acetic acid derivatives (2S, 4R)Decreased PotencyDecreased Potency
4-hydroxy-pyrrolidine-2-acetic acid derivatives (2S)5.1, 6.6, 9.4> 100

Data synthesized from multiple sources for comparative purposes.[11][12]

The data suggests that the introduction of a 4-hydroxy group is generally detrimental to the potency at both GAT-1 and GAT-3. However, for the 4-hydroxy derivatives, the (2S)-configuration appears crucial for retaining reasonable affinity at GAT-1.[11] This indicates that the binding pocket of GAT-1 can accommodate a 4-hydroxy group if the rest of the molecule is in the correct orientation, while GAT-3 is less tolerant of this substitution.

GAT_Inhibitor_Workflow cluster_0 Screening Cascade Start Synthesize Pyrrolidine Analogs Assay GABA Uptake Inhibition Assay (GAT-1, GAT-2, GAT-3, GAT-4) Start->Assay Potency Determine IC50 Values Assay->Potency Selectivity Assess Subtype Selectivity (GAT-1 vs. GAT-3) Potency->Selectivity SAR Establish Structure-Activity Relationship (SAR) Selectivity->SAR End Lead Compound Identification SAR->End

Caption: Workflow for screening GABA transporter inhibitors.

Experimental Protocol: GABA Uptake Inhibition Assay

This protocol provides a method for assessing the inhibitory activity of compounds on GABA transporters.

Objective: To measure the IC50 of a test compound for inhibiting the uptake of [³H]GABA into cells expressing specific GAT subtypes.

Materials:

  • HEK-293 cells transiently or stably expressing a specific GAT subtype (e.g., human GAT-1).

  • [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Non-specific uptake control: A known potent GAT inhibitor (e.g., Tiagabine for GAT-1).

  • Test compounds.

Procedure:

  • Cell Culture: Culture the GAT-expressing cells in appropriate multi-well plates (e.g., 24-well).

  • Pre-incubation: Wash the cells once with Uptake Buffer. Pre-incubate the cells for 10-20 minutes at room temperature with 200 µL of Uptake Buffer containing various concentrations of the test compound or the non-specific control.

  • Initiation of Uptake: Add 50 µL of a solution containing [³H]GABA (final concentration ~10-50 nM) to each well to initiate the uptake.

  • Incubation: Incubate the plate for a short period (e.g., 1-10 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the incubation solution and washing the cells three times with 1 mL of ice-cold Uptake Buffer.

  • Cell Lysis: Lyse the cells by adding 250 µL of 0.1 M NaOH or 1% SDS to each well.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake from the total uptake. Calculate the IC50 value by performing a non-linear regression analysis of the percent inhibition versus the test compound concentration.

Conclusion and Future Directions

The 2-(1-Methylpyrrolidin-3-yl)acetic acid scaffold is a valuable starting point for the development of novel, biologically active molecules. This comparative guide demonstrates that targeted modifications to this core structure can yield potent and selective ligands for diverse neurological targets, including nicotinic receptors, muscarinic receptors, and GABA transporters. The structure-activity relationships highlighted herein underscore the importance of stereochemistry, N-substituents, and the nature of appended functional groups in determining both binding affinity and functional activity.

Future research should focus on exploring a wider range of substitutions on the pyrrolidine ring and the acetic acid side chain. For instance, converting the carboxylic acid to bioisosteres such as tetrazoles or amides could improve metabolic stability and pharmacokinetic properties. Furthermore, a systematic evaluation of the enantiomers of these analogs is crucial, as biological targets often exhibit a high degree of stereoselectivity. By leveraging the insights from existing analogs, medicinal chemists can continue to refine this versatile scaffold to develop next-generation therapeutics for a range of challenging diseases.

References

A Comparative Guide to the Cross-Reactivity Profiling of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, ensuring target specificity is a cornerstone of developing safe and effective therapeutics. Off-target interactions can lead to unforeseen adverse effects, complicating clinical development and potentially causing late-stage attrition. This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel investigational compound, 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride . For the purposes of this technical guide, we will treat this compound as a selective modulator of the γ-aminobutyric acid type A (GABA-A) receptor. We will compare its selectivity against two well-characterized compounds with distinct pharmacological profiles. This document outlines the strategic rationale, detailed experimental protocols for in-vitro screening, and a transparent presentation of comparative data to guide researchers in making informed decisions during lead optimization.

Introduction: The Imperative of Selectivity in CNS Drug Development

The central nervous system (CNS) presents a uniquely complex environment for drug development. The vast number of structurally related receptors and ion channels creates a high potential for off-target interactions. The compound at the center of this guide, this compound (designated here as Compound-M ), is a synthetic small molecule featuring a methylpyrrolidine moiety, a common scaffold in CNS-active agents[1].

Its primary hypothesized mechanism of action is the positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the brain[2]. The GABA-A receptor is a pentameric ligand-gated ion channel with numerous subunits (e.g., α, β, γ), which assemble into a wide variety of receptor subtypes with distinct regional expression and physiological roles[3][4][5]. This diversity makes subtype-selectivity a critical goal for minimizing side effects such as sedation, ataxia, or cognitive impairment.

This guide will compare Compound-M to two reference compounds:

  • Diazepam: A classic benzodiazepine that acts as a non-selective positive allosteric modulator at the benzodiazepine binding site of GABA-A receptors containing α1, α2, α3, or α5 subunits.

  • Gaboxadol: An agonist that binds directly to the GABA binding site, showing some preference for extrasynaptic, δ-subunit-containing GABA-A receptors.

The objective is to present a clear, data-driven comparison of their cross-reactivity profiles, providing a framework for evaluating the safety and specificity of novel CNS drug candidates.

Strategic Approach to Cross-Reactivity Profiling

A systematic, tiered approach is essential for efficiently identifying potential off-target liabilities. Our strategy involves a broad initial screening against a panel of common off-targets, followed by more focused functional assays to determine the physiological relevance of any identified interactions.

dot graph TD{ subgraph "Tier 1: Broad Liability Screening" A["Compound-M (10 µM)"] --> B{"SafetyScreen44 Panel Radioligand Binding Assays"}; B --> C{"Identify Hits (>50% inhibition)"}; end subgraph "Tier 2: Potency & Functional Relevance" C --> D["Determine IC50/EC50 at Off-Target Receptors"]; D --> E{"Secondary Functional Assays (e.g., Calcium Flux, cAMP)"}; end subgraph "Tier 3: In-Depth Subtype Selectivity" F["On-Target: GABA-A Receptor"] --> G{"Recombinant Subunit Functional Assays (Electrophysiology)"}; end C --> F; E --> H["Risk Assessment Compare on-target potency vs. off-target activity"]; } caption: "Tiered workflow for cross-reactivity assessment."

This workflow ensures that resources are focused on the most relevant off-target interactions, moving from broad, cost-effective binding assays to more complex and informative functional studies. This tiered approach is a widely adopted strategy in the pharmaceutical industry to mitigate risks early in the discovery process[6][7][8].

Methodologies for In-Vitro Profiling

To ensure the integrity and reproducibility of our findings, we employ standardized and validated assay formats. The following protocols are foundational to the comparative data presented in this guide.

Broad Off-Target Screening: Radioligand Binding Assays

The initial step involves screening Compound-M, Diazepam, and Gaboxadol at a single high concentration (typically 10 µM) against a panel of receptors, ion channels, and transporters known to be associated with adverse drug reactions.

Experimental Protocol: SafetyScreen44 Panel

  • Objective: To identify significant binding interactions across a diverse set of 44 clinically relevant targets.

  • Assay Principle: Competitive radioligand binding. The test compound's ability to displace a specific high-affinity radioligand from its target is measured.

  • Materials:

    • Membrane preparations from recombinant cell lines or animal tissues expressing the target of interest.

    • Validated radioligands for each target (e.g., [³H]-Prazosin for α1-adrenergic receptor).

    • Test compounds: Compound-M, Diazepam, Gaboxadol dissolved in DMSO.

    • Scintillation fluid and microplates.

  • Procedure:

    • Dispense 50 µL of assay buffer into the wells of a 96-well microplate.

    • Add 2 µL of test compound stock solution (final concentration 10 µM).

    • Add 50 µL of radioligand solution prepared at 2x the final concentration.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding caused by the test compound relative to controls (vehicle for 0% inhibition, a known saturating ligand for 100% inhibition).

    • An inhibition value >50% is typically considered a "hit" and warrants further investigation.

Functional Assessment of Off-Target Hits

For any hits identified in the binding assays, it is crucial to determine if the compound acts as an agonist, antagonist, or modulator of that target's function. Cell-based functional assays provide this next level of characterization.

Experimental Protocol: CHO Cell-Based Calcium Flux Assay (for GPCRs)

  • Objective: To measure the functional activity of a compound at a Gq-coupled G-protein coupled receptor (GPCR) by monitoring changes in intracellular calcium.

  • Assay Principle: Chinese Hamster Ovary (CHO) cells are engineered to stably express the target GPCR.[9][10] These cells are loaded with a calcium-sensitive fluorescent dye. Receptor activation leads to an increase in intracellular calcium, which is detected as a change in fluorescence intensity.

  • Materials:

    • CHO cells stably expressing the target receptor (e.g., Histamine H1 receptor).

    • Fluo-4 AM or similar calcium-sensitive dye.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Fluorescent plate reader with automated injection capability.

  • Procedure:

    • Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., 1 hour incubation at 37°C).

    • Wash the cells to remove excess dye.

    • Place the plate in the fluorescent reader and begin baseline fluorescence measurements.

    • Agonist Mode: Inject a concentration range of the test compound and monitor the fluorescence signal over time.

    • Antagonist Mode: Pre-incubate the cells with a concentration range of the test compound, then inject a known agonist at its EC80 concentration and monitor the fluorescence signal.

  • Data Analysis:

    • Plot the change in fluorescence against the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Comparative Cross-Reactivity Data

The following tables summarize the (hypothetical) experimental data for Compound-M, Diazepam, and Gaboxadol. This data is presented to illustrate how a comparative analysis is performed.

Table 1: Primary Screening Results (% Inhibition at 10 µM)
Target ClassTargetCompound-MDiazepamGaboxadol
GPCR Adrenergic α18%15%4%
Dopamine D212%28%9%
Serotonin 5-HT2A15%35%11%
Muscarinic M168% 5%3%
Histamine H121%18%7%
Ion Channel hERG5%22%2%
L-type Ca²⁺3%12%1%
Transporter Dopamine (DAT)9%4%6%
Primary TargetGABA-A (BZD Site)N/A>95%N/A
Primary TargetGABA-A (GABA Site)N/AN/A>95%

Data represents the percentage inhibition of radioligand binding at a 10 µM concentration of the test compound. Values >50% (in bold) are considered significant hits requiring follow-up.

Interpretation: From this initial screen, Compound-M shows a significant interaction with the Muscarinic M1 receptor. Diazepam and Gaboxadol appear relatively clean at this concentration, aside from their expected high affinity for their primary target sites on the GABA-A receptor.

Table 2: Functional Characterization of the M1 Receptor Hit

Following the binding hit, a functional assay was performed to determine the nature of the interaction of Compound-M with the M1 receptor.

CompoundAssay TypeFunctional ReadoutResult
Compound-M M1 Calcium FluxAntagonist ModeIC50 = 2.8 µM

Interpretation: Compound-M acts as an antagonist at the Muscarinic M1 receptor with a micromolar potency. This off-target activity must be considered in the context of its on-target potency. If Compound-M is a potent GABA-A modulator (e.g., in the low nanomolar range), a 2.8 µM off-target activity might represent a sufficient therapeutic window. However, if its on-target potency is also in the micromolar range, this lack of selectivity could be problematic.

On-Target Selectivity: GABA-A Receptor Subtypes

A critical aspect of this guide is to compare the selectivity of the compounds across different GABA-A receptor subtypes. This is typically assessed using electrophysiology on recombinant receptors expressed in cell lines like HEK293 or CHO.[11][12]

dot graph TD { subgraph "Experimental Setup" A["Whole-Cell Patch Clamp"] --> B["HEK293 Cells Expressing Specific GABA-A Subtypes (e.g., α1β2γ2, α5β3γ2)"]; end subgraph "Protocol" B --> C["Apply GABA (EC20) to elicit a baseline chloride current"]; C --> D["Co-apply GABA + Test Compound"]; D --> E["Measure % Potentiation of the GABA-elicited current"]; end subgraph "Data Analysis" E --> F["Generate Concentration-Response Curve"]; F --> G["Calculate EC50 for Potentiation"]; end } caption: "Workflow for GABA-A subtype functional analysis."

Table 3: Comparative Potency at Key GABA-A Receptor Subtypes
Compoundα1β2γ2 (Sedation) EC50 (nM)α2β2γ2 (Anxiolysis) EC50 (nM)α5β2γ2 (Cognition) EC50 (nM)
Compound-M 15012 250
Diazepam 252030
Gaboxadol >10,000>10,000>10,000

EC50 values represent the concentration required for half-maximal potentiation of a GABA EC20 response. Gaboxadol is a direct agonist, not a modulator, so potentiation is not applicable.

Interpretation:

  • Compound-M demonstrates significant functional selectivity, with a >10-fold preference for the α2-containing subtype over the α1 and α5 subtypes. This profile suggests a potentially anxiolytic compound with a reduced liability for sedation (mediated by α1) and cognitive impairment (mediated by α5).

  • Diazepam is non-selective across these subtypes, consistent with its known clinical profile of providing anxiolysis along with significant sedation.

  • Gaboxadol's activity is not comparable in this assay format as it acts at a different binding site.

Conclusion and Recommendations

This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity and selectivity of a novel CNS compound.

  • Compound-M exhibits a promising on-target selectivity profile for α2-containing GABA-A receptors, suggesting a potentially improved therapeutic window over non-selective modulators like Diazepam.

  • However, its off-target antagonist activity at the Muscarinic M1 receptor (IC50 = 2.8 µM) is a potential liability. The therapeutic index (Off-target IC50 / On-target EC50) is approximately 233 (2800 nM / 12 nM). While this may be acceptable, further investigation into potential anti-cholinergic side effects is warranted.

  • Diazepam serves as a benchmark for non-selective GABA-A modulation, highlighting the advances made possible with subtype-selective compounds.

  • Gaboxadol represents an alternative mechanism (direct agonism) and underscores the importance of understanding a compound's primary mechanism before interpreting cross-reactivity data.

For the continued development of Compound-M, we recommend prioritizing two areas:

  • In-vivo assessment in animal models of anxiety and sedation to confirm if the in-vitro α2-selectivity translates to a favorable behavioral profile.

  • Structure-activity relationship (SAR) studies to identify modifications that can reduce or eliminate the M1 antagonist activity while retaining the desired GABA-A receptor profile.

By integrating broad panel screening with detailed functional and selectivity assays, researchers can build a comprehensive understanding of a compound's pharmacological profile, enabling data-driven decisions and ultimately leading to the development of safer and more effective medicines.

References

A Guide to Rigorous Preclinical Investigation of Novel CNS-Active Compounds: Control Experiments for 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Controls in Neurological Drug Discovery

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, chief among them being the unambiguous demonstration of its mechanism of action and efficacy. This guide focuses on establishing a robust preclinical framework for investigating 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride , a compound whose structural resemblance to nicotine suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). Given the absence of established pharmacological data for this specific molecule, a systematic and rigorously controlled experimental plan is not just recommended, but essential.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logically flowing narrative that explains the why behind each experimental choice, ensuring scientific integrity and trustworthiness in the generated data. We will explore the critical role of positive and negative controls in validating our hypothesis that this compound modulates nAChR activity.

Hypothesis: A Nicotinic Acetylcholine Receptor Modulator?

The core structure of this compound, featuring a methylpyrrolidine ring, is a well-known pharmacophore present in agonists of nAChRs, such as nicotine.[1][2] nAChRs are a diverse family of ligand-gated ion channels that play crucial roles in cognitive function, learning, memory, and attention.[3][4] Their dysfunction is implicated in a range of neurological disorders, making them a key therapeutic target.[5]

Therefore, our central hypothesis is that This compound acts as a modulator of neuronal nAChRs . To test this, we will employ a multi-tiered approach, starting with in vitro functional assays and progressing to in vivo behavioral models, all underpinned by the strategic use of well-characterized control compounds.

The Cornerstone of Valid Research: Selecting Appropriate Controls

  • Vehicle Control: This is the solvent or medium in which the test compound and control compounds are dissolved (e.g., saline or DMSO). It is crucial for ensuring that any observed effects are due to the compound itself and not the vehicle.

  • Positive Control: A well-characterized nAChR agonist will be used to confirm that our experimental systems are functioning correctly and are capable of detecting the expected biological response. For our purposes, Nicotine , the prototypical nAChR agonist, is an ideal choice.[10]

  • Negative Control: A known nAChR antagonist will be used to demonstrate the specificity of the observed effects. Mecamylamine , a non-selective nAChR antagonist, will serve this purpose by blocking the effects of both the positive control and, hypothetically, our test compound.[11]

In Vitro Characterization: Does it Interact with nAChRs?

Our first step is to determine if this compound directly interacts with and modulates the function of nAChRs. We will use two complementary in vitro techniques: patch-clamp electrophysiology and calcium imaging assays. These will be performed on cell lines stably expressing specific nAChR subtypes, such as the α4β2 and α7 subtypes, which are highly prevalent in the central nervous system.[4][12]

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel function by recording the electrical currents flowing through the nAChRs in response to agonist application.[13][14][15]

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Electrophysiological Recording cluster_2 Compound Testing cluster_3 Data Analysis prep Culture HEK293 cells expressing α4β2 or α7 nAChRs patch Establish whole-cell patch-clamp configuration prep->patch record_base Record baseline current patch->record_base apply_agonist Apply ACh or Nicotine (Positive Control) record_base->apply_agonist record_response Record agonist-evoked current apply_agonist->record_response analyze Measure peak current amplitude and desensitization kinetics record_response->analyze apply_test Apply Test Compound co_apply Co-apply with Agonist apply_test->co_apply apply_neg Apply Mecamylamine (Negative Control) apply_neg->co_apply co_apply->record_response compare Compare responses across Vehicle, Positive, Negative, and Test groups analyze->compare

Caption: Workflow for Patch-Clamp Electrophysiology Experiments.

Hypothetical Data Summary:

Treatment Groupα4β2 Peak Current (% of ACh response)α7 Peak Current (% of ACh response)
Vehicle (0.1% DMSO)100 ± 5100 ± 6
Positive Control: Nicotine (10 µM)125 ± 8150 ± 10
Test Compound: Cpd X (10 µM)95 ± 7110 ± 9
Negative Control: Mecamylamine (1 µM) + ACh5 ± 28 ± 3
Cpd X (10 µM) + Mecamylamine (1 µM) + ACh10 ± 415 ± 5
Calcium Imaging Assay

This high-throughput assay measures changes in intracellular calcium concentration, which is an indicator of nAChR activation, as many neuronal nAChRs are permeable to Ca2+.[16][17][18][19][20]

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Fluorescence Measurement cluster_2 Data Analysis prep Seed nAChR-expressing cells in 96-well plates load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4) prep->load_dye baseline Measure baseline fluorescence load_dye->baseline add_compounds Add Vehicle, Controls, or Test Compound baseline->add_compounds add_agonist Add nAChR Agonist add_compounds->add_agonist measure_signal Measure fluorescence change add_agonist->measure_signal calculate Calculate peak fluorescence response measure_signal->calculate normalize Normalize to baseline calculate->normalize compare Compare responses across all treatment groups normalize->compare

Caption: Workflow for Calcium Imaging Assays.

Hypothetical Data Summary:

Treatment Groupα4β2 Calcium Flux (% of Nicotine response)α7 Calcium Flux (% of Nicotine response)
Vehicle (0.1% DMSO)5 ± 14 ± 2
Positive Control: Nicotine (10 µM)100 ± 8100 ± 7
Test Compound: Cpd X (10 µM)85 ± 695 ± 5
Negative Control: Mecamylamine (1 µM) + Nicotine12 ± 315 ± 4
Cpd X (10 µM) + Mecamylamine (1 µM) + Nicotine18 ± 520 ± 6

In Vivo Behavioral Models: Assessing CNS Effects

If our in vitro data suggests that this compound is a modulator of nAChRs, the next logical step is to investigate its effects on CNS-mediated behaviors in animal models.[3][5] We will use two well-established behavioral paradigms: the Novel Object Recognition (NOR) test to assess cognitive function and the Fear Conditioning test to evaluate effects on learning and memory.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[21][22][23][24][25]

Experimental Workflow:

cluster_0 Day 1: Habituation cluster_1 Day 2: Training cluster_2 Day 3: Testing cluster_3 Data Analysis hab Allow mouse to explore an empty arena administer Administer Vehicle, Controls, or Test Compound hab->administer train Mouse explores two identical objects administer->train test Replace one object with a novel object train->test record Record time spent exploring each object test->record calc_di Calculate Discrimination Index (DI) record->calc_di compare Compare DI across groups calc_di->compare

Caption: Workflow for the Novel Object Recognition Test.

Hypothetical Data Summary:

Treatment GroupDiscrimination Index (DI)
Vehicle (Saline)0.55 ± 0.05
Positive Control: Nicotine (0.2 mg/kg)0.75 ± 0.06
Test Compound: Cpd X (1 mg/kg)0.68 ± 0.07
Negative Control: Mecamylamine (1 mg/kg)0.20 ± 0.04
Cpd X (1 mg/kg) + Mecamylamine (1 mg/kg)0.25 ± 0.05
Fear Conditioning Test

This paradigm assesses associative learning and memory by pairing a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a mild footshock).[26][27][28][29][30]

Experimental Workflow:

cluster_0 Day 1: Conditioning cluster_1 Day 2: Contextual Test cluster_2 Day 3: Cued Test cluster_3 Data Analysis administer Administer Vehicle, Controls, or Test Compound condition Pair a neutral stimulus (tone) with an aversive stimulus (shock) administer->condition context_test Place mouse in the same context without shock condition->context_test measure_context Measure freezing behavior context_test->measure_context cued_test Place mouse in a new context and present the tone context_test->cued_test analyze Calculate percentage of time spent freezing measure_context->analyze measure_cued Measure freezing behavior cued_test->measure_cued measure_cued->analyze compare Compare freezing behavior across all groups analyze->compare

Caption: Workflow for the Fear Conditioning Test.

Hypothetical Data Summary:

Treatment GroupContextual Freezing (%)Cued Freezing (%)
Vehicle (Saline)45 ± 550 ± 6
Positive Control: Nicotine (0.2 mg/kg)65 ± 770 ± 8
Test Compound: Cpd X (1 mg/kg)58 ± 662 ± 7
Negative Control: Mecamylamine (1 mg/kg)20 ± 425 ± 5
Cpd X (1 mg/kg) + Mecamylamine (1 mg/kg)22 ± 528 ± 6

Experimental Protocols

Patch-Clamp Electrophysiology Protocol
  • Cell Culture: Culture HEK293 cells stably expressing the human α4β2 or α7 nAChR subtype in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Recording Preparation: Plate cells on glass coverslips 24-48 hours before recording.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2ATP, and 0.2 Na2GTP (pH 7.3).

    • Use an external solution containing (in mM): 140 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

    • Hold cells at a membrane potential of -60 mV.

    • Apply drugs using a rapid solution exchange system.

  • Data Acquisition and Analysis:

    • Record currents using an appropriate amplifier and data acquisition software.

    • Measure the peak amplitude of the agonist-evoked current.

    • Analyze the data using pClamp or similar software.

Calcium Imaging Assay Protocol
  • Cell Preparation: Seed nAChR-expressing cells in 96-well black-walled, clear-bottom plates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Wash cells with assay buffer.

    • Acquire a baseline fluorescence reading using a fluorescence plate reader.

    • Add the test compound, positive control, or negative control to the appropriate wells.

    • Add the nAChR agonist to stimulate the receptor.

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the baseline fluorescence.

    • Determine the EC50 or IC50 values as appropriate.

Novel Object Recognition (NOR) Test Protocol
  • Apparatus: A square open-field arena (e.g., 50 x 50 x 50 cm).

  • Procedure:

    • Day 1 (Habituation): Allow each mouse to explore the empty arena for 10 minutes.

    • Day 2 (Training): 30 minutes after intraperitoneal (i.p.) injection of the test compound or control, place the mouse in the arena with two identical objects and allow 10 minutes of exploration.

    • Day 3 (Testing): 24 hours after training, place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.

  • Data Analysis:

    • Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object.

    • Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Fear Conditioning Test Protocol
  • Apparatus: A fear conditioning chamber equipped with a grid floor for delivering footshocks and a speaker to deliver auditory cues.

  • Procedure:

    • Day 1 (Conditioning): 30 minutes after i.p. injection of the test compound or control, place the mouse in the chamber. After a 2-minute habituation period, present a 30-second auditory cue (conditioned stimulus, CS) that co-terminates with a 2-second mild footshock (unconditioned stimulus, US). Repeat this pairing 3 times with a 1-minute interval.

    • Day 2 (Contextual Test): Place the mouse back in the same chamber for 5 minutes without any cues or shocks.

    • Day 3 (Cued Test): Place the mouse in a novel chamber with different contextual cues. After a 2-minute habituation, present the auditory cue for 3 minutes.

  • Data Analysis:

    • Record the duration of freezing behavior (complete immobility except for respiration) during each test.

    • Express freezing as a percentage of the total test time.

Conclusion: A Pathway to Trustworthy Data

The investigation of a novel compound like this compound demands a methodical and unbiased approach. By hypothesizing a plausible molecular target based on structural analogy and then systematically testing this hypothesis with a suite of in vitro and in vivo assays, we can build a strong foundation of evidence. The integral use of vehicle, positive, and negative controls at every stage is not merely a procedural formality; it is the very essence of scientific rigor that transforms ambiguous observations into reliable, interpretable, and trustworthy data. This guide provides a comprehensive framework to achieve that goal, paving the way for the confident advancement of promising new therapeutic candidates.

References

reproducibility of experiments with 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide by a Senior Application Scientist on ensuring experimental reproducibility with the chemical building block 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride, designed for researchers and drug development professionals.

Introduction: The Critical Role of Starting Material Consistency

In the realm of pharmaceutical and agrochemical research, the reproducibility of experimental results is the bedrock of scientific integrity and successful drug development. The quality of starting materials is a frequent and often underestimated source of variability. This compound, a chiral pyrrolidine derivative, serves as a crucial building block in the synthesis of numerous complex target molecules. Its stereochemistry, purity, and freedom from process-related impurities directly impact the yield, purity, and pharmacological activity of the final compound. Inconsistent quality of this key intermediate can lead to failed reactions, misleading biological data, and significant delays in development timelines.

This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving this compound. We will compare different synthetic and purification strategies, outline rigorous analytical controls, and provide detailed protocols to empower researchers to achieve batch-to-batch consistency in their work.

Challenges to Reproducibility with Chiral Pyrrolidine Derivatives

The primary challenges in working with this compound stem from its structural features:

  • Stereochemical Integrity: As a chiral molecule, maintaining enantiomeric or diastereomeric purity is paramount. The specific stereoisomer used can dramatically alter the biological activity of the final product. Racemization or the presence of unwanted stereoisomers can compromise results.

  • Reactive Functional Groups: The presence of both a carboxylic acid and a tertiary amine makes the molecule susceptible to side reactions if not handled under appropriate conditions.

  • Hygroscopicity: The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the air. This can alter the effective concentration of the reagent and introduce water into sensitive reactions.

  • Process-Related Impurities: The synthetic route used to produce the compound can introduce specific impurities, such as starting materials, by-products, or residual solvents, which can interfere with subsequent reactions.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is the first and most critical step in ensuring a consistent supply of high-quality this compound. Below, we compare two distinct approaches derived from the patent literature, highlighting their respective advantages and disadvantages.

Route 1: From 3-Pyridylacetic Acid

This approach involves the reduction of a pyridine ring to a piperidine, followed by N-methylation and subsequent ring contraction or rearrangement to form the desired pyrrolidine structure.

Experimental Protocol (Route 1):

  • Hydrogenation: 3-Pyridylacetic acid is catalytically hydrogenated using a platinum or rhodium catalyst under hydrogen pressure to yield 3-piperidylacetic acid.

  • N-Methylation: The resulting secondary amine is methylated using a reagent such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide to give 1-methyl-3-piperidylacetic acid.

  • Ring Contraction (Hypothetical/Complex): This step would involve a complex rearrangement, which is often low-yielding and can generate significant by-products. This route is less commonly reported due to the difficulty of this step.

  • Salt Formation: The final product is treated with hydrochloric acid in a suitable solvent (e.g., isopropanol, diethyl ether) to precipitate the hydrochloride salt.

Synthetic_Workflow_Route_1 A 3-Pyridylacetic Acid B Catalytic Hydrogenation A->B C 3-Piperidylacetic Acid B->C D N-Methylation (e.g., Eschweiler-Clarke) C->D E 1-Methyl-3-piperidylacetic Acid D->E F Ring Contraction (Complex Rearrangement) E->F G 2-(1-Methylpyrrolidin-3-yl)acetic acid F->G H HCl Salt Formation G->H I Final Product (HCl Salt) H->I

Caption: Workflow for Synthesis Route 1.

Route 2: From a Pyrrolidine Precursor

A more direct and controllable approach starts with a pre-formed pyrrolidine ring, which is then functionalized. This is a common strategy found in several patents for preparing this specific molecule.

Experimental Protocol (Route 2):

  • Starting Material: Begin with a commercially available, suitably protected pyrrolidine derivative, such as N-methyl-3-pyrrolidinone.

  • Wittig or Horner-Wadsworth-Emmons Reaction: React N-methyl-3-pyrrolidinone with a phosphonate ylide (e.g., triethyl phosphonoacetate) in the presence of a base like sodium hydride to form the corresponding α,β-unsaturated ester.

  • Reduction: The double bond of the unsaturated ester is reduced. This can be achieved via catalytic hydrogenation (e.g., using Pd/C), which often controls the stereochemistry, yielding the saturated ester.

  • Hydrolysis: The ester is hydrolyzed to the carboxylic acid using aqueous base (e.g., NaOH or LiOH), followed by acidic workup.

  • Salt Formation: The resulting free base is dissolved in an appropriate solvent, and a solution of HCl (e.g., in dioxane or isopropanol) is added to precipitate this compound. The solid is then collected by filtration and dried.

Synthetic_Workflow_Route_2 A N-Methyl-3-pyrrolidinone B Horner-Wadsworth-Emmons Reaction A->B C Unsaturated Ester Intermediate B->C D Catalytic Hydrogenation C->D E Saturated Ester D->E F Ester Hydrolysis (Base, then Acid) E->F G 2-(1-Methylpyrrolidin-3-yl)acetic acid F->G H HCl Salt Formation G->H I Final Product (HCl Salt) H->I

Caption: Workflow for Synthesis Route 2.

Comparison of Synthetic Routes
MetricRoute 1 (from Pyridine)Route 2 (from Pyrrolidinone)Rationale & Impact on Reproducibility
Overall Yield Generally LowerGenerally HigherRoute 2 typically involves more efficient and higher-yielding reactions, leading to better material throughput and consistency.
Stereochemical Control Difficult to controlMore readily controlledThe hydrogenation step in Route 2 can often be directed by the choice of catalyst and conditions to favor a specific stereoisomer, which is critical for reproducibility.
Number of Steps Variable, can be longTypically 3-4 well-defined stepsFewer, more reliable steps in Route 2 reduce the cumulative risk of side reactions and handling errors.
Purification Difficulty High, due to potential by-productsModerateThe cleaner reaction profile of Route 2 simplifies purification, reducing the likelihood of carrying over process-related impurities.
Reagent Availability Starting materials are commonKey reagents (e.g., phosphonates) are readily availableBoth routes use accessible reagents, but the reliability of the transformations in Route 2 is higher.

Critical Quality Attributes and Analytical Control for Ensuring Reproducibility

To guarantee batch-to-batch consistency, a rigorous analytical plan must be implemented to assess the Critical Quality Attributes (CQAs) of the this compound produced.

Key Analytical Protocols

1. Identity and Structural Confirmation (¹H and ¹³C NMR Spectroscopy)

  • Objective: To confirm the chemical structure and rule out major structural isomers.

  • Protocol:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Verification: The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum must match the expected structure. The number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the molecule. Pay close attention to the signals corresponding to the N-methyl group and the protons on the pyrrolidine ring.

2. Purity Assessment (HPLC/UPLC)

  • Objective: To quantify the purity of the compound and identify any process-related impurities.

  • Protocol:

    • Method Development: Develop a reverse-phase HPLC or UPLC method. A typical starting point would be a C18 column with a mobile phase gradient of water and acetonitrile containing an additive like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

    • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Analysis: Inject the sample and analyze the chromatogram using a UV detector (e.g., at 210 nm, as the compound lacks a strong chromophore).

    • Verification: Purity is typically calculated as the area of the main peak divided by the total area of all peaks (Area %). For high-stakes applications, a standard of known purity should be used for quantitative analysis. The impurity profile should be consistent between batches.

3. Chiral Purity (Chiral HPLC)

  • Objective: To determine the enantiomeric or diastereomeric excess of the compound.

  • Protocol:

    • Column Selection: Select a suitable chiral stationary phase (CSP) column (e.g., a cellulose- or amylose-based column).

    • Method Development: Screen different mobile phases (typically mixtures of hexane/isopropanol or other alcohols) to achieve baseline separation of the stereoisomers.

    • Analysis: Inject a solution of the sample and determine the peak areas for each isomer.

    • Verification: The enantiomeric excess (% ee) is calculated using the formula: [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100. A consistent and high % ee is crucial for reproducible biological results.

4. Residual Solvent Analysis (Gas Chromatography - Headspace)

  • Objective: To quantify the amount of residual organic solvents from the synthesis and purification process.

  • Protocol:

    • Accurately weigh a sample into a headspace vial.

    • Add a suitable dissolution solvent.

    • Heat the vial to allow solvents to partition into the headspace.

    • Inject an aliquot of the headspace gas onto a GC column and quantify the solvents against known standards.

    • Verification: The levels of residual solvents must be below the limits specified by regulatory guidelines (e.g., ICH Q3C).

Data Summary: Acceptance Criteria for Reproducible Batches
ParameterMethodAcceptance CriteriaRationale
Identity ¹H NMR, ¹³C NMRSpectrum conforms to reference structureEnsures the correct molecule has been synthesized.
Purity HPLC/UPLC≥ 98.0%Minimizes the impact of unknown impurities on downstream reaction yields and biological assays.
Chiral Purity Chiral HPLC≥ 99.0% eeGuarantees that the biological effects are attributable to the desired stereoisomer.
Residual Solvents GC-HeadspaceComplies with ICH Q3C limitsPrevents interference from solvents in sensitive chemical reactions and avoids toxicity in biological systems.

Conclusion and Recommendations

Achieving reproducibility in experiments utilizing this compound is not a matter of chance, but a result of deliberate control over the synthesis and analytical characterization of the molecule. For researchers and drug development professionals, the following recommendations are key:

  • Adopt a Robust Synthetic Route: Prioritize synthetic strategies like Route 2, which offer superior control over purity and stereochemistry.

  • Implement a Comprehensive Analytical Plan: Do not rely on a single analytical technique. A combination of NMR for identity, HPLC for purity, chiral HPLC for stereoisomeric integrity, and GC for residual solvents is essential.

  • Establish Clear Acceptance Criteria: Define strict, quantifiable specifications for each batch of the intermediate before it is used in further experiments.

  • Maintain Consistent Sourcing: If procuring the material commercially, request a detailed Certificate of Analysis (CoA) that includes data from the analytical methods described above. Qualify the vendor to ensure they can provide consistent material.

By treating this chemical building block not as a simple commodity but as a critical reagent whose quality must be rigorously controlled, researchers can eliminate a significant source of experimental variability, leading to more reliable data, faster discovery, and ultimately, more successful and reproducible science.

structure-activity relationship of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of Pyrrolidine Acetic Acid Derivatives as Nicotinic Acetylcholine Receptor Ligands

A Comparative Analysis for Drug Discovery Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrrolidine acetic acid derivatives, with a particular focus on their interactions with nicotinic acetylcholine receptors (nAChRs). While 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride serves as a foundational scaffold, this document expands upon its core structure to explore how chemical modifications influence binding affinity, selectivity, and functional activity at various nAChR subtypes. We will delve into the experimental data that underpins these relationships, offering a comparative framework for researchers in medicinal chemistry and pharmacology.

The Pyrrolidine Acetic Acid Scaffold: A Privileged Fragment for nAChR Ligands

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a common motif in a vast array of biologically active compounds. Its stereochemistry and the basicity of the nitrogen atom make it an excellent scaffold for interacting with various receptors, including nAChRs. The addition of an acetic acid moiety at the 3-position introduces a carboxylic acid group, which can act as a hydrogen bond donor or acceptor, or be esterified to modulate physicochemical properties. The N-methyl group, as seen in 2-(1-Methylpyrrolidin-3-yl)acetic acid, often plays a crucial role in establishing a cationic center that mimics the quaternary ammonium group of the endogenous ligand, acetylcholine.

Understanding the SAR of this class of compounds is pivotal for designing novel ligands with improved potency, selectivity, and pharmacokinetic profiles for therapeutic targets implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain types of addiction.

Comparative Analysis of Structural Modifications and Biological Activity

The following sections dissect the impact of structural modifications at key positions of the pyrrolidine acetic acid scaffold. The data presented is a synthesis of findings from various studies on related compounds, providing a predictive framework for the design of novel derivatives.

Impact of N-Substitution on Receptor Affinity

The substituent on the pyrrolidine nitrogen is a critical determinant of activity. While a simple methyl group can confer cholinergic activity, variations can fine-tune subtype selectivity.

Compound N-Substituent α4β2 nAChR Ki (nM) α7 nAChR Ki (nM) Reference
1 -CH₃5.2150Fictional Data
2 -C₂H₅12.8210Fictional Data
3 -CH₂CH₂Ph8.585Fictional Data
4 -H150.0>1000Fictional Data

Fictional data for illustrative purposes.

As illustrated in the table, an N-methyl group generally provides a good starting point for α4β2 nAChR affinity. Increasing the alkyl chain length (e.g., to ethyl) can decrease affinity, possibly due to steric hindrance in the binding pocket. Interestingly, the introduction of a phenethyl group can sometimes enhance affinity at both α4β2 and α7 subtypes, suggesting the presence of a hydrophobic pocket that can be exploited. The complete removal of the N-alkyl group (N-H) dramatically reduces affinity, highlighting the importance of the cationic nitrogen interaction.

The Role of the Acetic Acid Side Chain

Modifications to the acetic acid moiety can significantly impact a compound's properties, including its ability to cross the blood-brain barrier and its interaction with the receptor.

Compound Side Chain Modification α4β2 nAChR Ki (nM) LogP Reference
5 -CH₂COOH5.20.8Fictional Data
6 -CH₂COOCH₃3.11.5Fictional Data
7 -CH₂CONH₂7.81.1Fictional Data
8 -CH₂CN15.41.3Fictional Data

Fictional data for illustrative purposes.

Esterification of the carboxylic acid to its methyl ester (Compound 6) often leads to an increase in affinity and lipophilicity (LogP). This is a common strategy to improve brain penetration. Conversion to an amide (Compound 7) can maintain or slightly decrease affinity while still offering a more favorable pharmacokinetic profile compared to the free acid. The nitrile group (Compound 8) is generally less favorable for affinity.

Stereochemistry at the 3-Position

The stereochemistry of the substituent at the 3-position of the pyrrolidine ring is crucial for optimal receptor interaction.

Compound Stereochemistry α4β2 nAChR Ki (nM) Reference
(S)-9 (S)-enantiomer2.5Fictional Data
(R)-9 (R)-enantiomer45.8Fictional Data

Fictional data for illustrative purposes.

Typically, one enantiomer will exhibit significantly higher affinity than the other. For many pyrrolidine-based nAChR ligands, the (S)-enantiomer is the more active form, suggesting a specific stereochemical requirement within the receptor's binding site.

Experimental Protocols for SAR Determination

To establish the SAR of novel 2-(1-Methylpyrrolidin-3-yl)acetic acid derivatives, a series of standardized in vitro assays are essential.

Radioligand Binding Assay for nAChR Affinity

This protocol determines the binding affinity (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α7)

  • Radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7)

  • Test compounds

  • Non-specific binding control (e.g., nicotine, unlabeled epibatidine)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Harvest the membranes onto the filter plates using a cell harvester and wash with cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Count the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay for Functional Activity

This assay measures the functional activity (agonist or antagonist) of a test compound by detecting changes in intracellular calcium levels upon receptor activation.

Materials:

  • Cells stably expressing the nAChR subtype of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • Agonist (e.g., acetylcholine, nicotine)

  • Test compounds

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an integrated fluid-handling system

Procedure:

  • Plate the cells in the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds.

  • To measure agonist activity, add the test compounds to the cells and measure the fluorescence change over time.

  • To measure antagonist activity, pre-incubate the cells with the test compounds before adding a known agonist, and then measure the fluorescence change.

  • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the concentration-response curves.

Visualization of Key Relationships

Structure-Activity Relationship Workflow

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Core Scaffold (2-(1-Methylpyrrolidin-3-yl)acetic acid) mods Structural Modifications (N-Sub, Side Chain, Stereo) start->mods library Compound Library mods->library binding Binding Assays (Ki determination) library->binding functional Functional Assays (EC50/IC50 determination) library->functional sar SAR Analysis binding->sar functional->sar optimization Lead Optimization sar->optimization optimization->mods Iterative Design

Caption: Workflow for SAR-driven lead optimization.

Key SAR Determinants

SAR_Determinants center Biological Activity (Affinity & Function) n_sub N-Substitution (Size, Basicity) n_sub->center side_chain Side Chain (Ester, Amide, Acid) side_chain->center stereo Stereochemistry ((S) vs (R)) stereo->center ring_sub Ring Substitution (Future Scope) ring_sub->center

A Comparative Guide to the Efficacy of Novel M1 Muscarinic Agonists: A Methodological Framework for Evaluating 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The M1 muscarinic acetylcholine receptor (M1 mAChR) stands as a pivotal therapeutic target for ameliorating cognitive deficits associated with neurodegenerative and psychiatric disorders, most notably Alzheimer's disease and schizophrenia.[1][2][3] Activation of the M1 receptor, a Gq/11-coupled protein, triggers a signaling cascade that enhances neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.[4][5] Consequently, the development of selective M1 agonists has been a long-standing goal in medicinal chemistry.[6][7] However, the path has been fraught with challenges, primarily due to the highly conserved orthosteric binding site across all five muscarinic receptor subtypes (M1-M5).[1] Lack of selectivity often leads to dose-limiting cholinergic side effects, such as salivation, lacrimation, urination, and defecation (SLUD), mediated by peripheral M2 and M3 receptors.[8][9]

This guide provides a comprehensive framework for the preclinical evaluation of novel M1 agonists, using the compound 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride as a focal point for comparison against a panel of well-characterized M1-active agents. While publicly available efficacy data for this compound is limited[10][11], the methodologies detailed herein will equip researchers with the necessary protocols to thoroughly characterize its efficacy profile. We will detail the requisite in vitro and in vivo assays, explain the causal logic behind experimental choices, and present a clear structure for data interpretation and comparison.

Section 1: The M1 Receptor Signaling Cascade

Understanding the downstream signaling pathway of the M1 receptor is fundamental to designing and interpreting functional assays. Upon agonist binding, the M1 receptor undergoes a conformational change, leading to the activation of the Gq/11 G-protein. This initiates a cascade that serves as the basis for our primary in vitro functional assays.[1][4]

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist M1 Agonist M1R M1 Receptor Agonist->M1R Binds Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Cellular Responses (e.g., pERK, Gene Transcription) PKC->Downstream Ca_ER->Downstream

Caption: Canonical M1 receptor signaling pathway via Gq/11 activation.

Section 2: Benchmarking Against Known M1 Agonists

To contextualize the efficacy of a novel compound, it must be compared against established reference agents. We recommend a panel that includes agonists with diverse properties, such as partial and full agonists, as well as those with varying degrees of selectivity.

Table 1: Reference M1 Muscarinic Agonists for Comparative Studies

CompoundTypeKey Characteristics
Carbachol Orthosteric Full AgonistNon-selective; often used as a reference for 100% efficacy in functional assays.[12]
Xanomeline Orthosteric Partial AgonistFunctionally selective for M1/M4 receptors; has shown pro-cognitive and antipsychotic effects in clinical trials.[2][13]
Pilocarpine Orthosteric Partial AgonistNon-selective agonist used to treat glaucoma and dry mouth; a classic reference compound.[2][12]
Talsaclidine Orthosteric AgonistReported to be a functionally selective M1 agonist.[14]
VU0486846 Positive Allosteric Modulator (PAM)Highly selective M1 PAM devoid of direct agonist activity; enhances the effect of the endogenous ligand, acetylcholine.[8]

Section 3: A Step-by-Step Experimental Workflow for Efficacy Comparison

We propose a tiered approach to characterization, moving from fundamental receptor interactions in vitro to functional outcomes in complex biological systems in vivo.

Experimental_Workflow cluster_invitro PART A: In Vitro Characterization cluster_invivo PART B: In Vivo Evaluation Binding 1. Receptor Binding Assays (Determine Affinity & Ki) Functional 2. Functional Assays (Determine Potency EC50 & Efficacy Emax) Binding->Functional Confirms target engagement Selectivity 3. Subtype Selectivity Panel (M1 vs. M2, M3, M4, M5) Functional->Selectivity Establishes on-target activity PK 4. Pharmacokinetics (PK) (Assess Brain Penetration) Selectivity->PK Proceed if selective Efficacy_Models 5. Preclinical Cognition Models (e.g., Novel Object Recognition) PK->Efficacy_Models Ensures target exposure Safety 6. Cholinergic Safety Assessment (Observe SLUD side effects) Efficacy_Models->Safety Defines therapeutic window

Caption: Tiered experimental workflow for M1 agonist characterization.

PART A: In Vitro Characterization

The initial goal is to quantify the compound's interaction with the M1 receptor and its functional consequence at the cellular level.

1. Receptor Binding Affinity Assays

  • Objective: To determine if this compound directly binds to the M1 receptor and to quantify its binding affinity (Ki).

  • Causality: This is the foundational experiment. A compound cannot be an agonist if it does not first bind to the receptor. This assay distinguishes true binders from compounds that may produce artifacts in functional screens.

  • Protocol: Radioligand Competition Binding

    • Materials: Cell membranes prepared from CHO or HEK293 cells stably expressing the human M1 mAChR; [³H]-N-methylscopolamine ([³H]NMS) or [³H]-pirenzepine as the radioligand; test compounds (this compound and references); appropriate assay buffer.[12][15]

    • Procedure: Incubate a fixed concentration of cell membranes and radioligand with increasing concentrations of the unlabeled test compound.

    • Detection: After incubation, separate bound from free radioligand via rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

2. Functional Activity and Potency Assays

  • Objective: To determine if the binding of the compound activates the M1 receptor and to quantify its potency (EC50) and efficacy (Emax).

  • Causality: Binding does not guarantee activation. A compound could be an antagonist (binds but does not activate) or an agonist (binds and activates). These assays measure the downstream consequences of receptor binding, as depicted in the signaling diagram.

  • Protocol: Calcium Mobilization Assay

    • Materials: CHO or HEK293 cells stably expressing the human M1 mAChR; a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM); test compounds.

    • Procedure: Load the cells with the fluorescent dye. Add increasing concentrations of the test compound.[16]

    • Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FDSS or FLIPR). The increase in fluorescence corresponds to the release of intracellular calcium.[16]

    • Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response). The Emax is typically expressed as a percentage of the response induced by a saturating concentration of a full agonist like carbachol.[12]

3. Muscarinic Receptor Subtype Selectivity

  • Objective: To assess the compound's activity at M2, M3, M4, and M5 receptors to predict potential side effects.

  • Causality: As M2 and M3 activation in the periphery is linked to classic cholinergic side effects, establishing a high degree of selectivity for M1 is paramount for a viable therapeutic candidate.[9][17]

  • Protocol: Repeat the functional assays (e.g., calcium mobilization for M3/M5; inhibition of cAMP accumulation for M2/M4) using cell lines that individually express each of the other four muscarinic receptor subtypes.[18][19] Calculate the EC50 for each subtype and determine the selectivity ratio (e.g., EC50 at M2 / EC50 at M1). A higher ratio indicates greater selectivity for M1.

Table 2: Data Summary Template for In Vitro Characterization

CompoundM1 Ki (nM)M1 EC50 (nM)M1 Emax (% of Carbachol)M2/M1 Selectivity FoldM3/M1 Selectivity Fold
2-(1-Methylpyrrolidin-3-yl)acetic acid HCl TBDTBDTBDTBDTBD
Xanomeline ~10-20~30-100~60-80% (Partial)>10>10
Pilocarpine ~2700~500-1000~70-90% (Partial)~1~1
Carbachol ~2000~100-300100% (Full)~1~1

Note: Literature values for reference compounds are approximate and can vary based on the specific assay system.[12][15][19]

PART B: In Vivo Evaluation

If a compound demonstrates potent, efficacious, and selective M1 agonism in vitro, the next critical phase is to assess its effects in a living organism.

4. Preclinical Models of Cognitive Enhancement

  • Objective: To determine if the compound can reverse cognitive deficits in an animal model relevant to human disease.

  • Causality: Successful in vitro activity must translate to a functional improvement in a complex physiological system. Scopolamine, a non-selective muscarinic antagonist, is often used to induce a transient cognitive impairment that can be rescued by a functional M1 agonist.

  • Protocol: Scopolamine-Induced Deficit in the Novel Object Recognition (NOR) Task

    • Subjects: Rodents (rats or mice).

    • Habituation: Allow animals to freely explore an open arena.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore for a set time.

    • Treatment: Administer the test compound (e.g., this compound) at various doses, followed by an injection of scopolamine to induce amnesia. Control groups receive vehicle, compound alone, or scopolamine alone.

    • Testing (Choice) Phase: After a retention interval (e.g., 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel one.

    • Analysis: Record the time spent exploring each object. A "discrimination index" is calculated. Animals with intact memory will spend significantly more time exploring the novel object. An effective pro-cognitive compound will reverse the scopolamine-induced deficit, restoring preference for the novel object.[20]

5. Cholinergic Safety and Tolerability Assessment

  • Objective: To identify the dose at which cholinergic side effects emerge and establish a therapeutic window.

  • Causality: The clinical viability of an M1 agonist is dictated by the separation between the efficacious dose and the dose that produces intolerable side effects. Even highly selective M1 agonists can produce centrally-mediated cholinergic effects at high doses.[9]

  • Protocol: Observational Assessment in Rats

    • Subjects: SD rats are commonly used.[20]

    • Procedure: After administration of the test compound across a range of doses, place animals in individual observation cages.

    • Observation: For a period of 1-2 hours, trained observers score the presence and severity of cholinergic signs, including salivation, lacrimation, chromodacryorrhea ("red tears"), diarrhea, and tremors.[20]

    • Analysis: Determine the minimum effective dose (MED) for cognitive enhancement from the NOR task and the minimum dose that produces significant cholinergic side effects. The ratio of these doses defines the therapeutic index. A larger index is highly desirable.

Conclusion

The comprehensive evaluation of a novel M1 agonist such as this compound requires a systematic and logical progression of experiments. The framework presented here, from initial binding studies to in vivo cognitive and safety models, provides a self-validating system to build a robust data package. By benchmarking against known agents like xanomeline and pilocarpine, researchers can accurately position their compound within the broader landscape of M1-targeted therapeutics. The ultimate goal is to identify a compound with a clear therapeutic window, demonstrating potent pro-cognitive efficacy at doses that are well-tolerated and free of limiting cholinergic adverse events. This rigorous, data-driven approach is essential for advancing promising new chemical entities toward clinical development for the treatment of devastating cognitive disorders.

References

An In Vivo Efficacy Comparison Guide: Evaluating 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride in the Context of Neuronal Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride. As this molecule is not extensively characterized in publicly available literature, we will proceed based on a structurally inferred hypothesis: its potential activity as a modulator of nicotinic acetylcholine receptors (nAChRs), a target class where the pyrrolidine motif is a well-established pharmacophore.[1] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to a hypothetical efficacy comparison against established nAChR agonists.

Introduction: The Rationale for Investigating this compound

The pyrrolidine ring is a key structural feature in numerous biologically active compounds, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties for central nervous system targets.[1] While direct efficacy data for this compound is scarce, its core structure bears resemblance to compounds known to interact with nAChRs. These receptors, particularly the α7 subtype, are implicated in a range of physiological processes, including cognitive function, inflammation, and pain modulation.[2][3][4]

The cholinergic anti-inflammatory pathway, a vagus nerve-mediated reflex, utilizes acetylcholine acting on α7 nAChRs on immune cells to suppress inflammation.[3] Agonists of this receptor have shown therapeutic potential in preclinical models of inflammatory diseases.[3] Furthermore, α7 nAChR activation is a promising strategy for addressing cognitive deficits in disorders like schizophrenia and Alzheimer's disease.[5][6]

This guide, therefore, outlines a rigorous, hypothesis-driven approach to position this compound within the landscape of α7 nAChR modulators. We will compare its hypothetical in vivo performance against two well-characterized α7 nAChR agonists: GTS-21 (DMXB-A) and PNU-282987 .

Comparative Compounds: A Snapshot

CompoundChemical StructureMechanism of ActionKey Characteristics
This compound (Structure not available in search results)Hypothesized: α7 nAChR AgonistA novel chemical entity with a pyrrolidine scaffold, suggesting potential CNS activity. Purity is reported as 98%.[7][8]
GTS-21 (DMXB-A) 3-(2,4-dimethoxybenzylidene)anabaseinePartial agonist of the α7 nAChR.A well-studied compound known for its cognitive-enhancing and anti-inflammatory properties. It is a strongly desensitizing partial agonist.[2]
PNU-282987 N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamideSelective agonist for the α7 nAChR.A potent and selective agonist used extensively as a research tool to probe α7 nAChR function in vivo.

In Vivo Efficacy Evaluation: Proposed Experimental Workflows

To comprehensively assess the in vivo efficacy of this compound, a multi-tiered approach targeting key therapeutic areas for α7 nAChR agonists is recommended. This includes models of inflammation, pain, and cognition.

Assessment of Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-Induced Cytokine Release Model

Rationale: This model is a cornerstone for evaluating the engagement of the cholinergic anti-inflammatory pathway. Systemic administration of LPS, a component of bacterial cell walls, induces a robust inflammatory response characterized by the release of pro-inflammatory cytokines like TNF-α. Activation of α7 nAChRs on macrophages and other immune cells is expected to suppress this cytokine storm.[3]

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Animals are acclimated for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Grouping and Dosing:

    • Vehicle control (e.g., saline) + Vehicle for LPS

    • Vehicle control + LPS (e.g., 1 mg/kg, intraperitoneal)

    • This compound (dose range to be determined by prior tolerability studies, e.g., 1, 5, 10 mg/kg, intraperitoneal) + LPS

    • GTS-21 (e.g., 5 mg/kg, intraperitoneal) + LPS

    • PNU-282987 (e.g., 10 mg/kg, intraperitoneal) + LPS

  • Procedure:

    • Administer the test compounds or vehicle 30 minutes prior to the LPS challenge.

    • Administer LPS or its vehicle.

    • At 90 minutes post-LPS administration, collect blood via cardiac puncture under terminal anesthesia.

  • Endpoint Analysis:

    • Prepare serum from the collected blood.

    • Quantify TNF-α levels in the serum using a commercially available ELISA kit.

  • Data Analysis: Compare TNF-α levels between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Expected Outcome: A dose-dependent reduction in serum TNF-α levels by this compound, comparable to or exceeding the effects of GTS-21 and PNU-282987, would suggest potent anti-inflammatory activity mediated through the cholinergic anti-inflammatory pathway.

Caption: Workflow for the LPS-induced cytokine release model.

Evaluation of Analgesic Properties: Formalin-Induced Pain Model

Rationale: The formalin test is a robust model of tonic pain that encompasses both an initial neurogenic phase and a later inflammatory phase, making it suitable for evaluating centrally and peripherally acting analgesics.[4][9] The α7 nAChR is expressed in regions of the CNS and periphery involved in pain processing, and its activation can produce antinociceptive effects.[4][9]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats, 200-250g.

  • Acclimation: As described in 3.1.

  • Grouping and Dosing:

    • Vehicle control (e.g., saline, subcutaneous)

    • This compound (dose range, e.g., 3, 10, 30 mg/kg, subcutaneous)

    • GTS-21 (e.g., 10 mg/kg, subcutaneous)

    • PNU-282987 (e.g., 10 mg/kg, subcutaneous)

  • Procedure:

    • Administer the test compounds or vehicle 30 minutes prior to formalin injection.

    • Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.

    • Immediately place the animal in a clear observation chamber.

    • Record the total time spent licking, biting, or flinching the injected paw during the early phase (0-5 minutes) and the late phase (15-60 minutes) post-formalin injection.

  • Data Analysis: Compare the nociceptive scores between the different treatment groups for both phases using a one-way ANOVA with a post-hoc test.

Expected Outcome: A significant reduction in nociceptive behaviors, particularly in the late inflammatory phase, would indicate analgesic properties. Comparing the magnitude of this effect to GTS-21 and PNU-282987 will help to establish its relative potency.

Assessment of Pro-Cognitive Effects: Novel Object Recognition (NOR) Test

Rationale: The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It relies on the innate tendency of rodents to explore novel objects more than familiar ones. This task is sensitive to manipulations of the cholinergic system, and α7 nAChR agonists are known to improve performance.[5]

Experimental Protocol:

  • Animal Model: Male Wistar rats, 250-300g.

  • Apparatus: An open-field arena (e.g., 50x50x50 cm) made of a non-porous material. A variety of objects that are distinct in shape, color, and texture, but similar in size and lacking any innate motivational significance.

  • Grouping and Dosing:

    • Vehicle control (e.g., saline, intraperitoneal)

    • Cognitive deficit model (e.g., scopolamine 1 mg/kg, intraperitoneal) + Vehicle

    • Cognitive deficit model + this compound (dose range, e.g., 1, 3, 10 mg/kg, intraperitoneal)

    • Cognitive deficit model + GTS-21 (e.g., 3 mg/kg, intraperitoneal)

    • Cognitive deficit model + PNU-282987 (e.g., 5 mg/kg, intraperitoneal)

  • Procedure:

    • Habituation: Allow each rat to explore the empty arena for 10 minutes on two consecutive days.

    • Training (Familiarization) Phase: On day 3, administer the test compounds or vehicle. 30 minutes later, administer the cognitive deficit agent (e.g., scopolamine) or its vehicle. After another 30 minutes, place the rat in the arena with two identical objects (A1 and A2) for a 5-minute exploration period.

    • Testing (Choice) Phase: After a retention interval (e.g., 24 hours), place the rat back in the arena, where one of the familiar objects has been replaced with a novel object (A and B). Allow for a 5-minute exploration period.

  • Endpoint Analysis:

    • Record the time spent exploring each object during the testing phase.

    • Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • Data Analysis: Compare the DI between the different treatment groups using a one-way ANOVA with a post-hoc test.

Expected Outcome: The cognitive deficit model should show a DI close to zero, indicating no preference for the novel object. Effective pro-cognitive compounds will rescue this deficit, resulting in a significantly higher DI. The performance of this compound can be benchmarked against the established pro-cognitive effects of GTS-21 and PNU-282987.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus nAChR α7 nAChR JAK2 JAK2 nAChR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates NFkB NF-κB Pathway STAT3->NFkB Inhibits Transcription Transcription of Pro-inflammatory Genes STAT3->Transcription Inhibits NFkB->Transcription Promotes Agonist α7 Agonist (e.g., this compound) Agonist->nAChR Binds and Activates

Caption: Hypothesized signaling pathway for α7 nAChR-mediated anti-inflammatory effects.

Pharmacokinetic and Safety Profiling: Essential Supporting Data

A comprehensive in vivo efficacy study must be supported by pharmacokinetic (PK) and safety data.

Pharmacokinetics:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Methodology: A single-dose PK study in rodents (e.g., rats) with intravenous and oral or intraperitoneal administration. Serial blood samples are collected, and the plasma concentrations of the compound are measured over time using LC-MS/MS.

  • Key Parameters: Bioavailability, half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Safety and Tolerability:

  • Objective: To identify the maximum tolerated dose (MTD) and any potential adverse effects.

  • Methodology: A dose-escalation study in rodents. Animals are administered increasing doses of the compound, and they are closely monitored for clinical signs of toxicity, changes in body weight, and any behavioral abnormalities. A broader toxicology screen, including histopathology of major organs, may be warranted depending on the initial findings.

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous approach to the in vivo evaluation of this compound, a compound of interest due to its pyrrolidine core structure. By hypothesizing its action as an α7 nAChR agonist and comparing it against well-established modulators like GTS-21 and PNU-282987, researchers can effectively position this novel compound within the therapeutic landscape of neuroinflammation, pain, and cognitive disorders.

The proposed experimental workflows, from cellular mechanism of action to behavioral outcomes, provide a comprehensive framework for generating a robust data package. Positive results from these studies would warrant further investigation into its selectivity profile across other nAChR subtypes and a more detailed exploration of its therapeutic potential in chronic disease models. The self-validating nature of these protocols, with the inclusion of positive controls, ensures the generation of trustworthy and interpretable data, paving the way for informed decisions in the drug development process.

References

assessing the selectivity of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride for muscarinic receptor subtypes

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The Quest for Muscarinic Subtype Selectivity

Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor subtypes (M1-M5), are integral to regulating a vast array of physiological functions.[1][2] Their involvement in processes ranging from cognitive function and motor control to glandular secretion and cardiovascular regulation makes them compelling targets for therapeutic intervention in various disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[1][2][3] However, a significant hurdle in the development of muscarinic-targeted therapies is the high degree of homology in the orthosteric binding site across the five subtypes. This structural conservation has historically made it challenging to develop ligands with high subtype selectivity, leading to off-target effects that can limit therapeutic efficacy.[4]

This guide provides a comprehensive framework for assessing the selectivity of novel compounds for muscarinic receptor subtypes. While the primary focus is on the methodological approach, it is important to note that a thorough search of the scientific literature did not yield any publicly available pharmacological data for 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride . Therefore, this document will serve as a detailed guide to the requisite experimental procedures and data analysis necessary to characterize this, or any, novel compound's muscarinic selectivity profile, using established ligands as comparative benchmarks.

Pillars of Selectivity Assessment: Binding Affinity and Functional Potency

A rigorous evaluation of a compound's selectivity for muscarinic receptor subtypes hinges on two key experimental approaches: radioligand binding assays and functional assays.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[1] These assays measure the ability of a test compound to displace a radiolabeled ligand with known affinity for the receptor subtypes. The resulting data allows for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity.

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for a radioligand competition binding assay.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably transfected to express a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5) are cultured to confluence.

    • Cells are harvested, washed, and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then resuspended and stored at -80°C.

  • Competition Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a non-selective muscarinic radioligand, such as [3H]N-methylscopolamine ([3H]NMS).

    • Add the test compound, this compound, across a range of concentrations.

    • Incubate the plates to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Assays: Assessing Efficacy and Potency

While binding assays reveal a compound's affinity, functional assays are crucial for determining its biological effect, whether it acts as an agonist, antagonist, or partial agonist, and its potency in eliciting a cellular response. Different muscarinic receptor subtypes couple to distinct G proteins and downstream signaling pathways.[2] M1, M3, and M5 receptors primarily couple through Gq/11 to stimulate phospholipase C (PLC), leading to an increase in intracellular calcium. M2 and M4 receptors couple through Gi/o to inhibit adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.[2]

Signaling Pathways of Muscarinic Receptor Subtypes

Caption: Differential G protein coupling of muscarinic receptor subtypes.

Recommended Functional Assays:

  • Calcium Mobilization Assay (for M1, M3, M5): This assay measures changes in intracellular calcium concentration in response to compound stimulation. Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity is monitored before and after the addition of the test compound.

  • cAMP Assay (for M2, M4): This assay quantifies the inhibition of forskolin-stimulated cAMP production. Cells expressing the M2 or M4 receptor are treated with forskolin to elevate cAMP levels, followed by the addition of the test compound. The resulting changes in cAMP are then measured, typically using an immunoassay format.

  • [³⁵S]GTPγS Binding Assay: This assay provides a more direct measure of G protein activation. In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation by measuring the incorporation of radioactivity into the cell membranes.

Comparative Analysis: Benchmarking Against Known Ligands

To contextualize the selectivity profile of this compound, its binding affinities and functional potencies should be compared against a panel of well-characterized muscarinic ligands with varying selectivity profiles.

CompoundPrimary Subtype SelectivityMode of Action
Pirenzepine M1 antagonistAntagonist
Methoctramine M2 antagonistAntagonist
4-DAMP M3 antagonistAntagonist
Tropicamide M4 antagonistAntagonist
Xanomeline M1/M4 preferringAgonist
Pilocarpine Non-selectivePartial Agonist
Carbachol Non-selectiveAgonist

This table presents a selection of commonly used muscarinic ligands for comparative studies.

Data Interpretation and Reporting

The selectivity of this compound would be determined by comparing its Ki and EC50/IC50 values across the five muscarinic receptor subtypes. A compound is considered selective if it exhibits a significantly higher affinity or potency for one subtype over the others (typically a 10-fold or greater difference). The results should be presented in a clear, tabular format, allowing for a direct comparison with the benchmark compounds.

Conclusion

The assessment of muscarinic receptor subtype selectivity is a critical step in the characterization of any novel compound targeting this receptor family. A combination of radioligand binding and functional assays provides a comprehensive understanding of a compound's affinity, potency, and efficacy at each subtype. While specific data for this compound is not currently available in the public domain, the experimental framework outlined in this guide provides a robust methodology for its future characterization and comparison with established muscarinic ligands. Such studies are essential for elucidating its potential therapeutic utility and advancing the development of more selective and effective muscarinic-targeted drugs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our team, the integrity of our facility, and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride, grounded in established safety principles and regulatory standards.

Hazard Assessment and Waste Characterization

Before handling any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is a solid, crystalline substance.[1][2] Its chemical structure, an acidic salt of a pyrrolidine derivative, dictates its primary hazards.

  • Corrosivity: As a hydrochloride salt, this compound is acidic. Contact can cause skin and serious eye irritation.[1] The fundamental principle here is that acids can cause chemical burns and damage materials. Therefore, it must be handled with appropriate personal protective equipment (PPE) and segregated from incompatible materials.

  • Toxicity: While specific toxicity data for this exact compound is limited, the parent structure, pyrrolidine, is known to be toxic if swallowed, harmful if inhaled, and can cause severe skin burns.[3] Prudence dictates that we treat this compound as hazardous chemical waste, subject to the regulations outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]

Therefore, all waste containing this compound, whether it's unused solid, a solution, or contaminated material, must be classified as hazardous waste. It must never be disposed of in the regular trash or poured down the sanitary sewer.[4][6]

Pre-Disposal Safety Protocols

Proactive safety measures are the foundation of any laboratory procedure. Before beginning any waste consolidation or cleanup, ensure the following are in place:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles (or safety glasses with side shields), and chemically resistant gloves (nitrile is a common choice).[7][8]

  • Ventilation: Handle the solid compound and its solutions inside a certified chemical fume hood to minimize inhalation exposure.[8][9][10]

  • Emergency Equipment: Confirm the location and functionality of the nearest emergency eyewash station and safety shower before starting work.[8][11]

Step-by-Step Disposal of Routine Laboratory Waste

Routine disposal involves the collection of waste generated from normal experimental use. The key principle is meticulous segregation to prevent dangerous reactions.[6][12]

Protocol for Waste Accumulation:

  • Select a Compatible Container: Choose a dedicated hazardous waste container that is chemically compatible with acidic compounds. A glass or high-density polyethylene (HDPE) container with a secure, screw-top lid is appropriate.[6][12] Ensure the container is free of damage or leaks.[4]

  • Label the Container: Proper labeling is a regulatory necessity and a cornerstone of lab safety.[9] The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • A list of all contents if it's a mixed waste stream.

    • The accumulation start date (the date the first drop of waste enters the container).[9]

  • Segregate Incompatibles: Store the waste container in a designated Satellite Accumulation Area (SAA).[6] This area must be under the control of the laboratory personnel. Crucially, this acidic waste must be stored separately from:

    • Bases (to prevent violent neutralization reactions).

    • Strong oxidizing agents.

    • Cyanides or sulfides (to prevent the generation of highly toxic gases).[6] Use physical barriers and secondary containment (such as a spill tray) to ensure segregation.[4][9]

  • Arrange for Pickup: Do not allow waste to accumulate beyond your lab's capacity or for more than one year.[6][9] Once the container is full, or you are approaching the regulatory time limit, contact your institution's Environmental Health & Safety (EHS) department to arrange for collection by a licensed hazardous waste disposal service.[13][14] Do not transport hazardous waste yourself.[13]

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. The procedure depends on the scale of the spill.

Immediate Actions for Any Spill
  • Alert Personnel: Immediately notify everyone in the vicinity.[7][15]

  • Assess the Situation: Evaluate the size and nature of the spill. If it is large, involves other reactive chemicals, or you feel unsafe, evacuate the area immediately and contact your institution's emergency response team.[7]

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.[15]

Small Spill Cleanup

A small spill is one that you can safely manage on your own with the resources available in the lab.

Material ClassRecommended AgentMechanism/Purpose
Solid Spill Dry ScoopPhysical removal without creating dust.
Liquid/Solution Spill Sodium Bicarbonate (NaHCO₃) or Soda Ash (Na₂CO₃)Neutralizes the acid.[15][16]
Absorption Vermiculite, Sand, or Cat LitterAbsorbs the neutralized liquid for safe collection.[16]

Step-by-Step Cleanup:

  • Containment: For liquid spills, prevent spreading by creating a dike around the spill with an absorbent material.[15]

  • Neutralization (for Liquids): Sprinkle sodium bicarbonate or another suitable acid neutralizer over the spill, starting from the outer edges and working inward.[7][17] The cessation of bubbling indicates that neutralization is complete.

  • Verification: Use pH paper to test the spilled material and ensure it has reached a neutral pH (around 7).[7] This step is a critical self-validation of the protocol's effectiveness.

  • Collection:

    • For solids , carefully scoop the material into your designated hazardous waste container, avoiding the creation of dust.

    • For neutralized liquids , apply an inert absorbent like vermiculite or sand. Scoop the absorbed mixture into a plastic bag or bucket, label it as hazardous waste, and then transfer it to the main waste container.[17]

  • Final Decontamination: Clean the spill area thoroughly with soap and water.[7][17] All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.

Decontamination and Empty Container Disposal

An "empty" container that once held a hazardous chemical is not truly empty; it contains hazardous residue.

  • Triple Rinsing: The container must be triple-rinsed.[13]

    • Add a solvent (water is appropriate for this compound) equal to about 5-10% of the container's volume.

    • Secure the lid and swirl to rinse all interior surfaces.

    • Pour the rinseate (the rinse liquid) into your hazardous waste container. This is critical; the rinseate is hazardous waste.[13]

    • Repeat this process two more times.

  • Final Disposal: After the third rinse, the container can be considered decontaminated. Deface or remove all hazardous waste labels.[13] The container can now be disposed of in the regular trash or recycled according to your facility's policies.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste and spills of this compound.

G start Identify Waste: 2-(1-Methylpyrrolidin-3-yl)acetic acid HCl is_spill Is this a spill? start->is_spill routine_disposal Routine Waste Accumulation is_spill->routine_disposal No spill_size Assess Spill Size is_spill->spill_size Yes collect_waste 1. Select & Label Compatible Container routine_disposal->collect_waste small_spill Small, Manageable Spill spill_size->small_spill Small large_spill Large or Unmanageable Spill spill_size->large_spill Large neutralize 1. Neutralize with Sodium Bicarbonate small_spill->neutralize evacuate 1. Evacuate Area large_spill->evacuate segregate 2. Segregate in SAA (Away from Bases/Oxidizers) collect_waste->segregate request_pickup 3. Arrange EHS Pickup segregate->request_pickup absorb 2. Absorb with Inert Material (Sand/Vermiculite) neutralize->absorb collect_spill 3. Collect & Place in Hazardous Waste Container absorb->collect_spill decontaminate 4. Decontaminate Area collect_spill->decontaminate alert 2. Alert Others & Call Emergency Response/EHS evacuate->alert

Caption: Decision workflow for disposal of 2-(1-Methylpyrrolidin-3-yl)acetic acid HCl.

References

Personal protective equipment for handling 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Safe Handling of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

For laboratory professionals engaged in pharmaceutical research and drug development, the meticulous and safe handling of chemical reagents is paramount. This guide provides a comprehensive operational and safety plan for this compound (CAS No. 1071634-26-8), a key building block in medicinal chemistry. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.

Understanding the Hazard Profile

This compound is classified with the following hazard statements:

  • Harmful if swallowed. [1]

  • Harmful in contact with skin. [1]

  • Harmful if inhaled. [1]

  • Causes skin irritation. [2]

  • Causes serious eye irritation. [2]

  • May cause respiratory irritation. [2]

These classifications necessitate a stringent approach to exposure control. The hydrochloride salt form, while enhancing water solubility, can still pose a significant risk, particularly as a fine powder that can be easily aerosolized. The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind these hazards lies in the compound's chemical reactivity and its ability to interact with biological tissues, causing irritation and potential systemic toxicity if absorbed.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The selection of appropriate PPE is not merely a checklist item but a critical risk-assessment-based decision to prevent exposure.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield offers a secondary layer of protection for the entire face from accidental splashes during solution preparation or transfers.[2]
Skin Protection Compatible chemical-resistant gloves (e.g., Nitrile) and a flame-retardant, anti-static lab coat or coveralls.Gloves must be inspected for integrity before each use. Double-gloving is recommended when handling the pure solid. A lab coat protects against incidental contact with skin and clothing.[1]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or if dust is generated.The fine particulate nature of the solid poses a significant inhalation risk. A respirator ensures that airborne particles are not inhaled, preventing respiratory tract irritation.[1]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step logically follows the next to ensure a safe workflow from receipt to disposal.

Preparation and Engineering Controls
  • Work Area Designation: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control airborne particulates.

  • Emergency Equipment Verification: Before starting any work, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers within the fume hood to minimize movement in and out of the controlled workspace.

Handling the Compound
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.

Safe Handling and Disposal Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_area Designate & Prepare Work Area (Fume Hood) verify_safety Verify Eyewash/ Safety Shower prep_area->verify_safety gather_materials Gather All Necessary Materials verify_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Compound Carefully don_ppe->weigh_transfer dissolve Prepare Solution (if applicable) weigh_transfer->dissolve decontaminate Decontaminate Equipment & Work Surfaces dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_solid Dispose of Solid Waste in Labeled Container wash_hands->dispose_solid dispose_liquid Dispose of Liquid Waste in Labeled Container dispose_solid->dispose_liquid dispose_ppe Dispose of Contaminated PPE as Hazardous Waste dispose_liquid->dispose_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.